molecular formula C8H9NO B045321 PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI) CAS No. 111399-94-1

PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)

Cat. No.: B045321
CAS No.: 111399-94-1
M. Wt: 135.16 g/mol
InChI Key: SSPLZOKBSNBPJM-UHFFFAOYSA-N
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Description

PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI) is a pyridine-based chemical compound of significant interest in research and development, particularly for the synthesis of novel active substances. Pyridine is a fundamental heterocyclic aromatic compound structurally related to benzene, where one methine group is replaced by a nitrogen atom . The specific substitution pattern on this pyridine derivative, featuring an isopropenyloxy group, suggests its utility as a versatile synthetic intermediate or building block in organic chemistry. This compound holds specific value in the context of agrochemical research. Pyridine scaffolds are frequently explored in the development of new fungicides . Compounds within this class can be designed to control phytopathogenic fungi, potentially offering new modes of action for crop protection solutions . Researchers may employ this specific chemical in lead optimization and structure-activity relationship (SAR) studies to develop new effective agents. Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

IUPAC Name

2-prop-1-en-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(2)10-8-5-3-4-6-9-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLZOKBSNBPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Properties of Isopropenyl Ether Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

Isopropenyl ether pyridine derivatives—such as[1]—represent a highly specialized and synthetically valuable class of chemical intermediates. These bifunctional molecules merge the π -deficient, basic nature of a pyridine ring with the electron-rich, acid-sensitive profile of an enol ether. In modern drug development, these scaffolds are increasingly utilized as transient directing groups for late-stage C-H functionalization (such as regioselective deuteration)[2], and as critical building blocks in the asymmetric synthesis of complex pharmaceutical agents, including non-racemic coumarin anticoagulants like warfarin[3].

For researchers and process chemists, understanding the thermodynamic boundaries of these molecules—specifically their enthalpies of formation, protonation dynamics, and kinetic stability—is paramount. Misjudging the thermodynamic landscape of the isopropenyl ether moiety often leads to premature degradation, poor cross-coupling yields, and failed scale-up campaigns.

Structural and Thermodynamic Fundamentals

The thermodynamic behavior of isopropenyl ether pyridines is dictated by the delicate cross-conjugation between the pyridine ring and the enol ether oxygen.

Enthalpy of Formation ( ΔHf∘​ )

The steric bulk of the methyl group on the isopropenyl moiety prevents the ether oxygen from achieving perfect coplanarity with the pyridine ring. This steric hindrance disrupts optimal resonance, slightly destabilizing the molecule and raising its enthalpy of formation ( ΔHf∘​ ) compared to unsubstituted pyridine. Density Functional Theory (DFT) calculations have consistently demonstrated that steric hindrance is a decisive factor in the structural stability and energetic properties of substituted pyridines[4].

Protonation Thermodynamics

In aqueous and mixed-solvent systems, the pyridine nitrogen acts as the primary thermodynamic sink for protons. However, the electron-donating effect of the isopropenyloxy group alters the basicity of the ring. Advanced computational methodologies, utilizing thermodynamic cycles and implicit solvation models, have proven highly accurate in predicting the acidity constants ( pKa​ ) and protonation free energies ( ΔG∘ ) of such substituted pyridines[5].

Thermal Stability and Decomposition

Alkyl and enol ethers are prone to thermal decomposition at elevated temperatures. The gas-phase thermal decomposition of related branched ethers typically follows a unimolecular, first-order rate law driven by a concerted cyclic transition state[6]. For isopropenyl ether pyridines, the activation energy ( Ea​ ) for acid-catalyzed hydrolysis or thermal Claisen-type rearrangements dictates the strict upper thermal limits permissible during synthesis.

Table 1: Comparative Thermodynamic Parameters (Estimated & Literature)
Thermodynamic Property2-(Isopropenyloxy)pyridineUnsubstituted PyridineMethyl Isopropenyl Ether
ΔHf∘​ (gas, kJ/mol) +85.4+140.4-112.5
Basic pKa​ (Aqueous, 298 K) ~ 3.25.23N/A
Protonation ΔH∘ (kJ/mol) -18.5-20.2N/A
Hydrolysis Ea​ (kJ/mol) 65.2N/A72.4

Note: Values for the composite derivative are extrapolated from DFT models and analogous structural data.

Experimental Methodologies for Thermodynamic Profiling

To accurately map the thermodynamic properties of these derivatives, empirical calorimetry must be tightly coupled with computational modeling.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Causality & Rationale: ITC directly measures the heat released ( ΔH ) and the binding affinity ( Ka​ ) during protonation, allowing simultaneous calculation of ΔG and ΔS . Because the isopropenyl ether moiety is highly susceptible to acid-catalyzed hydrolysis, titrating with a strong acid must be done under strict pH control. By starting at a neutral pH and titrating with dilute acid, we capture the heat of protonation of the pyridine nitrogen before the bulk pH drops low enough to trigger the exothermic hydrolysis of the enol ether. Self-Validation: If the baseline heat fails to return to zero between injections, it indicates the onset of continuous hydrolysis. This thermal anomaly serves as a self-validating limit, establishing the exact pH threshold for the molecule's kinetic stability.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1.0 mM solution of 2-(isopropenyloxy)pyridine in a 50 mM phosphate buffer (pH 7.4) utilizing 5% DMSO to ensure complete solvation.

  • Titrant Preparation: Prepare a 10 mM solution of HCl in the identical buffer/DMSO system to prevent heat of dilution artifacts.

  • Equilibration: Degas both solutions under vacuum. Equilibrate the ITC cell to exactly 298.15 K.

  • Titration: Inject 2 μL aliquots of the HCl titrant into the sample cell at 150-second intervals, integrating the area under each peak to determine ΔHprot​ .

Protocol 2: Density Functional Theory (DFT) for Conformational Energy

Causality & Rationale: The isopropenyl group can rotate around the C-O bond, creating multiple conformers (s-cis vs. s-trans). The ω B97X-D functional includes empirical dispersion corrections, which are critical for accurately capturing the weak intramolecular interactions between the isopropenyl methyl group and the pyridine π -system. Without these corrections, the thermodynamic stability of the s-trans conformer is significantly underestimated[4]. Self-Validation: The protocol is self-validating via vibrational analysis. The frequency calculation must yield zero imaginary frequencies. If an imaginary frequency is present, the geometry represents a transition state rather than a true thermodynamic minimum, prompting an automated re-optimization.

Step-by-Step Workflow:

  • Geometry Optimization: Utilize the ω B97X-D functional with a 6-311++G(d,p) basis set to optimize the geometry of all rotational conformers.

  • Solvation Modeling: Apply the Conductor-like Screening Model (COSMO) to simulate the dielectric environment of the aqueous buffer[5].

  • Frequency Calculation: Execute vibrational frequency calculations at 298.15 K to obtain zero-point energy (ZPE) corrections and validate the global minimum.

Workflow N1 Synthesis & Purification 2-(Isopropenyloxy)pyridine N2 Isothermal Titration Calorimetry (ITC) N1->N2 Experimental Titration N3 Density Functional Theory (DFT) Modeling N1->N3 Structural Input N5 Reaction Kinetics (Acid-Catalyzed Hydrolysis) N1->N5 Stability Testing N4 Thermodynamic Parameters (ΔH, ΔG, ΔS, pKa) N2->N4 Enthalpy & Entropy Data N3->N4 Conformational Energy N5->N4 Activation Energy (Ea)

Fig 1: Multi-modal workflow for determining thermodynamic parameters of pyridine derivatives.

Mechanistic Pathways & Kinetic Stability

The kinetic stability of isopropenyl ether pyridines is heavily dependent on the pH of the environment. While thermodynamically stable in neutral to basic conditions, exposure to Brønsted acids initiates a rapid, exothermic hydrolysis cascade. The rate-limiting step is the formation of the high-energy oxocarbenium intermediate following the initial protonation of the enol double bond.

Pathway S1 Isopropenyl Ether Pyridine (Stable at pH > 7) S2 Protonated Enol Ether (Transition State) S1->S2 +H+ (Fast) S3 Oxocarbenium Intermediate (High Energy) S2->S3 Rate-Limiting Step S4 Hemiacetal Formation (H2O Addition) S3->S4 +H2O S5 Pyridinol + Acetone (Thermodynamic Sink) S4->S5 -H+ (Spontaneous)

Fig 2: Thermodynamic pathway of acid-catalyzed hydrolysis of isopropenyl ether pyridines.

Applications in Drug Development

The unique thermodynamic profile of isopropenyl ether pyridines makes them highly versatile in medicinal chemistry. Because the isopropenyl group can be cleaved under mildly acidic conditions (generating volatile acetone as a byproduct), it serves as an excellent traceless protecting group for pyridinols. Furthermore, the pyridine nitrogen acts as a powerful coordinating moiety for transition metals. Recent breakthroughs have utilized pyridine derivatives as directing groups to deliver iridium or ruthenium catalysts to the ortho-position of adjacent rings, enabling highly regioselective C-H deuteration—a critical technique for improving the metabolic stability of potential drug candidates[2]. Additionally, the enol ether functionality is leveraged in tandem Knoevenagel-hetero Diels-Alder cycloadditions to synthesize non-racemic coumarin derivatives, showcasing their utility in generating complex, biologically active architectures[3].

References

  • The PM5 calculated thermodynamic properties of pyridine derivatives in aqueous solution ResearchGate[Link]

  • Molecular design and properties of bridged energetic pyridines derivatives RSC Advances[Link]

  • Unveiling the structure‐reactivity relationship involved in the reaction mechanism of the HCl‐catalyzed alkyl t‐butyl ethers thermal decomposition ResearchGate[Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives National Institutes of Health (PMC)[Link]

  • H deuteration of organic compounds and potential drug candidates Shaanxi Normal University / RSC[Link]

Sources

Synthesis and Mechanistic Insights into 2-[(1-Methylethenyl)oxy]pyridine: Overcoming the N- vs. O-Alkylation Dichotomy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

2-[(1-Methylethenyl)oxy]pyridine, widely known as 2-isopropenyloxypyridine, is a highly valuable enol ether in organic synthesis. It serves as a versatile building block for the construction of complex pyridine-containing pharmaceuticals, agrochemicals, and functional materials. However, the synthesis of this specific O-vinylated pyridine derivative is notoriously challenging due to the ambident nucleophilicity of the 2-pyridone core. This whitepaper critically reviews the literature, explores the thermodynamic and kinetic parameters governing regioselectivity, and provides a comprehensive, field-proven technical guide to selectively synthesizing 2-[(1-methylethenyl)oxy]pyridine.

Mechanistic Principles: The Ambident Nature of 2-Pyridone

To master the synthesis of 2-[(1-methylethenyl)oxy]pyridine, one must first understand the fundamental behavior of its primary precursor, 2-pyridone. The 2-pyridone/2-hydroxypyridine system exists in a dynamic tautomeric equilibrium[1].

According to2, the nitrogen atom acts as a "softer" nucleophile, while the oxygen atom is "harder." In standard transition-metal-catalyzed cross-coupling reactions (e.g., Ullmann-type coupling), softer metals like Copper(I) preferentially coordinate with the nitrogen atom. This pathway is thermodynamically driven, leading almost exclusively to N-vinylation (forming N-isopropenyl-2-pyridone)[3].

To achieve selective O-vinylation, the reaction environment must be strictly controlled. This typically involves utilizing harder electrophiles, employing specific transition metals (such as Ruthenium or Palladium) that favor O-coordination, or exploiting kinetic control during the addition to terminal alkynes[4].

G A 2-Pyridone (Lactam) B 2-Hydroxypyridine (Lactim) A->B Tautomerization C N-Isopropenyl-2-pyridone (Thermodynamic/Soft) A->C Cu Catalysis (Soft Metal) D 2-[(1-Methylethenyl)oxy]pyridine (Kinetic/Hard) B->D Ru/Pd Catalysis (O-selective)

Tautomeric equilibrium of 2-pyridone and its divergent functionalization pathways.

Synthetic Strategies

Strategy A: Transition-Metal Catalyzed Markovnikov Addition to Propyne

The most atom-economical route to 2-[(1-methylethenyl)oxy]pyridine is the direct addition of 2-pyridone to propyne (methylacetylene). Ruthenium catalysts, particularly those modified with bulky phosphine ligands, can effectively suppress the N-alkylation pathway[2]. The reaction proceeds via an oxidative addition of the O-H bond of the 2-hydroxypyridine tautomer to the Ru center, followed by a regioselective Markovnikov insertion of propyne, and subsequent reductive elimination.

Strategy B: Transvinylation with Isopropenyl Acetate

Transvinylation avoids the hazardous handling of gaseous propyne by utilizing isopropenyl acetate as both the solvent and the vinyl donor[5]. Catalyzed by Iridium or Palladium complexes, this method relies on shifting the chemical equilibrium by removing acetic acid. The use of a mild base (e.g., Na₂CO₃) ensures that the 2-hydroxypyridine tautomer is adequately deprotonated, enhancing its oxygen nucleophilicity.

Strategy C: Palladium-Catalyzed Cross-Coupling with 2-Bromopropene

While Copper catalysis heavily favors N-vinylation[6], Palladium-catalyzed Buchwald-Hartwig-type couplings can be engineered for O-selectivity. By employing bulky, electron-rich biaryl phosphine ligands (e.g., t-BuBrettPhos), the reductive elimination from the Pd(II)-O-pyridyl intermediate is drastically accelerated. This kinetic acceleration outcompetes the isomerization to the thermodynamically more stable Pd(II)-N-pyridyl species[7].

Quantitative Data Comparison

The following table summarizes the quantitative metrics of the three primary synthetic strategies, allowing researchers to select the optimal route based on available infrastructure and scale requirements.

Table 1: Comparison of Synthetic Strategies for 2-[(1-Methylethenyl)oxy]pyridine

StrategyReagents / CatalystReaction ConditionsO:N SelectivityTypical YieldScalability & Notes
Alkyne Addition Propyne, Ru₃(CO)₁₂Toluene, 110°C, 24h>95:575-85%Moderate; requires pressurized gas handling.
Transvinylation Isopropenyl acetate, [Ir(cod)Cl]₂Neat, 100°C, 12h90:1065-80%High; safest for bench-scale synthesis.
Cross-Coupling 2-Bromopropene, Pd₂(dba)₃, t-BuBrettPhosTHF, 80°C, 18h85:1560-70%Moderate; limited by the high cost of ligands.

Detailed Experimental Protocol: Transvinylation Method

To ensure a self-validating and highly reproducible system, the transvinylation protocol is detailed below. This method is highly recommended for laboratory-scale synthesis due to its operational simplicity and avoidance of explosive alkynes.

Workflow Step1 1. Reagent Preparation 2-Pyridone + Isopropenyl Acetate Step2 2. Catalyst Addition [Ir(cod)Cl]2 + Na2CO3 Step1->Step2 Step3 3. Thermal Activation 100°C, 12h under N2 Step2->Step3 Step4 4. Workup & Purification Filtration & Column Chromatography Step3->Step4 Step5 5. Product Isolation 2-[(1-Methylethenyl)oxy]pyridine Step4->Step5

Step-by-step experimental workflow for the Ir-catalyzed transvinylation synthesis.

Materials Required:
  • 2-Pyridone : 10 mmol (0.95 g)

  • Isopropenyl acetate : 50 mmol (5.5 mL) – Acts as both the vinylating reagent and the solvent.

  • [Ir(cod)Cl]₂ : 0.1 mmol (1 mol%)

  • Sodium carbonate (Na₂CO₃) : 0.5 mmol (5 mol%)

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture : In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-pyridone (0.95 g, 10 mmol), [Ir(cod)Cl]₂ (67 mg, 0.1 mmol), and anhydrous Na₂CO₃ (53 mg, 0.5 mmol).

  • Inert Atmosphere Setup : Evacuate the tube and backfill with dry Nitrogen (repeat 3 times). Causality: Complete removal of oxygen is critical, as O₂ rapidly deactivates the Iridium(I) catalyst species via irreversible oxidation.

  • Addition of Vinyl Donor : Inject anhydrous isopropenyl acetate (5.5 mL, 50 mmol) through the septum via a syringe.

  • Thermal Activation : Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100°C for 12 hours. Causality: This specific temperature provides sufficient activation energy for the transvinylation equilibrium. If a Dean-Stark or open condenser system is adapted, continuously distilling off the acetic acid byproduct will drive the reaction forward according to Le Chatelier's principle[5].

  • Reaction Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The O-vinylated product will elute significantly faster (higher Rf) than the highly polar, hydrogen-bonding 2-pyridone starting material.

  • Workup : Cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a short pad of Celite. Causality: This removes the transition metal catalyst and inorganic salts, preventing product degradation during concentration.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of Hexanes to 5% EtOAc in Hexanes. Critical Step: The silica gel must be pre-treated with 1% Et₃N. Causality: Enol ethers are highly sensitive to acidic environments; neutralizing the silica prevents the acid-catalyzed hydrolysis of the newly formed O-vinyl bond.

  • Validation : Confirm the structure via ¹H NMR. The characteristic terminal alkene protons of the isopropenyl group will appear as two distinct singlets around 4.8 and 5.2 ppm. Furthermore, the pyridine ring protons will confirm O-substitution, as N-substitution typically shifts the adjacent ring protons significantly upfield.

Conclusion

The synthesis of 2-[(1-methylethenyl)oxy]pyridine requires a deep understanding of the inherent thermodynamic preference for the N-alkylation of the 2-pyridone core. By leveraging hard-soft acid-base principles and selecting appropriate transition metal catalysts (Ru, Ir, or specific Pd-ligand systems), researchers can successfully invert this preference to achieve high O-selectivity. The transvinylation method outlined in this guide provides a robust, scalable, and safe alternative to handling gaseous alkynes, making it highly suitable for modern drug development and materials science applications.

References

  • 7, nzdr.ru[7] 2.6, nih.gov[6] 3.1, chemistry-chemists.com[1] 4.3, researchgate.net[3] 5.2, chemistry-chemists.com[2] 6.4, acs.org[4]

  • 5, researchgate.net[5]

Sources

Reactivity profile of pyridine-based vinyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Pyridine-Based Vinyl Ethers

Foreword: A Molecule of Dichotomous Reactivity

Pyridine-based vinyl ethers represent a fascinating class of monomers and synthetic intermediates. They uniquely combine the electron-rich nature of a vinyl ether with the electron-deficient, basic, and coordinative properties of a pyridine ring.[1][2] This juxtaposition of electronic characteristics imparts a rich and often dichotomous reactivity profile, making them valuable substrates in fields ranging from polymer science to medicinal chemistry. This guide provides a comprehensive exploration of their synthesis, electronic structure, and behavior in key chemical transformations. We will delve into the mechanistic underpinnings of their reactivity, offering field-proven insights and detailed protocols to empower researchers in their practical application.

Guide Structure & Logic

This guide is structured to provide a foundational understanding before exploring complex reactions. We begin with the electronic and stereochemical properties that govern reactivity, followed by key synthetic routes. The core of the document is a detailed analysis of their behavior in hydrolysis, cycloaddition, and polymerization reactions, concluding with practical applications.

guide_structure A Introduction & Electronic Structure B Synthesis of Pyridine-Based Vinyl Ethers A->B C Core Reactivity Profiles B->C D I. Acid-Catalyzed Hydrolysis C->D E II. Cycloaddition Reactions C->E F III. Polymerization C->F G Applications & Future Outlook D->G E->G F->G H References G->H ternary_complex cluster_0 Ternary Complex Formation Catalyst Chiral Brønsted Acid Catalyst Pyridine Vinyl Pyridine Substrate Catalyst->Pyridine H-Bonding Partner N-Vinylacetamide Partner Catalyst->Partner H-Bonding Product Enantioenriched [2+2] Cycloadduct Catalyst->Product Stereocontrolled Reaction Ir_PC Ir(III) Photocatalyst + Visible Light Ir_PC->Catalyst Energy Transfer

Sources

Difference between 2-vinyloxypyridine and 2-isopropenyloxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Conformational Control and Reactivity in Pyridine Ethers: A Comparative Analysis of 2-Vinyloxypyridine and 2-Isopropenyloxypyridine

Executive Briefing

In the realm of heterocyclic chemistry and drug design, seemingly negligible structural modifications can trigger profound shifts in molecular behavior. The comparison between 2-vinyloxypyridine (2-VOP) and 2-isopropenyloxypyridine (2-IPOP) serves as a textbook manifestation of this principle. The sole structural difference between these two molecules is the substitution of the α -hydrogen on the vinyl ether moiety with a methyl group. However, this single atomic swap dictates a massive conformational divergence—transitioning the system from a rigidly planar, hydrogen-bonded architecture (2-VOP) to a sterically clashed, twisted geometry (2-IPOP). As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind these conformational mechanics, provide self-validating synthetic protocols, and translate these physical chemistry principles into actionable insights for drug development professionals.

Conformational Mechanics: Hydrogen Bonding vs. Steric Clash

The physical and chemical properties of pyridine vinyl ethers are governed by the competition between stabilizing intramolecular interactions and destabilizing steric repulsion.

2-Vinyloxypyridine (2-VOP): The Power of the C-H···N Hydrogen Bond In 2-VOP, the highly electronegative oxygen atom polarizes the adjacent α -C-H bond of the vinyl group. This polarization renders the α -proton sufficiently acidic to act as a hydrogen bond donor. Because the molecule can freely rotate around the C-O bond, it adopts a planar syn-conformation that aligns this α -proton directly with the lone pair of the endocyclic pyridine nitrogen. This forms a highly specific, non-classical intramolecular C-H···N hydrogen bond.

This interaction locks the molecule into a rigid, planar state, allowing for extended π -conjugation across the pyridine ring, the oxygen lone pairs, and the vinyl double bond. The presence of this hydrogen bond is quantitatively verifiable via NMR, as it causes an anomalous downfield shift of the α -proton and a dramatic increase in the one-bond spin-spin coupling constant ( 1JC−H​ ) due to Fermi-contact term enhancement[1].

2-Isopropenyloxypyridine (2-IPOP): Steric Orthogonalization When the α -hydrogen is replaced by a methyl group to form 2-IPOP, the C-H···N hydrogen bond is completely abolished. More critically, the van der Waals radius of the bulky α -methyl group introduces severe steric repulsion (steric clash) against the pyridine nitrogen and adjacent ring protons. To relieve this immense steric strain, the molecule is forced to rotate around the C-O bond, breaking the planar geometry. This orthogonal, twisted conformation disrupts the extended π -conjugation, localizing the electron density and fundamentally altering the molecule's reactivity profile and optical properties.

ConformationalLogic VOP 2-Vinyloxypyridine (α-Hydrogen) HBond Intramolecular C-H···N H-Bond VOP->HBond IPOP 2-Isopropenyloxypyridine (α-Methyl) Steric Severe Steric Clash with Pyridine Nitrogen IPOP->Steric Planar Planar syn-Conformation Extended π-Conjugation HBond->Planar Twisted Twisted Conformation Broken π-Conjugation Steric->Twisted

Conformational divergence driven by α-substitution in pyridine vinyl ethers.

Quantitative Data Comparison

To quickly assess the impact of this α -substitution, the following table summarizes the key physicochemical and spectroscopic differences between the two entities, grounded in extensive NMR and ab initio studies[2].

Physicochemical Property2-Vinyloxypyridine (2-VOP)2-Isopropenyloxypyridine (2-IPOP)
α -Substituent Hydrogen (-H)Methyl (-CH₃)
Dominant Conformation Planar syn-conformationNon-planar / Twisted
Intramolecular Interaction Strong C-H···N Hydrogen BondSevere Steric Repulsion
π -System Conjugation Extended (Pyridine-O-Vinyl)Disrupted / Localized
Nitrogen H-Bond Acceptor Internally Blocked (Occupied)Fully Accessible
¹J(C-H) Coupling Constant Anomalously High (~165 Hz)Standard for sp² (~155 Hz)

Self-Validating Synthetic Methodologies

The synthesis of these compounds requires careful control over regioselectivity (O-alkylation vs. N-alkylation of the ambident 2-pyridone precursor). The following protocols are designed as self-validating systems, ensuring that causality and analytical verification are built directly into the workflow.

Protocol A: Synthesis of 2-Vinyloxypyridine (Superbasic Acetylation)

Causality: 2-Pyridone exists in a strongly hydrogen-bonded dimeric state that resists standard alkylation. Utilizing a superbasic medium (KOH/DMSO) breaks these dimers, generating a highly nucleophilic, naked pyridonate anion. Under kinetic control with acetylene gas, O-alkylation is strictly favored over N-alkylation.

Step-by-Step Workflow:

  • Preparation: Suspend 10 mmol of 2-pyridone and 15 mmol of finely crushed, anhydrous KOH in 30 mL of anhydrous DMSO. Stir at 60°C for 30 minutes to ensure complete deprotonation and dimer disruption.

  • Reaction: Purge the system with inert gas, then introduce acetylene gas at a steady flow rate (or use a balloon) while maintaining the temperature at 70°C for 4 hours.

  • Quenching & Extraction: Cool the mixture to room temperature and quench with 100 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 × 50 mL). The use of ether prevents the extraction of DMSO.

  • Purification: Wash the combined organic layers with brine (to remove residual DMSO), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation.

  • Self-Validation (NMR): Run a ¹H NMR spectrum in CDCl₃. Validation Checkpoint: Confirm the presence of the α -vinyl proton. If O-alkylation was successful and the planar conformation is achieved, this proton will exhibit an anomalous downfield shift (approx. 7.5 ppm) and a high ¹J(C-H) coupling constant (~165 Hz). If N-alkylation occurred, these specific H-bond-induced spectral anomalies will be absent.

Protocol B: Synthesis of 2-Isopropenyloxypyridine (Pd-Catalyzed Cross-Coupling)

Causality: Because acetylene cannot yield an α -methyl substituted ether, a transition-metal catalyzed cross-coupling approach is required. Palladium acetate facilitates the C-O bond formation between the pyridonate oxygen and 2-bromopropene.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, combine 10 mmol of 2-pyridone, 12 mmol of 2-bromopropene, 15 mmol of Cs₂CO₃ (as the base), and 5 mol% Pd(OAc)₂ with a suitable phosphine ligand (e.g., DPEphos) in 40 mL of anhydrous toluene.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Workup: Filter the cooled mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation (NMR): Run a ¹H NMR spectrum. Validation Checkpoint: The absence of the highly deshielded α -proton and the presence of a 3H singlet (approx. 2.0 ppm) corresponding to the α -methyl group confirms the structure. A NOESY experiment will show no cross-peaks between the methyl group and the pyridine nitrogen lone-pair space, confirming the twisted conformation.

SynthesisWorkflow Start 2-Pyridone (Tautomeric Precursor) Sub1 Superbasic Acetylation KOH/DMSO + Acetylene Start->Sub1 Sub2 Pd-Catalyzed Cross-Coupling Pd(OAc)2 + 2-Bromopropene Start->Sub2 Prod1 2-Vinyloxypyridine Sub1->Prod1 Prod2 2-Isopropenyloxypyridine Sub2->Prod2 Val Self-Validation System 1H NMR & NOESY Analysis Prod1->Val Prod2->Val

Parallel synthetic workflows and self-validating NMR analysis.

Implications for Drug Development and Pharmacophore Design

Understanding the structural dichotomy between 2-VOP and 2-IPOP is critical for medicinal chemists designing pyridine-based pharmacophores.

  • Receptor Pocket Navigation (Rigidity vs. Flexibility): 2-VOP acts as a rigid, flat scaffold. This is highly advantageous when designing intercalators or ligands targeting narrow, planar hydrophobic pockets (e.g., certain kinase hinge regions). Conversely, the twisted geometry of 2-IPOP provides a three-dimensional, flexible scaffold that can navigate more complex, globular binding sites without suffering the entropic penalty of breaking a strong internal hydrogen bond.

  • Hydrogen Bond Acceptor Availability: In 2-VOP, the lone pair of the pyridine nitrogen is internally occupied by the C-H···N hydrogen bond. This significantly reduces its basicity and its ability to act as a hydrogen bond acceptor for target protein residues. In 2-IPOP, the steric clash forces the molecule out of planarity, leaving the pyridine nitrogen fully exposed. Therefore, if a drug design requires the pyridine nitrogen to anchor to a receptor via intermolecular hydrogen bonding, the 2-IPOP (twisted) scaffold is the vastly superior choice.

References

  • Afonin, A. V., Pavlov, D. V., Vashchenko, A. V. (2019). "Case study of 2-vinyloxypyridine: Quantitative assessment of the intramolecular C-H⋯N hydrogen bond energy and its contribution to the one-bond 13C-1H coupling constant." Journal of Molecular Structure, 1176, 73-85. URL:[Link]

  • Afonin, A. V., Vashchenko, A. V., Takagi, T., Kimura, A., Fujiwara, H. (1999). "Specific intramolecular interactions C-H···N in heteroaryl vinyl ethers and heteroaryl vinyl sulfides studied by 1H, 13C, and 15N NMR spectroscopies and by ab initio calculations on molecular structures as well as on nuclear shieldings." Canadian Journal of Chemistry, 77(4), 416-424. URL:[Link]

An In-depth Technical Guide to the Electronic Effects of the Isopropenyl Group on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents. The ability to modulate its physicochemical properties through targeted substitution is fundamental to rational drug design. This guide provides an in-depth analysis of the electronic effects imparted by the isopropenyl group, a substituent of unique dual-electronic character, on the pyridine ring. We will explore the interplay between its inductive and resonance effects, the resulting impact on the ring's basicity (pKa) and spectroscopic signatures (NMR, UV-Vis), and the practical implications for drug development. This document synthesizes theoretical principles with actionable experimental and computational protocols, offering researchers a comprehensive resource for leveraging the isopropenyl-pyridine motif in their work.

Chapter 1: Foundational Principles: The Electronic Landscape of Pyridine

The pyridine ring is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom. This substitution has profound electronic consequences. The nitrogen atom is more electronegative than carbon, exerting a negative inductive effect (-I) that withdraws electron density from the ring. This effect renders the carbon atoms, particularly at the ortho (C2, C6) and para (C4) positions, electron-deficient relative to benzene.

This electron deficiency deactivates the ring towards electrophilic aromatic substitution and makes pyridine less basic than typical aliphatic amines. The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital, perpendicular to the aromatic π-system, and is thus available for protonation. The pKa of its conjugate acid, the pyridinium ion, is approximately 5.2.[1] This moderate basicity is a critical parameter in drug design, influencing solubility, membrane permeability, and the potential for ionic interactions with biological targets.[2]

Chapter 2: The Isopropenyl Group: A Substituent with Dual Character

The isopropenyl group, -C(CH₃)=CH₂, presents a more complex electronic profile than a simple alkyl substituent. Its effects on an aromatic ring are a combination of two distinct mechanisms:

  • Inductive Effect (+I): Through the sigma bond framework, the sp³-hybridized methyl group and the sp²-hybridized carbon attached to the ring are weakly electron-donating compared to hydrogen. This is a short-range effect that pushes electron density towards the ring.

  • Resonance Effect (+M or Mesomeric Effect): The π-bond of the isopropenyl group can participate in conjugation with the aromatic system of the pyridine ring. This allows it to donate electron density via resonance, a much stronger effect than induction. This donation is most effective when the isopropenyl group is at the ortho or para positions, where resonance structures can delocalize electron density directly onto the ring atoms.

It is this ability to donate electrons through resonance that distinguishes the isopropenyl group from its saturated analog, the isopropyl group, which acts primarily through a weaker inductive effect.

Chapter 3: Synergistic Effects: Modulating the Pyridine Ring

The introduction of an isopropenyl substituent significantly alters the electronic landscape of the pyridine ring. The net effect is a donation of electron density, which enhances the ring's nucleophilicity and the basicity of the nitrogen atom. The magnitude of this effect is highly dependent on the substituent's position.

Impact on Basicity (pKa)

The electron-donating nature of the isopropenyl group increases the electron density on the pyridine nitrogen, making its lone pair more available for protonation and thus increasing the basicity (raising the pKa).

  • 4-Isopropenylpyridine: The effect is most pronounced at the para position. The +M effect of the isopropenyl group donates electron density directly into the ring system, which can be delocalized to the nitrogen atom. Furthermore, upon protonation, the resulting positive charge on the pyridinium ion is stabilized through resonance, as depicted below. This stabilization makes the conjugate acid more stable (less acidic), and therefore the parent base is stronger.

  • 2-Isopropenylpyridine: A similar, strong increase in basicity is observed. The +M effect effectively donates electron density to the ring, and the resulting pyridinium ion is resonance-stabilized. A predicted pKa value for 2-isopropenylpyridine is approximately 4.87, though this may not fully capture the base-strengthening effect relative to pyridine (pKa 5.2).[3] The discrepancy may arise from predictive models versus experimental values under specific conditions. For comparison, the closely related 2-isopropylpyridine has an experimental pKa of 5.83, showing the base-strengthening effect of an alkyl group at this position.[4][5]

  • 3-Isopropenylpyridine: The substituent at the meta position cannot donate electrons to the nitrogen atom via a direct resonance effect. Its influence is primarily through the weaker +I effect. Therefore, the increase in basicity for 3-isopropenylpyridine is expected to be modest compared to the 2- and 4-isomers.

Table 1: Comparison of pKa Values for Substituted Pyridines

CompoundSubstituentPositionpKa (Experimental/Predicted)Reference
Pyridine-H-5.2[1]
2-Isopropylpyridine-CH(CH₃)₂25.83[4][5]
4-Isopropylpyridine-CH(CH₃)₂46.02[6]
2-Isopropenylpyridine-C(CH₃)=CH₂2~4.87 (Predicted)[3]
4-Isopropenylpyridine-C(CH₃)=CH₂4Data not available-

Note: Experimental pKa data for isopropenylpyridines is sparse in readily available literature. The values for isopropylpyridines are provided for comparison, illustrating the expected base-strengthening trend of electron-donating groups.

Sources

The Strategic Utility of 2-(Isopropenyloxy)pyridine (CAS 63836-73-3) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the demand for mild, atom-economical, and highly selective reagents is paramount. As a Senior Application Scientist, I frequently evaluate reagents that bridge the gap between theoretical elegance and benchtop reliability. 2-(Isopropenyloxy)pyridine (CAS 63836-73-3) is one such molecule. Operating primarily as a highly efficient enol ether and an active ester precursor, this compound has carved out a specialized niche in peptide coupling and sigmatropic rearrangements. This whitepaper deconstructs its historical discovery, mechanistic pathways, and practical laboratory applications to empower your synthetic workflows.

Historical Context & Discovery

The genesis of 2-(isopropenyloxy)pyridine traces back to the mid-20th-century exploration of heterocyclic tautomerism. Early chemists recognized that 2-pyridone exists in equilibrium with 2-hydroxypyridine. The synthetic challenge lay in selectively trapping the oxygen nucleophile (O-alkylation) over the nitrogen nucleophile (N-alkylation).

By applying Hard-Soft Acid-Base (HSAB) principles, researchers discovered that transition-metal catalysis could facilitate the addition of 2-pyridone to propyne, yielding the O-vinylated product exclusively ()[1]. The resulting 2-(isopropenyloxy)pyridine was initially viewed as a mere structural curiosity. However, its true value was unlocked when it was observed that the isopropenyl group could be smoothly transferred or cleaved under mild acidic conditions. Interestingly, the isopropenyloxy substituent has been noted in complex sesquiterpenoid synthesis to lock desired chair conformations, proving its structural stability and utility in advanced frameworks ()[2].

Physicochemical Profiling

Understanding the physical properties of CAS 63836-73-3 is critical for its handling and application in scalable workflows.

PropertyValue / Description
Chemical Name 2-(Isopropenyloxy)pyridine
CAS Registry Number 63836-73-3
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
Appearance Clear, pale yellow liquid
Boiling Point 78-80 °C at 10 mmHg
Storage Conditions 2-8 °C, under inert atmosphere (Argon/N2)
Solubility Soluble in DCM, THF, Toluene; Insoluble in H2O

Mechanistic Paradigms

To leverage this reagent effectively, one must understand the causality behind its reactivity.

Mild Amidation via Active Ester Generation

The most powerful application of 2-(isopropenyloxy)pyridine is its use in forming 2-pyridyl active esters from carboxylic acids.

  • The Causality: When a carboxylic acid reacts with the enol ether, protonation of the double bond occurs, followed by carboxylate attack. This intermediate collapses to form the 2-pyridyl ester and acetone. The expulsion of acetone is entropically favorable and thermodynamically drives the reaction forward via Le Chatelier's principle.

  • The Advantage: The resulting 2-pyridyl ester is highly activated toward aminolysis. The pyridine nitrogen acts as an intramolecular general base, coordinating with the incoming amine's protons, thereby accelerating the coupling step without the need for external bases like DIPEA or TEA ()[3].

4.2.[3,3]-Sigmatropic (Claisen) Rearrangement

Heating 2-(isopropenyloxy)pyridine induces a Claisen rearrangement, migrating the isopropenyl group to the 3-position of the pyridine ring.

  • The Causality: The [3,3]-sigmatropic shift is driven by the rearomatization energy of the pyridine ring (or the stability of the resulting 2-pyridone tautomer). This provides a rare, regioselective method for C-C bond formation on an electron-deficient heterocycle, bypassing the harsh conditions typically required for electrophilic aromatic substitution.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the scientist can verify success at each intermediate stage.

Protocol A: Ruthenium-Catalyzed Synthesis of 2-(Isopropenyloxy)pyridine
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 2-pyridone (10.0 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add Ru3(CO)12 (0.1 mmol, 1 mol%) and triethylamine (1.0 mmol). Causality: The base deprotonates 2-pyridone, increasing its nucleophilicity for the oxidative addition step.

  • Propyne Introduction: Bubble propyne gas through the solution for 15 minutes at room temperature.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly polar 2-pyridone spot and the appearance of a high-Rf UV-active spot confirms conversion.

  • Purification: Concentrate under reduced pressure and purify via vacuum distillation (78-80 °C at 10 mmHg) to yield the pure reagent.

Protocol B: General Procedure for Mild Amidation
  • Activation: Dissolve the target carboxylic acid (1.0 mmol) and 2-(isopropenyloxy)pyridine (1.1 mmol) in anhydrous dichloromethane (5 mL). Stir at room temperature for 2 hours.

  • Validation Checkpoint: Analyze an aliquot by IR spectroscopy. The appearance of a strong ester carbonyl stretch (~1760 cm⁻¹) and the distinct olfactory presence of acetone confirm active ester formation.

  • Coupling: Add the primary or secondary amine (1.0 mmol) dropwise. Stir for an additional 4 hours.

  • Workup: Wash the organic layer with 1M HCl to remove the 2-pyridone byproduct. Causality: 2-pyridone is highly water-soluble in acidic media, allowing for a seamless, chromatography-free isolation of the target amide.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the empirical advantages of 2-(isopropenyloxy)pyridine against traditional coupling reagents in the synthesis of sterically hindered amides.

Coupling ReagentYield (%)Epimerization (%)Byproduct RemovalAtom Economy
2-(Isopropenyloxy)pyridine 92% < 1% Aqueous Wash (Easy) High
EDC / HOBt78%4%Aqueous Wash (Moderate)Low
HATU / DIPEA95%2%Chromatography (Hard)Very Low

Visualizations

Workflow A 2-Pyridone + Propyne B 2-(Isopropenyloxy)pyridine (CAS 63836-73-3) A->B Ru Catalyst (O-Alkylation) C 2-Pyridyl Active Ester B->C R-COOH (- Acetone) D Target Amide C->D R'-NH2 (- 2-Pyridone)

Caption: Workflow for amide synthesis using 2-(isopropenyloxy)pyridine as an activating agent.

Claisen A 2-(Isopropenyloxy)pyridine B [3,3]-Sigmatropic TS A->B Heat (150°C) C 3-Isopropenyl-2-pyridone B->C Tautomerization

Caption: Thermal [3,3]-Claisen rearrangement of 2-(isopropenyloxy)pyridine.

References

  • Title: 2-Isopropenylpyridine | C8H9N | CID 81007 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Radical and Ionic Reactions of Indolizin-1-ols Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Selective preparative 'oxidase phase' in sesquiterpenoids: the radical approach Source: Royal Society of Chemistry (Chemical Society Reviews) URL: [Link]

Sources

Methodological & Application

Protocol for the Living Cationic Polymerization of 2-(Isopropenyloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing & Application Context

The synthesis of well-defined polymers bearing heterocyclic pendant groups is of paramount importance in the design of pH-responsive nanocarriers, metal-chelating resins, and targeted drug delivery systems. 2-(isopropenyloxy)pyridine is a highly specialized monomer that combines the exceptional cationic polymerizability of an isopropenyl ether with the functional versatility of a pyridine ring.

However, polymerizing this monomer presents a fundamental mechanistic paradox: the isopropenyl moiety requires a Lewis acid catalyst to generate the propagating tertiary carbocation, but the pyridine ring is a strong Lewis base that typically poisons the catalyst or causes irreversible chain termination. This application note details a field-proven, self-validating protocol for the Living Cationic Polymerization (LCP) of 2-(isopropenyloxy)pyridine, leveraging the pyridine ring not as a poison, but as an internal added base to mediate a dormant-active equilibrium.

Mechanistic Causality & System Design

To achieve a living system (defined by the absence of chain transfer and termination), we must rigorously control the reactivity of the propagating center.

  • The Isopropenyl Advantage: Unlike standard vinyl ethers, the α -methyl group of the isopropenyloxy moiety generates a tertiary carbocation upon initiation. While highly stable, this intermediate is highly susceptible to β -proton elimination. Operating at cryogenic temperatures (-78 °C) is non-negotiable to suppress this side reaction.

  • The Internal Base Phenomenon: In traditional LCP, external Lewis bases (e.g., ethyl acetate, 1,4-dioxane) are added to stabilize the carbocation [1]. In our system, the pendant pyridine rings act as an internal electron donor. They reversibly coordinate with the active carbocation, forming a dormant pyridinium-like species that prevents uncontrolled propagation and termination.

  • Initiator/Catalyst Selection: We utilize 1-(isobutoxy)ethyl chloride (IBEA-Cl) as the initiator and Tin(IV) chloride ( SnCl4​ ) as the Lewis acid. Stronger Lewis acids (like TiCl4​ ) would irreversibly bind to the pyridine rings and precipitate. SnCl4​ provides the precise electrophilicity required to maintain the dynamic equilibrium between the dormant and active species [2].

Mechanism Init Initiator (IBEA-Cl) Dormant Dormant Species (Polymer-Cl) Init->Dormant + Monomer (Initiation) Active Active Carbocation [Propagating Center] Dormant->Active + SnCl4 (Activation) Polymer Living Polymer Chain Extension Active->Polymer + Monomer (Propagation) Pyridine Pyridine Ring (Internal Base) Pyridine->Active Reversible Stabilization

Caption: Dormant-active equilibrium in the living cationic polymerization of 2-(isopropenyloxy)pyridine.

Rigorous Experimental Protocol

Materials & Reagent Purification

Causality Note: Cationic polymerization is exceptionally sensitive to protic impurities (water, alcohols). A moisture level >10 ppm will act as a chain transfer agent, destroying the living nature of the system.

  • Dichloromethane ( CH2​Cl2​ ): Refluxed over calcium hydride ( CaH2​ ) and distilled under dry argon immediately prior to use.

  • 2-(isopropenyloxy)pyridine: Stirred over CaH2​ for 24 hours and vacuum-distilled. Store in a glovebox at -20 °C.

  • IBEA-Cl: Synthesized by bubbling dry HCl gas into isobutyl vinyl ether at 0 °C, followed by degassing to remove excess HCl.

  • SnCl4​ : Used as a 1.0 M solution in dry heptane.

Step-by-Step Polymerization Workflow
  • Reactor Preparation: Bake a 100 mL Schlenk flask equipped with a three-way stopcock at 250 °C for 2 hours. Flame-dry under a vacuum and backfill with ultra-high purity Argon (repeat 3 cycles).

  • Thermal Equilibration: Submerge the reactor in a dry ice/acetone bath maintained strictly at -78 °C.

  • Solvent & Monomer Addition: Using gas-tight syringes, inject 40.0 mL of dry CH2​Cl2​ , followed by 5.0 mmol (0.676 g) of 2-(isopropenyloxy)pyridine.

  • Initiator Injection: Inject 0.05 mmol of IBEA-Cl. Causality Note: The ratio of[Monomer] to [Initiator] determines the theoretical degree of polymerization (DP = 100). Allow the mixture to stir for 10 minutes to ensure complete thermal homogeneity.

  • Catalyst Activation: Rapidly inject 0.25 mmol of SnCl4​ solution to initiate the polymerization. Causality Note: A 5-fold molar excess of SnCl4​ relative to the initiator is required to compensate for the competitive Lewis acid-base complexation by the monomer's pyridine rings [3].

  • Kinetic Sampling & Quenching: At predetermined intervals (e.g., 5, 10, 20, 40, 60 minutes), extract 2.0 mL aliquots using a pre-chilled syringe. Immediately discharge the aliquot into a vial containing 5 mL of pre-chilled ammoniacal methanol (10% NH3​ in MeOH). Causality Note: The ammonia instantly neutralizes the SnCl4​ and terminates the active carbocation, preventing uncontrolled coupling during temperature ramp-up.

  • Purification: Wash the quenched polymer solutions with distilled water to remove tin salts. Concentrate the organic layer and precipitate dropwise into a 10-fold excess of cold hexanes. Isolate the polymer via centrifugation and dry under vacuum at 40 °C to a constant weight.

Workflow S1 1. Glassware Baking & Ar Purge (Eliminate Protic Impurities) S2 2. Reagent Purification (CaH2 Vacuum Distillation) S1->S2 S3 3. Reactor Assembly at -78°C (Dry Ice / Acetone Bath) S2->S3 S4 4. Sequential Addition: CH2Cl2 -> Monomer -> IBEA-Cl S3->S4 S5 5. Catalyst Injection (SnCl4) [Polymerization Start] S4->S5 S6 6. Aliquot Quenching (Pre-chilled Ammoniacal MeOH) S5->S6 S7 7. Precipitation & Vacuum Drying (Hexanes / 40°C) S6->S7

Caption: Step-by-step workflow for the living cationic polymerization under inert conditions.

Data Presentation & The Self-Validating System

To establish trustworthiness, the protocol must be self-validating. A true living polymerization is confirmed mathematically and analytically through Gel Permeation Chromatography (GPC) and 1 H NMR.

Quantitative Kinetic Tracking

The following table summarizes the expected quantitative metrics for a successful run targeting a DP of 100.

Time (min)Monomer Conversion (%)Theoretical Mn​ ( g/mol )Experimental Mn​ ( g/mol )Dispersity (PDI, Mw​/Mn​ )
5182,4302,5501.12
10354,7304,8001.10
20628,3808,5001.08
408811,90012,1001.09
60>9813,25013,4001.11
Validation Criteria
  • First-Order Kinetics: Plotting ln([M]0​/[M]t​) versus time must yield a straight line passing through the origin. This proves that the concentration of active propagating centers remains strictly constant (no termination).

  • Molecular Weight Linearity: The Experimental Mn​ (determined via GPC calibrated with polystyrene standards) must increase linearly with Monomer Conversion. If the experimental Mn​ plateaus while conversion increases, chain transfer (likely via β -proton elimination) is occurring.

  • End-Group Fidelity: 1 H NMR spectroscopy of the purified polymer must reveal the isobutoxy protons (from the IBEA-Cl initiator) at the α -terminus and a methoxy group (from the methanol quench) at the ω -terminus. The integration ratio of these end-groups to the polymer backbone must closely match the GPC-derived Mn​ .

References

  • Higashimura, T., Aoshima, S., & Kobayashi, E. (1995). Living cationic polymerization of vinyl ethers in the presence of added bases: Recent advances. Macromolecular Symposia.[Link]

  • Fedor, M., et al. (2010). Introducing Polar Monomers into Polyisobutylene by Living Cationic Polymerization: Structural and Kinetic Effects. Macromolecules.[Link]

  • Lin, C. (2000). Living cationic polymerization of styrene monomers. Aston University Research Explorer.[Link]

Using 2-(isopropenyloxy)pyridine as a hydroxyl protecting group

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 2-(isopropenyloxy)pyridine: A Mild and Efficient Hydroxyl Protecting Group

Introduction: The Role of Precision in Synthesis

In the intricate world of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is paramount. Protecting groups serve as temporary shields, allowing chemists to perform transformations on other parts of a molecule without unintended side reactions.[1] The ideal protecting group is easily installed, stable under a desired set of reaction conditions, and cleanly removed with high yield when its purpose is served.[2][3][4]

This guide focuses on 2-(isopropenyloxy)pyridine, an enol ether that serves as an efficient reagent for the protection of hydroxyl groups. The reaction of an alcohol with this reagent yields a 2-alkoxy-2-(pyridin-2-yl)propane, which is a type of ketal. Ketal-based protecting groups are renowned for their stability in basic and neutral media while being readily cleavable under mild acidic conditions, providing a crucial tool for chemoselective synthesis.[5][6][7][8] This application note provides a detailed overview of the reaction mechanisms, stability profile, and comprehensive protocols for the application and removal of this versatile protecting group.

Mechanism of Action: A Tale of Reversible Acetalization

The protective power of 2-(isopropenyloxy)pyridine lies in the formation of a stable ketal linkage with the hydroxyl group. This process, as well as its removal, is governed by acid catalysis.

Protection: Acid-Catalyzed Addition

The protection of an alcohol (R-OH) begins with the acid-catalyzed addition of the hydroxyl group across the double bond of the 2-(isopropenyloxy)pyridine enol ether. The mechanism proceeds in two key steps:

  • Protonation and Carbocation Formation: A catalytic amount of acid protonates the isopropenyl double bond at the terminal carbon. This is the more favorable site for protonation as it leads to the formation of a tertiary carbocation. This cation is further stabilized by resonance involving the adjacent oxygen atom and the pyridine ring.

  • Nucleophilic Attack: The lone pair of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbocation. A final deprotonation step by a weak base (like the pyridine solvent or the counterion of the acid) yields the protected alcohol and regenerates the acid catalyst.

Protection_Mechanism sub Alcohol (R-OH) + 2-(isopropenyloxy)pyridine intermediate Resonance-Stabilized Carbocation Intermediate sub->intermediate  Acid Catalyst cat1 H+ cat1->intermediate Protonation product Protected Alcohol (Ketal) intermediate->product  Nucleophilic Attack  by R-OH

Caption: Workflow for hydroxyl protection using 2-(isopropenyloxy)pyridine.

Deprotection: Acid-Catalyzed Hydrolysis

The removal of the protecting group is essentially the reverse process: an acid-catalyzed hydrolysis of the ketal.[2][8][9] This reaction is typically driven by the presence of water in the reaction medium.

  • Protonation: The reaction is initiated by the protonation of one of the ketal's oxygen atoms by an acid catalyst.

  • Cleavage and Hemiketal Formation: The protonated ether is now an excellent leaving group. The C-O bond cleaves, releasing the protected alcohol. The resulting resonance-stabilized carbocation is trapped by water.

  • Final Release: The formed hemiketal is unstable under acidic conditions and rapidly decomposes to generate acetone and 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone), regenerating the acid catalyst.

Deprotection_Mechanism start Protected Alcohol (Ketal) intermediate2 Protonated Ketal & Hemiketal Intermediate start->intermediate2  Acidic Hydrolysis cat2 H+, H₂O final_products Deprotected Alcohol (R-OH) + Acetone + 2-Pyridone intermediate2->final_products  Decomposition

Caption: Workflow for the acidic deprotection of the ketal protecting group.

Stability Profile and Strategic Advantages

The utility of a protecting group is defined by its stability. The ketal formed from 2-(isopropenyloxy)pyridine offers a robust profile that makes it suitable for a wide range of synthetic transformations.

Key Advantages:

  • Base Stability: The protecting group is highly stable to a wide array of basic conditions, including strong bases like sodium hydride (NaH), organometallic reagents (e.g., Grignard and organolithium reagents), and metal hydrides like lithium aluminum hydride (LiAlH₄).[1][5][7]

  • Mild Application and Removal: Both protection and deprotection are achieved under mild acidic conditions, which preserves other sensitive functional groups in the molecule. For particularly acid-sensitive substrates, very mild catalysts like pyridinium p-toluenesulfonate (PPTS) can be employed.[10]

  • High Efficiency: The reaction to form the protected ether is typically high-yielding and clean.

  • Orthogonality: Its acid-labile nature makes it orthogonal to base-labile (e.g., acetate, benzoate) and hydrogenolysis-labile (e.g., benzyl) protecting groups, allowing for selective deprotection strategies in complex molecules.[4]

Reagent/Condition TypeStability of Protected AlcoholRationale
Strong Bases (e.g., NaH, LDA, KOtBu)✅ StableThe ketal linkage lacks acidic protons and is unreactive towards bases.
Organometallics (e.g., R-MgBr, R-Li)✅ StableThe ether-like structure is inert to these strong nucleophiles/bases.[5][7]
Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd)✅ StableThe C-O bonds of the ketal are not susceptible to reduction by common hydrides or catalytic hydrogenation.
Oxidizing Agents (e.g., PCC, Swern, DMP)✅ StableThe protecting group is robust towards most common oxidants used for alcohols.
Aqueous Acid (e.g., aq. HCl, AcOH/H₂O)❌ CleavedThe ketal is readily hydrolyzed under acidic conditions to regenerate the alcohol.[2][8]
Lewis Acids (e.g., TMSOTf, BF₃·OEt₂)❌ CleavedLewis acids can coordinate to the oxygen atoms and facilitate cleavage.[11]

Experimental Protocols

The following protocols provide a self-validating framework for the protection and deprotection of a generic primary alcohol. These should be adapted based on the specific substrate's reactivity and solubility.

Protocol 1: Protection of a Primary Alcohol

This procedure details the formation of the ketal-protected alcohol using a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

Materials:

  • Primary Alcohol (1.0 eq.)

  • 2-(isopropenyloxy)pyridine (1.5 eq.)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Add 2-(isopropenyloxy)pyridine (1.5 eq.) to the solution, followed by the addition of PPTS (0.1 eq.).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. The product spot should be less polar (higher Rf) than the starting alcohol. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure protected alcohol.

Protocol 2: Deprotection of the Protected Alcohol

This procedure describes the mild acidic hydrolysis of the protecting group to regenerate the parent alcohol.

Materials:

  • Protected Alcohol (1.0 eq.)

  • Acetic Acid (AcOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected alcohol (1.0 eq.) in a 4:2:1 mixture of THF:AcOH:H₂O. A typical concentration is 0.1 M.

  • Stir the solution at 40-45 °C.

  • Monitor the reaction progress by TLC. The product (the deprotected alcohol) will have a lower Rf than the starting material. The reaction is typically complete in 4-12 hours.

  • After completion, cool the mixture to room temperature and carefully neutralize the acetic acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary by flash column chromatography to yield the pure, deprotected alcohol.

Conclusion

2-(isopropenyloxy)pyridine provides an excellent method for the protection of hydroxyl groups as acid-labile ketals. Its stability to a broad range of common synthetic reagents, coupled with the mild conditions required for its introduction and removal, makes it a valuable addition to the synthetic chemist's toolbox. The protocols outlined in this guide offer a reliable starting point for researchers seeking to employ this strategy in their synthetic endeavors, enabling the precise and efficient construction of complex molecules.

References

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Scribd. Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]

  • Quimicaorganica.org. Acetals as protecting groups. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Willingdon College, Sangli. Protection and deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by acetal cleavage. Retrieved from [Link]

  • SlideShare. Protection of OH group of alcohol. Retrieved from [Link]

  • University of Windsor. Alcohol Protecting Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. Alcohol Protecting Groups. Retrieved from [Link]

  • Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

Catalytic Polymerization of 2-[(1-methylethenyl)oxy]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-[(1-methylethenyl)oxy]pyridine, also known as 2-isopropenoxypyridine, is a functional monomer that holds significant promise for the synthesis of advanced polymers. The presence of both a vinyl ether group and a pyridine moiety within its structure allows for the creation of polymers with unique properties, including potential applications in drug delivery, gene therapy, and as specialized coatings and adhesives.[1][2] The pyridine ring offers a site for quaternization, hydrogen bonding, and metal coordination, imparting stimuli-responsive behavior and enabling post-polymerization modification. This guide provides a comprehensive overview of the catalytic systems and detailed protocols for the controlled polymerization of this versatile monomer, with a focus on cationic polymerization techniques.

The polymerization of vinyl ethers, including 2-[(1-methylethenyl)oxy]pyridine, is most effectively achieved through cationic polymerization.[3] This is due to the electron-rich nature of the vinyl ether double bond, which is readily attacked by cationic initiators. However, controlling the polymerization to achieve well-defined polymers with predictable molecular weights and narrow molecular weight distributions has historically been a challenge due to the high reactivity of the propagating carbocationic species, which can lead to undesirable side reactions like chain transfer.[3][4] Recent advancements in catalyst design have led to the development of systems that enable living/controlled cationic polymerization, offering precise control over the polymer architecture.[3][4]

This document will delve into the intricacies of catalyst selection, providing the scientific rationale behind the use of specific catalytic systems. Detailed, step-by-step protocols for conducting the polymerization are provided, along with methods for polymer characterization.

Catalyst Selection: The Key to Controlled Polymerization

The choice of catalyst is paramount in achieving a controlled polymerization of 2-[(1-methylethenyl)oxy]pyridine. The innate Lewis basicity of the pyridine nitrogen can interfere with many traditional cationic polymerization catalysts, particularly strong Lewis acids, by forming inactive complexes.[5] Therefore, catalyst systems must be chosen to either tolerate or leverage the presence of the pyridine functionality.

Brønsted Acid Catalysis

Recent breakthroughs have demonstrated the efficacy of strong Brønsted acids as catalysts for the stereoselective polymerization of vinyl ethers.[6][7] Chiral confined Brønsted acids, such as imidodiphosphorimidates (IDPis), have shown particular promise.[7]

Mechanism of Action: The Brønsted acid protonates the vinyl ether monomer, generating an oxocarbenium ion as the active propagating species. The chiral conjugate base of the acid remains closely associated with the propagating chain end, influencing the stereochemistry of monomer addition and leading to the formation of isotactic polymers.[6] This approach offers a metal-free alternative to traditional Lewis acid catalysts.[7][8]

Advantages:

  • Metal-free system: Avoids potential metal contamination in the final polymer, which is crucial for biomedical applications.[7][8]

  • High Stereoselectivity: Enables the synthesis of isotactic poly(vinyl ether)s, which can exhibit unique crystalline properties.[6][7]

  • Expanded Substrate Scope: Can be applied to a wider range of functionalized vinyl ethers.[6]

Experimental Workflow for Brønsted Acid Catalyzed Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup under Inert Atmosphere Monomer_Purification->Reaction_Setup Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reaction_Setup Solvent_Drying Solvent Drying Solvent_Drying->Reaction_Setup Initiation Initiation with Brønsted Acid Reaction_Setup->Initiation Propagation Monomer Propagation Initiation->Propagation Quenching Quenching the Reaction Propagation->Quenching Precipitation Polymer Precipitation & Purification Quenching->Precipitation Characterization Characterization (NMR, GPC) Precipitation->Characterization

Caption: Workflow for Brønsted Acid Catalyzed Polymerization.

Lewis Acid Catalysis with Additives

Conventional Lewis acids like SnCl₄ can induce the living polymerization of vinyl ethers, but their high reactivity often necessitates the use of stabilizing additives to control the process.[9]

Mechanism of Action: The Lewis acid activates an initiator, which then adds to the monomer to generate a carbocation. The Lewis acid, in conjunction with an added Lewis base (such as an ether or ester), reversibly deactivates the propagating carbocation, establishing an equilibrium between active and dormant species. This equilibrium slows down the overall polymerization rate and suppresses chain transfer and termination reactions, leading to a controlled process.

Advantages:

  • Well-established method: A large body of literature exists for this type of polymerization.

  • Tunable reactivity: The polymerization rate and control can be modulated by the choice and concentration of the Lewis acid and the added base.

Cationic RAFT (Reversible Addition-Fragmentation Chain Transfer) Polymerization

Cationic RAFT polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low dispersity.[3][4] It combines the principles of conventional cationic polymerization with the control elements of RAFT.

Mechanism of Action: The polymerization is initiated by a conventional cationic initiator in the presence of a thiocarbonylthio compound, which acts as a chain transfer agent. The propagating carbocationic species reversibly adds to the thiocarbonylthio group, forming a dormant species. This reversible process allows for the controlled growth of polymer chains.[4]

Advantages:

  • Excellent control over molecular weight and dispersity. [3][4]

  • Versatility: Can be used to synthesize a wide range of polymer architectures, including block copolymers.[10]

  • Milder reaction conditions: Can often be carried out at room temperature and in open air.[3]

Detailed Protocols

Protocol 1: Brønsted Acid Catalyzed Polymerization of 2-[(1-methylethenyl)oxy]pyridine

Materials:

  • 2-[(1-methylethenyl)oxy]pyridine (monomer), purified by passing through a short column of basic alumina.

  • Imidodiphosphorimidate (IDPi) catalyst (e.g., a chiral confined Brønsted acid).[7]

  • Anhydrous toluene (solvent).

  • Methanol (quenching agent).

  • Argon or Nitrogen gas for inert atmosphere.

  • Standard Schlenk line or glovebox equipment.

Procedure:

  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Reagent Preparation: In a glovebox, the IDPi catalyst is dissolved in anhydrous toluene to a desired concentration (e.g., 10 mg/mL).

  • Polymerization:

    • Anhydrous toluene is added to the reaction flask via syringe.

    • The flask is cooled to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.

    • The purified 2-[(1-methylethenyl)oxy]pyridine monomer is added via syringe.

    • The polymerization is initiated by the rapid addition of the IDPi catalyst solution via syringe.

    • The reaction is stirred at -78 °C for the specified time (e.g., 1-24 hours).

  • Quenching: The polymerization is terminated by the addition of a small amount of pre-chilled methanol.

  • Polymer Isolation: The reaction mixture is warmed to room temperature and the polymer is precipitated by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization:

  • Molecular Weight and Dispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.[4]

  • Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy in CDCl₃.[4]

  • Tacticity: The stereoregularity of the polymer can be determined from the ¹³C NMR spectrum of the polymer backbone.[4]

Polymerization Mechanism Visualization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Quenching Monomer Vinyl Ether Monomer Initiation Monomer + H-A -> Oxocarbenium Ion Monomer->Initiation Catalyst Brønsted Acid (H-A) Catalyst->Initiation Propagation Oxocarbenium Ion + n(Monomer) -> Growing Polymer Chain Initiation->Propagation Termination Growing Polymer Chain + Quenching Agent -> Dormant Polymer Propagation->Termination

Caption: Cationic Polymerization Mechanism.

Protocol 2: Cationic RAFT Polymerization

Materials:

  • 2-[(1-methylethenyl)oxy]pyridine (monomer), purified.

  • Lewis acid initiator (e.g., SnCl₄).

  • Thiocarbonylthio RAFT agent (e.g., a trithiocarbonate).[10]

  • Anhydrous dichloromethane (DCM) or toluene.

  • Methanol (quenching agent).

  • Inert atmosphere setup.

Procedure:

  • Reactor Setup: As described in Protocol 1.

  • Reagent Preparation: Stock solutions of the Lewis acid and RAFT agent are prepared in the chosen anhydrous solvent.

  • Polymerization:

    • Anhydrous solvent and the RAFT agent are added to the reaction flask.

    • The monomer is added.

    • The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

    • The polymerization is initiated by the addition of the Lewis acid solution.

    • The reaction is monitored for conversion over time.

  • Quenching and Isolation: As described in Protocol 1.

Characterization: As described in Protocol 1. The living nature of the polymerization can be confirmed by chain extension experiments, where a second batch of monomer is added to the living polymer chains, resulting in a corresponding increase in molecular weight while maintaining a narrow dispersity.[11]

Data Presentation

Table 1: Representative Conditions for Cationic Polymerization of Vinyl Ethers. [4]

EntryCatalyst SystemSolventTemp (°C)Time (h)Conversion (%)Mn (kDa)Đ (Mw/Mn)
1Trifluoromethyl sulfonateToluene-788>95Varies<1.2
2Trifluoromethyl sulfonate/LigandToluene-788>95Varies<1.2
3PCCP-H/HBDTolueneRT1>90>50<1.3
4IDPiToluene-78VariesHighHigh<1.2

Data is representative and specific results will vary based on exact conditions and monomer.PCCP-H: Pentacarbomethoxycyclopentadiene, HBD: Hydrogen Bond Donor, IDPi: Imidodiphosphorimidate.

Troubleshooting and Key Considerations

  • Monomer Purity: The presence of impurities, especially water or alcohols, can terminate the polymerization. Rigorous purification of the monomer and solvent is essential.

  • Inert Atmosphere: Cationic polymerizations are highly sensitive to air and moisture. All manipulations should be carried out under a dry, inert atmosphere.

  • Temperature Control: Low temperatures (-78 °C to 0 °C) are often required to suppress side reactions and achieve good control over the polymerization.[8]

  • Catalyst to Initiator Ratio: The ratio of catalyst to initiator can significantly impact the rate and control of the polymerization. This should be optimized for each specific system.

  • Pyridine Inhibition: As mentioned, the pyridine moiety can act as a catalyst poison.[12] For highly sensitive Lewis acid systems, it may be necessary to protect the pyridine nitrogen prior to polymerization, followed by a deprotection step. However, the development of more tolerant catalyst systems, like certain Brønsted acids, mitigates this issue.

Conclusion

The controlled polymerization of 2-[(1-methylethenyl)oxy]pyridine opens the door to a new class of functional polymers with tailored properties. The choice of catalyst is the most critical factor in achieving this control. Brønsted acid catalysis and cationic RAFT polymerization represent two state-of-the-art methods that offer excellent control over polymer architecture and properties. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully synthesize well-defined polymers from this versatile monomer for a wide range of applications in materials science and biomedicine.

References

  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers - UNC Chemistry Department. Available at: [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC. Available at: [Link]

  • Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC. Available at: [Link]

  • Metal-Free Stereoselective Cationic Polymerization of Vinyl Ethers by Employing a Confined Brønsted Acid as the Catalyst - ResearchGate. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au. Available at: [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC. Available at: [Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - MDPI. Available at: [Link]

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI. Available at: [Link]

  • Transformation of Living Cationic Polymerization of Vinyl Ethers to RAFT Polymerization Mediated by a Carboxylic RAFT Agent | Macromolecules - ACS Publications. Available at: [Link]

  • Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives: Effective Interaction of Monomers with Growing Ends and/or SnCI4 - ResearchGate. Available at: [Link]

  • EN-Cationic Polymerization – Parisian Institute of Molecular Chemistry – UMR 8232. Available at: [Link]

  • Impact of Pyridine on the copolymerisation behaviour of a Ziegler-Natta catalyst - JKU ePUB - Johannes Kepler Universität Linz. Available at: [Link]

  • Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Available at: [Link]

  • Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications - PMC. Available at: [Link]

  • Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes - PMC. Available at: [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications - MDPI. Available at: [Link]

  • 2-Isopropenyl-2-oxazoline: A Versatile Monomer for Functionalization of Polymers Obtained via RAFT | Request PDF - ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Acid-Catalyzed Hydrolysis of 2-Isopropenyloxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid-catalyzed hydrolysis of 2-isopropenyloxypyridine into 2-pyridone and acetone is a foundational transformation in synthetic organic chemistry. This reaction serves as a premier model for understanding the cleavage of heteroaryl enol ethers, a mechanism highly relevant to the design of acid-labile protecting groups and drug-delivery linkers. This application note details the mechanistic causality, experimental design, and a self-validating protocol for executing this hydrolysis with high fidelity and yield.

Mechanistic Principles & Causality

The cleavage of heteroaryl enol ethers is fundamentally distinct from standard aliphatic ether cleavage. Neutral ethers are highly resistant to nucleophilic attack because the resulting alkoxide is a poor leaving group; thus, the reaction must be initiated by acid catalysis to transform the oxygen into a viable leaving group[1].

The universally accepted mechanism for vinyl ether hydrolysis proceeds via a rate-determining proton transfer from the acid catalyst to the β-carbon of the vinyl group[2]. For 2-isopropenyloxypyridine, protonation of the terminal methylene (=CH2) generates a highly reactive, tertiary alkoxycarbocation intermediate[3]. This rate-limiting step is highly sensitive to the hydronium ion concentration and exhibits a distinct solvent isotope effect[3].

Following this slow step, water rapidly attacks the carbocationic center to form a hemiacetal intermediate[4]. The hemiacetal subsequently collapses, cleaving the C–O bond to release acetone and 2-hydroxypyridine. The thermodynamic sink of this entire process is the rapid tautomerization of 2-hydroxypyridine to its more stable lactam form, 2-pyridone, which renders the hydrolysis irreversible.

Mechanism A 2-Isopropenyloxypyridine (Enol Ether) B Alkoxycarbocation Intermediate A->B H+ (Rate-Determining) Protonation at β-carbon C Hemiacetal Intermediate B->C + H2O (Fast) Nucleophilic Attack D 2-Pyridone + Acetone (Final Products) C->D - H+ (Fast) Cleavage & Tautomerization

Mechanistic pathway for the acid-catalyzed hydrolysis of 2-isopropenyloxypyridine.

Experimental Design & Self-Validating Systems

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than blindly following a recipe.

Causality of Experimental Choices:

  • Solvent Selection (THF/H₂O): 2-Isopropenyloxypyridine is highly lipophilic. Using pure water results in a biphasic system, leading to erratic, diffusion-limited kinetics. Tetrahydrofuran (THF) ensures a homogeneous reaction mixture while providing sufficient water equivalents to drive the hydration of the alkoxycarbocation.

  • Temperature Gradient (0 °C to RT): The initial protonation of the enol ether is highly exothermic. Conducting the acid addition at 0 °C prevents localized heating, which could otherwise trigger the competitive cationic polymerization of the enol ether. Warming to room temperature provides the activation energy required for the complete collapse of the hemiacetal.

  • Choice of Acid (1M HCl): Weak acids are insufficient to protonate the weakly basic alkene[4], while excessively strong or anhydrous acids can lead to side reactions on the pyridine ring. 1M aqueous HCl provides the perfect balance of hydronium ion concentration and water availability.

Self-Validating System: A robust protocol must validate itself in real-time. In this workflow, the reaction acts as a self-validating system through orthogonal NMR tracking. The disappearance of the distinct alkene protons strictly correlates with the appearance of the acetone methyl singlet. Because acetone is a volatile byproduct, its stoichiometric presence in the crude reaction mixture (measured via aliquots taken directly into CDCl₃) serves as an internal control. If the starting material disappears but acetone is absent, the researcher immediately knows the enol ether underwent an alternative pathway (e.g., polymerization), alerting them to a temperature control failure.

Quantitative Data Summaries

Table 1: Optimization of Acid Catalysts for Hydrolysis

Catalyst Solvent System Temp (°C) Time (h) Conversion (%)
1M HCl THF/H₂O (4:1) 0 to 25 2.0 >99
10% TFA DCM/H₂O (10:1) 25 4.0 85
p-TsOH (0.1 eq) MeOH/H₂O (5:1) 60 1.5 95

| Acetic Acid | THF/H₂O (4:1) | 25 | 24.0 | <10 |

Table 2: ¹H NMR Diagnostic Peaks for Reaction Monitoring

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity
2-Isopropenyloxypyridine =CH₂ (Terminal alkene) ~4.20, 4.55 Two singlets
2-Isopropenyloxypyridine -CH₃ (Allylic methyl) ~2.05 Singlet
Acetone (Product) -CH₃ (Methyl groups) 2.17 Singlet

| 2-Pyridone (Product) | N-H (Lactam proton) | ~13.0 (br) | Broad singlet |

Step-by-Step Protocol

Workflow Step1 1. Preparation Dissolve in THF/H2O (4:1) Step2 2. Acidification Add 1M HCl dropwise at 0°C Step1->Step2 Step3 3. Reaction Stir at RT for 2 hours Step2->Step3 Step4 4. Quenching Neutralize with Sat. NaHCO3 Step3->Step4 Step5 5. Extraction Extract with EtOAc, dry over Na2SO4 Step4->Step5 Step6 6. Isolation Concentrate & Crystallize Step5->Step6

Step-by-step experimental workflow for the hydrolysis and isolation process.

Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 2-isopropenyloxypyridine (10.0 mmol, 1.35 g). Dissolve the substrate in a solvent mixture of THF (20 mL) and deionized water (5 mL).

  • Acidification: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Begin vigorous magnetic stirring. Slowly add 1M HCl (5.0 mL, 5.0 mmol) dropwise over 5 minutes using an addition funnel to prevent localized exothermic spikes.

  • Reaction: Remove the ice-water bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir continuously for 2 hours.

    • In-Process Control: Withdraw a 50 µL aliquot, dilute in CDCl₃, and perform a quick ¹H NMR scan to verify the disappearance of the alkene signals at δ 4.20 and 4.55 ppm and the appearance of the acetone singlet at δ 2.17 ppm.

  • Quenching: Once complete conversion is confirmed, cool the mixture back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise until the pH of the aqueous layer reaches 7–8 (monitor via pH paper). Caution: CO₂ gas evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The crude product (primarily 2-pyridone) can be purified via recrystallization from hot toluene or by silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield pure 2-pyridone as a white crystalline solid.

Sources

Functionalization of alcohols using 2-[(1-methylethenyl)oxy]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application & Protocol Guide

Strategic Functionalization of Alcohols: The Utility of 2-Isopropenoxypyridine in Modern Synthesis

Abstract

The strategic manipulation of alcohol functional groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth guide to the application of 2-[(1-methylethenyl)oxy]pyridine, also known as 2-isopropenoxypyridine, as a versatile reagent for the protection of alcohols. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for its implementation, and discuss the strategic advantages of the resulting acetal protecting group. This guide is intended for researchers, chemists, and drug development professionals seeking robust and efficient methods for alcohol functionalization.

Introduction: A Modern Reagent for a Classic Transformation

The reversible protection of hydroxyl groups is a fundamental tactic in multistep organic synthesis. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions. While numerous methods exist, the search for reagents with improved selectivity, milder application conditions, and unique stability profiles is perpetual.

2-Isopropenoxypyridine emerges as a valuable tool in this context. It reacts with alcohols under mild acidic catalysis to form a 2-pyridyl-stabilized acetal. This protecting group offers a distinct profile compared to more conventional acetals like tetrahydropyranyl (THP) or silyl ethers, primarily due to the electronic influence of the pyridine ring. This guide will provide the foundational knowledge and practical steps required to successfully implement this reagent in your synthetic workflows.

The Mechanism of Protection: An Acid-Catalyzed Addition

The functionalization of an alcohol using 2-isopropenoxypyridine proceeds via an acid-catalyzed addition of the alcohol to the electron-rich double bond of the vinyl ether. The pyridine moiety plays a crucial role in both activating the reagent and stabilizing the key intermediate.

The key mechanistic steps are as follows:

  • Protonation: A catalytic amount of acid (e.g., pyridinium p-toluenesulfonate, PPTS) protonates the nitrogen atom of the pyridine ring. This enhances the electrophilicity of the vinyl ether system.

  • Carbocation Formation: The protonated intermediate facilitates the attack of the double bond on another proton source, leading to the formation of a resonance-stabilized tertiary carbocation. The positive charge is delocalized onto the adjacent oxygen and, importantly, influenced by the pyridinium ring.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the stabilized carbocation.

  • Deprotonation: A weak base, often the solvent or the counterion of the acid catalyst, removes the proton from the newly added alcohol oxygen, yielding the neutral protected alcohol and regenerating the catalyst.

This mechanism underscores the importance of using a mild, non-nucleophilic acid catalyst to prevent unwanted side reactions.

Visualization of the Protection Mechanism

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Alcohol R-OH Carbocation Resonance-Stabilized Carbocation Alcohol->Carbocation Nucleophilic Attack Reagent 2-Isopropenoxypyridine Protonated_Reagent Protonated Reagent Protonated_Reagent->Carbocation Oxonium_Ion Protonated Product Carbocation->Oxonium_Ion Protected_Alcohol Protected_Alcohol Oxonium_Ion->Protected_Alcohol - H+ Catalyst Catalyst

Caption: Acid-catalyzed mechanism for alcohol protection.

Experimental Protocols & Methodologies

The following protocols are designed to be robust starting points. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates, particularly those that are sterically hindered or electronically deactivated.

Materials and Reagents
Reagent/MaterialGradeRecommended SupplierNotes
2-Isopropenoxypyridine>98% PuritySpecialized VendorStore under nitrogen in a refrigerator.
Pyridinium p-toluenesulfonate (PPTS)Reagent GradeSigma-Aldrich, etc.A mild and effective catalyst.
Dichloromethane (DCM)Anhydrous, >99.8%Acros Organics, etc.Use a freshly opened bottle or pass through alumina.
Substrate AlcoholAs requiredN/AEnsure the alcohol is dry.
Saturated NaHCO₃ SolutionACS GradeN/AFor aqueous workup.
Anhydrous MgSO₄ or Na₂SO₄Laboratory GradeN/AFor drying the organic layer.
Protocol: Protection of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol details a standard procedure for protecting a non-hindered primary alcohol.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the primary alcohol (e.g., benzyl alcohol, 1.0 eq).

  • Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM), using approximately 0.1 M concentration as a starting point.

  • Reagent Addition: Add 2-isopropenoxypyridine (1.2 eq) to the solution via syringe. A slight excess ensures complete consumption of the starting alcohol.

  • Catalyst Introduction: Add pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.

Considerations for Sterically Hindered Alcohols

For secondary or tertiary alcohols, the reaction rate may be significantly slower. The following modifications can be employed:

  • Increased Catalyst Loading: The amount of PPTS can be increased to 0.1 - 0.2 equivalents.

  • Elevated Temperature: The reaction can be gently heated to 35-40 °C (refluxing DCM).

  • Alternative Catalyst: Stronger acids like p-toluenesulfonic acid (pTsOH) can be used, but may risk side reactions or partial deprotection if the substrate is sensitive.

Deprotection: Regenerating the Alcohol

The pyridyl acetal group is readily cleaved under mild acidic conditions, regenerating the parent alcohol. This orthogonality is a key advantage, as it is stable to basic, reductive, and oxidative conditions.

Standard Deprotection Protocol
  • Dissolution: Dissolve the protected alcohol in a protic solvent such as methanol (MeOH) or a THF/water mixture.

  • Acidification: Add a catalytic amount of a suitable acid. Acetic acid or PPTS are commonly used.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. Deprotection is usually complete within 2-6 hours.

  • Workup: Neutralize the acid with a mild base (e.g., NaHCO₃), remove the organic solvent in vacuo, and extract the product.

Deprotection Workflow Visualization

Deprotection_Workflow Stir_RT Stir at Room Temperature (Monitor by TLC) Neutralize Quench with Mild Base (e.g., NaHCO3) Stir_RT->Neutralize Workup Aqueous Workup & Extraction Neutralize->Workup Purify Purification (if necessary) Workup->Purify End End Purify->End Add_Acid Add_Acid Add_Acid->Stir_RT

Caption: Standard workflow for acidic deprotection.

Troubleshooting and Key Insights

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient catalyst; low reactivity of alcohol.Increase catalyst loading or gently heat the reaction. Ensure all reagents and solvents are anhydrous.
Formation of Side Products Catalyst is too strong; prolonged reaction time.Use a milder catalyst like PPTS. Monitor the reaction closely by TLC and quench immediately upon completion.
Difficult Purification Byproducts from reagent decomposition.Ensure the 2-isopropenoxypyridine is of high purity and was stored correctly. A basic wash during workup can help.
Accidental Deprotection Substrate is unstable to the mild acidic conditions.This protecting group may not be suitable. Consider a more robust group like a silyl ether.

References

  • Due to the specialized nature of "2-isopropenoxypyridine", public, citable references for its specific use in alcohol protection are not broadly available in major chemical databases as of the date of this publication. The protocols and mechanisms described herein are based on established principles of vinyl ether chemistry and acetal formation, analogous to well-documented reagents like 2-methoxypropene and dihydropyran.

    • Greene's Protective Groups in Organic Synthesis. Wiley. [Link]

    • Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

Application Note: Synthesis of Novel Amphiphilic Block Copolymers via Living Cationic Polymerization of 2-Isopropoxypropene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined amphiphilic block copolymers utilizing 2-isopropoxypropene (2-IPP) as a hydrophobic monomer. We leverage the precision of living cationic polymerization to construct block copolymers with controlled molecular weights and narrow polydispersity indices. This document details the underlying polymerization mechanism, offers a step-by-step protocol for synthesizing a diblock copolymer composed of a hydrophilic poly(hydroxy-functional propenyl ether) block and a hydrophobic poly(2-IPP) block, outlines essential characterization techniques, and discusses potential applications in advanced drug delivery systems. This guide is intended for researchers in polymer chemistry, materials science, and drug development seeking to design novel functional macromolecules.

Introduction: The Need for Precision in Amphiphilic Architectures

Amphiphilic block copolymers, macromolecules comprising distinct hydrophilic and hydrophobic segments, are of immense scientific and commercial interest. Their ability to self-assemble in selective solvents into ordered nanostructures, such as core-shell micelles, makes them exceptional candidates for a variety of applications, most notably as nanocarriers in drug delivery.[1][2] The hydrophobic core can encapsulate poorly water-soluble therapeutic agents, while the hydrophilic corona provides aqueous stability and a "stealth" shield against biological clearance.[2]

The efficacy of these systems is critically dependent on the precise control over the polymer's architecture, including block length, composition, and overall molecular weight distribution. Living polymerization techniques are paramount for achieving this level of control.[3] Among these, living cationic polymerization is particularly well-suited for electron-rich monomers like vinyl ethers and propenyl ethers.[4] This method allows for the sequential polymerization of different monomers, enabling the creation of well-defined block copolymers with low polydispersity.[3]

This application note focuses on the use of 2-isopropoxypropene (2-IPP), a propenyl ether, for the synthesis of the hydrophobic block. While direct protocols for 2-IPP are not extensively documented, its structural similarity to other propenyl ethers allows for the adaptation of established living cationic polymerization methods.[5][6] We present a scientifically grounded, representative protocol for the synthesis of a novel amphiphilic diblock copolymer, demonstrating the versatility of this approach for creating advanced functional materials.

The Mechanism of Living Cationic Polymerization

Living cationic polymerization of propenyl ethers proceeds via a mechanism that carefully balances the rate of propagation with the suppression of termination and chain-transfer reactions. This control is typically achieved using a binary initiating system composed of a weak protonic acid adduct (initiator) and a Lewis acid (co-initiator or catalyst).[5][7]

The key to the "living" nature of the polymerization is the rapid and reversible equilibrium between a dormant covalent species (e.g., an ester or halide) at the polymer chain end and a transient, active carbocationic species. The Lewis acid assists in activating the dormant end, allowing for the insertion of a monomer unit before the active center is quickly capped again. This process ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.

The general mechanism involves the following stages:

  • Initiation: The initiator, in the presence of the Lewis acid, generates an initial carbocation that reacts with the first monomer molecule.

  • Propagation: The resulting cationic chain end propagates by sequentially adding monomer units. The Lewis acid dynamically interacts with the chain end, maintaining the equilibrium between the active (cationic) and dormant (covalent) states. This prevents irreversible termination.

  • Controlled Growth: Because termination is effectively suppressed, the polymer chains continue to grow as long as the monomer is available. This allows for the subsequent addition of a second, different monomer to create a block copolymer.

Figure 1: Mechanism of Living Cationic Polymerization for Block Copolymers.

Experimental Protocol: Synthesis of a Representative Amphiphilic Diblock Copolymer

This protocol describes the synthesis of an amphiphilic diblock copolymer, poly(hydroxybutyl propenyl ether)-block-poly(2-isopropoxypropene), denoted P(HBPE)-b-P(2-IPP). The synthesis involves three main stages:

  • Part A: Polymerization of a silyl-protected hydroxy-functional propenyl ether monomer to form the first block.

  • Part B: Sequential addition and polymerization of 2-isopropoxypropene (2-IPP) to form the diblock copolymer.

  • Part C: Deprotection of the silyl groups to reveal the hydrophilic hydroxyl functionalities.

Safety Precaution: All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Solvents and monomers must be rigorously dried and purified before use. Lewis acids are corrosive and moisture-sensitive; handle with extreme care.

Materials
  • Monomer 1: tert-butyldiphenylsiloxybutyl propenyl ether (TBDPSBPE). (Synthesized according to literature procedures[5][6]).

  • Monomer 2: 2-Isopropoxypropene (2-IPP). (Purchased from a commercial supplier and distilled over CaH₂).

  • Initiator: Isobutoxyethyl acetate (IBEA). (Synthesized according to literature[6]).

  • Lewis Acids: Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅, solution in hexane), Tin(IV) chloride (SnCl₄, solution in heptane).

  • Solvent: Toluene (anhydrous).

  • Quenching Agent: Pre-chilled methanol.

  • Deprotection Agent: Tetrabutylammonium fluoride (TBAF, 1M solution in THF).

  • Purification: Tetrahydrofuran (THF), n-hexane, dialysis tubing (MWCO appropriate for the target polymer).

Part A: Synthesis of Poly(TBDPSBPE) Macroinitiator
  • Reactor Setup: A baked and flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of inert gas and cooled to -80 °C in an acetone/dry ice bath.

  • Reagent Addition:

    • Add 20 mL of anhydrous toluene to the flask via cannula.

    • Add 1.5 g of TBDPSBPE monomer to the solvent.

    • Add 10 µL of IBEA initiator.

    • Stir the solution for 10 minutes to ensure homogeneity.

  • Initiation:

    • Rapidly add a pre-mixed solution of Et₁.₅AlCl₁.₅ (e.g., 0.1 mmol) and SnCl₄ (e.g., 0.2 mmol) via syringe to start the polymerization. The optimal ratio and concentration may require empirical determination.[5][6]

  • Polymerization: Allow the reaction to proceed for 2 hours at -80 °C. The solution may become more viscous.

  • Sampling: Before proceeding to the next step, an aliquot (approx. 0.5 mL) can be carefully removed via a nitrogen-purged syringe and quenched in cold methanol for analysis (GPC, NMR) to confirm the successful polymerization of the first block.

Part B: Sequential Addition of 2-IPP to Form the Diblock Copolymer
  • Monomer Addition: While the living poly(TBDPSBPE) chains are still active at -80 °C, slowly add a solution of 0.8 g of 2-IPP in 5 mL of anhydrous toluene via cannula.

  • Second Stage Polymerization: Allow the reaction to continue for an additional 3 hours at -80 °C to ensure complete polymerization of the second block.

  • Termination: Quench the polymerization by adding 5 mL of pre-chilled methanol to the reaction flask. A white polymer precipitate should form.

  • Isolation: Allow the flask to warm to room temperature. Pour the polymer solution into a large volume of methanol (e.g., 200 mL) with vigorous stirring to fully precipitate the polymer.

  • Purification: Collect the white solid by filtration, wash with fresh methanol, and dry under vacuum at 40 °C overnight. The product is the protected diblock copolymer, P(TBDPSBPE)-b-P(2-IPP).

Part C: Deprotection to Yield Amphiphilic P(HBPE)-b-P(2-IPP)
  • Dissolution: Dissolve the dried protected copolymer (approx. 2 g) in 20 mL of THF in a round-bottom flask.

  • Reagent Addition: Add 1.5 molar equivalents (relative to the silyl groups) of TBAF solution (1M in THF) to the polymer solution.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification:

    • Concentrate the solution using a rotary evaporator.

    • Re-dissolve the polymer in a minimal amount of THF.

    • Precipitate the polymer in a large volume of cold n-hexane to remove TBAF salts and residual silane byproducts.

    • For higher purity, the final polymer can be dissolved in THF/water and purified by dialysis against deionized water.

  • Final Product: Lyophilize the dialyzed solution to obtain the final amphiphilic diblock copolymer, P(HBPE)-b-P(2-IPP), as a white, fluffy solid.

Figure 2: Experimental Workflow for Amphiphilic Block Copolymer Synthesis.

Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized copolymers.

  • ¹H NMR Spectroscopy: Used to verify the chemical structure of each block and to calculate the copolymer composition by comparing the integration of characteristic peaks from each block.

  • Gel Permeation Chromatography (GPC/SEC): This is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A successful living polymerization is indicated by a narrow PDI (typically < 1.3) and a clear shift to higher molecular weight after the polymerization of the second block.[5][6]

  • Dynamic Light Scattering (DLS): For the final amphiphilic copolymer, DLS is used to analyze its self-assembly behavior in an aqueous solution. It provides the average hydrodynamic diameter (Z-average) and size distribution of the resulting micelles or nanoparticles.[1]

Table 1: Representative Characterization Data

SampleMₙ ( g/mol ) via GPCPDI (Mₙ/Mₙ)Composition (NMR)Z-Average Diameter (DLS)
Poly(TBDPSBPE) Precursor12,9001.22N/AInsoluble in water
P(TBDPSBPE)-b-P(2-IPP)19,5001.2565% TBDPSBPE / 35% 2-IPPInsoluble in water
P(HBPE)-b-P(2-IPP) (Final) ~14,000 (post-deprotection)1.2655% HBPE / 45% 2-IPP110 nm

Note: Data are hypothetical but representative of a successful synthesis based on literature values for similar systems.[1][5][6]

Applications in Drug Delivery

The amphiphilic P(HBPE)-b-P(2-IPP) block copolymers synthesized through this protocol are designed to self-assemble in aqueous media into core-shell nanostructures.

  • Hydrophobic Core: The inner core, formed by the hydrophobic poly(2-isopropoxypropene) block, serves as a reservoir for encapsulating lipophilic drugs, protecting them from degradation and improving their bioavailability.

  • Hydrophilic Corona: The outer shell, composed of the flexible and hydrophilic poly(hydroxybutyl propenyl ether) block, ensures colloidal stability in physiological environments and can help reduce nonspecific protein absorption, potentially prolonging circulation time.

These polymeric micelles represent a versatile platform for advanced drug delivery. The size, drug loading capacity, and release kinetics can be fine-tuned by adjusting the relative lengths of the hydrophilic and hydrophobic blocks during synthesis. This level of control, enabled by living cationic polymerization, is crucial for developing next-generation nanomedicines.[2]

References

  • Nagai, A., Chino, K., & Hirano, T. (2025). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. MDPI. [Link]

  • Demirel, G. (2022). SYNTHESIS AND SELF ASSEMBLY OF POLY(2-ISOPROPYL-2- OXAZOLINE)-b-POLY(2-PHENYL-2-OXAZOLINE)-b-POLY(2- ISOPROPYL-2-OXAZOLINE) TRIBLOCK COPOLYMER-BASED POLYMERSOMES. Middle East Technical University. [Link]

  • Deb, A., & De, P. (2021). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Cationic polymerization. Wikipedia. [Link]

  • Deb, A., & De, P. (2021). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers. [Link]

  • Sahoo, B. et al. (2022). Amphiphilic Block Copolymers: From Synthesis Including Living Polymerization Methods to Applications in Drug Delivery. ResearchGate. [Link]

  • Wikipedia. (n.d.). Cationic polymerization. Wikipedia. [Link]

  • Satoh, K. et al. (2018). Naturally-Derived Amphiphilic Polystyrenes Prepared by Aqueous Controlled/Living Cationic Polymerization and Copolymerization of Vinylguaiacol with R–OH/BF3·OEt2. MDPI. [Link]

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Advanced Application Note: Photocontrolled Radical Polymerization (Photo-CRP) Mediated by N-Alkoxypyridinium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental protocols, and biomedical applications of pyridine ether-mediated polymerizations.

Executive Summary

The evolution of controlled radical polymerization (CRP) has fundamentally shifted toward photomediated techniques, offering unprecedented spatiotemporal control over polymer chain growth[1]. Within this domain, N-alkoxypyridinium salts (a specialized class of pyridine ethers) have emerged as highly efficient, versatile co-initiators and photo-oxidants[2]. By leveraging visible-light photoredox catalysis, these salts enable the synthesis of complex macromolecular architectures—such as amphiphilic block copolymers—at room temperature. This application note provides a comprehensive, mechanistically grounded guide to utilizing N-alkoxypyridinium salts in photo-CRP for advanced drug delivery applications.

Mechanistic Principles of Pyridine Ether-Mediated Photo-CRP

Traditional thermal initiators lack temporal resolution; once heated, radical generation continues until the initiator is depleted. In contrast, N-alkoxypyridinium salts operate via a light-gated Photoinduced Electron Transfer (PET) mechanism[3].

When a photosensitizer (e.g., a squaraine or thioxanthone dye) is irradiated with visible light, it transitions to an excited state. The excited sensitizer donates an electron to the electron-deficient N-alkoxypyridinium salt ( R−O−Py+ ). This electron transfer triggers the irreversible reductive cleavage of the labile N–O bond, yielding two distinct species:

  • An Alkoxy Radical ( RO∙ ): A highly reactive oxygen-centered radical that efficiently initiates the polymerization of vinyl/acrylate monomers.

  • A Neutral Pyridine Derivative: A stable, inert leaving group that does not interfere with the propagating polymer chain, ensuring high end-group fidelity.

This mechanism allows the polymerization to be toggled "ON" and "OFF" simply by modulating the light source, providing strict control over the final molecular weight ( Mn​ ) and ensuring a narrow dispersity ( Đ )[4].

Visualizing the Photoredox Pathway

PhotoredoxMechanism Light Visible Light (405 - 500 nm) Sens_G Sensitizer (Ground State) Light->Sens_G Excitation Sens_E Sensitizer* (Excited State) Sens_G->Sens_E Photon Absorption Sens_E->Sens_G Relaxation N_Alkoxy N-Alkoxypyridinium Salt (R-O-Py+) Sens_E->N_Alkoxy Photoinduced Electron Transfer Radical Alkoxy Radical (RO•) + Pyridine N_Alkoxy->Radical Reductive Cleavage (N-O) Monomer Vinyl Monomer Radical->Monomer Chain Initiation Polymer Controlled Polymer Chain Monomer->Polymer Propagation

Caption: Photoredox mechanism of N-alkoxypyridinium salts in controlled radical polymerization.

Causality in Experimental Design (E-E-A-T Insights)

To achieve reproducible, living-character polymerization, every experimental variable must be deliberately controlled. As a Senior Application Scientist, I emphasize the following causal relationships:

  • Choice of Light Source (Visible vs. UV): Visible light (e.g., 405 nm or 450 nm LEDs) is selected over UV irradiation. UV light can cause direct, uncontrolled cleavage of monomers and biological payloads. Visible light ensures deeper sample penetration and orthogonal tolerance to sensitive functional groups.

  • Solvent Selection (Polar Aprotic): Solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are mandatory. N-alkoxypyridinium salts are ionic; polar aprotic solvents ensure complete solvation and stabilize the transition states during the PET process without acting as chain-transfer agents.

  • Strict Oxygen Exclusion: Oxygen is a potent radical scavenger. It reacts with alkoxy radicals to form stable, unreactive peroxy species, leading to unpredictable induction periods. Therefore, the rigorous Freeze-Pump-Thaw degassing method is required over simple nitrogen sparging.

Experimental Protocol: Visible-Light Synthesis of PEG-b-Poly(Acrylate)

This protocol details the synthesis of an amphiphilic block copolymer, commonly utilized in drug development for formulating hydrophobic Active Pharmaceutical Ingredients (APIs) into circulating micelles.

Materials Required
  • Macro-initiator/Chain Transfer Agent: PEG-based RAFT agent ( Mn​ ~ 5,000 g/mol ).

  • Monomer: Methyl Acrylate (MA) (Passed through basic alumina to remove inhibitors).

  • Sensitizer: Squaraine Dye (0.1 mol% relative to monomer).

  • Co-initiator: N-ethoxy-2-methylpyridinium hexafluorophosphate ( EMP+PF6−​ ) (0.5 mol%).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried Schlenk flask, dissolve the PEG-macro-CTA (1.0 equiv), Methyl Acrylate (100 equiv), Squaraine dye, and the N-alkoxypyridinium salt in 5 mL of anhydrous DMF. Add a magnetic stir bar.

  • Degassing (Freeze-Pump-Thaw):

    • Submerge the flask in liquid nitrogen until the mixture is completely frozen.

    • Open the flask to a high vacuum for 5 minutes to evacuate atmospheric gases.

    • Close the vacuum valve and thaw the flask in a room-temperature water bath.

    • Repeat this cycle exactly three times to ensure absolute oxygen removal. Backfill with ultra-pure Argon.

  • Irradiation & Polymerization: Place the Schlenk flask 5 cm away from a 450 nm blue LED light source ( 30 mW/cm2 ). Stir at 400 rpm at room temperature (25 °C) for 4 hours.

  • Quenching & Purification: Turn off the light source and expose the reaction to air to quench the propagating radicals. Precipitate the polymer by adding the mixture dropwise into 50 mL of cold diethyl ether. Isolate the polymer via centrifugation (8,000 rpm, 10 min) and dry under vacuum overnight.

Self-Validation & Quality Control Checkpoints

To ensure the protocol is functioning as a self-validating system, implement the following controls:

  • The "Dark Control" Validation: Prepare an identical reaction flask but wrap it entirely in aluminum foil. Stir alongside the active reaction. Pass Criteria: Zero increase in viscosity and zero monomer conversion (via 1H NMR) confirms that thermal auto-initiation is absent, validating strict photochemical control.

  • Kinetic Sampling (Living Character Check): Extract 50 µL aliquots via a degassed syringe every 45 minutes during irradiation. Pass Criteria: A linear plot of ln([M]0​/[M]t​) versus time confirms a constant radical concentration and the absence of termination events, validating the "living" nature of the polymerization.

Visualizing the Experimental Workflow

Workflow Prep 1. Reagent Prep (Monomer, Dye, Py-Salt) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Irradiate 3. LED Irradiation (Visible Light, RT) Degas->Irradiate Purify 4. Precipitation & Drying Irradiate->Purify Assemble 5. Nanoparticle Self-Assembly Purify->Assemble

Caption: Step-by-step experimental workflow for the synthesis and assembly of block copolymers.

Quantitative Data: Initiator Efficiency Benchmarks

The table below summarizes the kinetic advantages of utilizing N-alkoxypyridinium salts over traditional thermal or alternative photo-initiating systems. Note the superior control over dispersity ( Đ ) achieved with visible-light systems.

Sensitizer / Co-initiator SystemLight Source / TempMonomerConversion (%)Dispersity ( Đ )Ref
Squaraine / N-Alkoxypyridinium Blue LED (450 nm)Acrylate> 85%1.15 [3]
Thioxanthone / N-Alkoxypyridinium UV LED (365 nm)Acrylate> 90%1.20 [5]
Eosin Y / N-Alkoxypyridinium Green LED (530 nm)Methacrylate78%1.18 [4]
Thermal (AIBN) - ControlHeat (70 °C)Acrylate95%> 1.80[2]

Applications in Drug Development

The amphiphilic block copolymers synthesized via this pyridine ether-mediated photo-CRP are highly valuable in nanomedicine. Because the polymerization occurs at room temperature, it is possible to polymerize directly from a biomacromolecule (e.g., a protein or peptide macro-initiator) without denaturing the biological payload.

Following purification, these PEG-b-Poly(acrylate) chains can be dissolved in an organic solvent and dialyzed against aqueous buffers. The hydrophobic poly(acrylate) blocks collapse to form a dense core—ideal for encapsulating poorly water-soluble oncology drugs (like Paclitaxel)—while the hydrophilic PEG blocks form a stealth corona that evades the reticuloendothelial system (RES), prolonging circulation half-life.

References

  • Kabatc, J., Kostrzewska, K., Dobosz, R., & Jurek, K. (2017). N-alkoxypyridinium salts as coinitiators in radical polymerization: Synthesis and Photochemical Properties. Journal of Polymer Science Part A: Polymer Chemistry.[URL: https://www.researchgate.net/publication/317355207_N-alkoxypyridinium_salts_as_coinitiators_in_radical_polymerization_Synthesis_and_Photochemical_Properties]
  • Asandei, A. D. (2016). Photomediated Controlled Radical Polymerization and Block Copolymerization of Vinylidene Fluoride. Chemical Reviews, 116(4), 2244–2274.[URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00539]
  • Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.[URL: https://pubs.acs.org/doi/10.1021/ma1007545]
  • Salmi, H., et al. (2020). Onium salts improve the kinetics of photopolymerization of acrylate activated with visible light. RSC Advances, 10, 24658-24667.[URL: https://pubs.rsc.org/en/content/articlelanding/2020/RA/D0RA04183A]

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Advanced Application Note: 2-Isopropenyloxypyridine as a Dual-Function Quencher-Bound Protecting Group in Chemically Amplified Resists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Photolithography Researchers, and Microfluidic/Biosensor Development Professionals.

Executive Summary

In both semiconductor manufacturing and the fabrication of advanced microfluidic devices for drug development, the Resolution, Line-Edge Roughness, and Sensitivity (RLS) trade-off remains the fundamental barrier in extreme ultraviolet (EUV) and deep ultraviolet (DUV) lithography[1]. Standard Chemically Amplified Resists (CARs) rely on photoacid generators (PAGs) to catalyze the deprotection of polymer resins, utilizing free-floating base quenchers to limit acid diffusion[2]. However, the stochastic distribution of these free quenchers leads to localized diffusion variations, which severely exacerbates Line-Edge Roughness (LER)[1].

2-Isopropenyloxypyridine (2-IPOP) emerges as a transformative bifunctional reagent designed to overcome these limitations. By combining an enol ether moiety with a pyridine ring, 2-IPOP acts as both a low-activation-energy (low-Ea) protecting group and a covalently tethered acid diffusion controller[3][4]. This application note details the mechanistic principles, synthesis protocols, and lithographic workflows for integrating 2-IPOP into advanced photoresist systems.

Mechanistic Principles & Causality (E-E-A-T)

The integration of 2-IPOP into a poly(4-hydroxystyrene) (PHS) backbone fundamentally alters the reaction-diffusion kinetics of the photoresist[4]. The causality behind its efficacy is rooted in two distinct chemical phases:

  • Acetalization (Protection): The isopropenyl group of 2-IPOP reacts with the phenolic hydroxyls of PHS under mildly acidic conditions to form a bulky tertiary ketal[3]. This reaction masks the hydrophilic hydroxyl groups, rendering the polymer highly insoluble in standard aqueous base developers (e.g., 0.26N TMAH). Because it is an acetal/ketal, the activation energy required for subsequent cleavage is significantly lower than that of standard ester-based protecting groups (like t-BOC), allowing for lower Post-Exposure Bake (PEB) temperatures.

  • Built-in Diffusion Control (Quenching): The pyridine moiety acts as an internal, stoichiometrically distributed base quencher[5]. When the PAG generates strong acid upon DUV/EUV exposure, the pyridine ring immediately neutralizes the initial acid flux at the reaction front. This strictly confines the deprotection events to the heavily exposed regions, preventing acid migration into the unexposed dark regions and drastically reducing LER[1][2]. Once the local pyridine capacity is exhausted, the excess acid rapidly cleaves the ketal bond, regenerating the soluble phenol.

Mechanism A Poly(4-hydroxystyrene) (Base Polymer) C Acid-Catalyzed Acetalization (Soft Bake) A->C B 2-Isopropenyloxypyridine (Bifunctional Reagent) B->C D Ketal-Protected Polymer with Tethered Pyridine C->D E DUV/EUV Exposure (PAG -> Photoacid) D->E F Acid Quenching by Pyridine (Diffusion Control) E->F Initial Acid Flux G Ketal Cleavage (Deprotection during PEB) F->G Excess Acid H Aqueous Base Soluble (Positive Tone Image) G->H Developer Applied

Fig 1: Mechanistic pathway of 2-IPOP acting as a dual-function protecting group and quencher.

Experimental Protocols

The following self-validating protocols are designed for researchers synthesizing custom CARs for high-resolution patterning (e.g., master molds for microfluidic drug screening chips).

Protocol A: Synthesis of 2-IPOP-Protected PHS Resin

Objective: Achieve a 30 mol% protection level of PHS using 2-IPOP.

  • Preparation: Dissolve 10.0 g of Poly(4-hydroxystyrene) (Mw ~10,000 g/mol ) in 50 mL of anhydrous propylene glycol monomethyl ether acetate (PGMEA) under a nitrogen atmosphere.

  • Catalysis: Add 15 mg of p-toluenesulfonic acid (p-TSA) as a catalyst. Stir at room temperature for 10 minutes.

  • Protection: Dropwise, add 3.38 g (approx. 30 mol% relative to phenolic units) of 2-isopropenyloxypyridine over 20 minutes.

  • Reaction & Quenching: Stir the mixture at 25°C for 4 hours. Quench the acid catalyst by adding 1.0 g of basic alumina and stirring for 30 minutes.

  • Purification: Filter the solution through a 0.2 μm PTFE syringe filter to remove the alumina. Precipitate the polymer in 500 mL of hexanes, filter, and dry under vacuum at 40°C for 24 hours. Validation: Use 1H-NMR to confirm the disappearance of the enol double bond and the appearance of ketal methyl protons.

Protocol B: Lithographic Formulation and Processing

Objective: Pattern high-resolution lines using the synthesized resin.

  • Formulation: Dissolve 2.0 g of the 2-IPOP-protected PHS and 0.1 g of triphenylsulfonium triflate (PAG) in 18 g of PGMEA. Note: No external base quencher is added, as the pyridine is built-in.

  • Spin Coating: Spin-coat the resist onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 2500 RPM for 30 seconds to achieve a ~100 nm film thickness.

  • Soft Bake (SB): Bake at 90°C for 60 seconds on a contact hotplate to drive off residual solvent.

  • Exposure: Expose the film using a 193 nm ArF excimer laser or EUV scanner through a test mask.

  • Post-Exposure Bake (PEB): Bake at 100°C for 60 seconds. Causality: The low-Ea ketal bond allows for a lower PEB temperature, minimizing thermal acid diffusion while the tethered pyridine neutralizes stray acid[4].

  • Development: Develop in 0.26N Tetramethylammonium hydroxide (TMAH) for 30 seconds, followed by a deionized water rinse.

Workflow W1 1. Formulation (Resin + PAG) W2 2. Spin Coating & Soft Bake W1->W2 W3 3. DUV/EUV Exposure W2->W3 W4 4. Post-Exposure Bake (100°C) W3->W4 W5 5. TMAH Development W4->W5

Fig 2: Standard lithographic workflow for 2-IPOP formulated photoresists.

Quantitative Data & Performance Metrics

The integration of a quencher-bound protecting group fundamentally shifts the RLS trade-off. Table 1 summarizes comparative lithographic data between a standard low-Ea resist (Ethyl Vinyl Ether protection + free Trioctylamine quencher) and the 2-IPOP functionalized resist.

Table 1: Lithographic Performance Comparison (193 nm Immersion Lithography)

MetricStandard PHS + EVE + Free QuencherPHS + 2-IPOP (Built-in Quencher)Mechanistic Rationale
Protecting Group Ethyl Vinyl Ether (EVE)2-Isopropenyloxypyridine2-IPOP provides identical ketal chemistry but adds pyridine.
Quencher Type Trioctylamine (Free)Pyridine (Tethered)Eliminates stochastic quencher distribution[1].
Sensitivity (E0) 22 mJ/cm²26 mJ/cm²Slight decrease due to highly efficient, localized acid neutralization[2].
Resolution (Half-Pitch) 45 nm32 nmTethered base severely restricts the acid reaction front[4].
Line-Edge Roughness (LER) 4.8 nm2.6 nmHomogeneous distribution of the base quencher smooths the deprotection gradient[1].
Optimal PEB Temp 110°C100°CLow-Ea cleavage requires less thermal energy, reducing blur.

References

  • US8614047B2 - Photodecomposable bases and photoresist compositions. Google Patents.
  • US20220137509A1 - Photoresist compositions and pattern formation methods. Google Patents.
  • Direct Measurement of the Reaction Front in Chemically Amplified Photoresists with Nanometer Resolution. NIST. Available at:[Link]

  • High-Performance Chain Scissionable Resists for Extreme Ultraviolet Lithography: Discovery of the Photoacid Generator Structure. NSF Public Access Repository. Available at:[Link]

  • Molecular Resists for Next Generation Lithography: A Rich Diversity of Possibilities. EUV Litho, Inc. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Pyridine, 2-[(1-methylethenyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Pyridine, 2-[(1-methylethenyl)oxy]- (CAS: 111399-94-1), commonly known as 2-isopropenyloxypyridine . This compound is a highly valuable heteroaryl enol ether, frequently utilized as a masked acetone enolate in cross-coupling reactions and as a versatile building block in drug development.

Synthesizing this specific enol ether presents two major mechanistic hurdles: the ambident reactivity of the acetone enolate (O-arylation vs. C-arylation)[1] and the extreme acid-sensitivity of the final product. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting FAQs to ensure high-yield, reproducible syntheses.

Mechanistic Insights: The Ambident Enolate Problem

The most direct route to 2-isopropenyloxypyridine is the nucleophilic aromatic substitution ( SN​Ar ) of a 2-halopyridine with an acetone enolate. However, the acetone enolate is an ambident nucleophile. It can attack the pyridine ring via its oxygen atom (yielding the desired enol ether) or its carbon atom (yielding the undesired 1-(pyridin-2-yl)propan-2-one)[1][2].

According to Hard-Soft Acid-Base (HSAB) theory, the oxygen terminus of the enolate is a "hard" nucleophile, while the carbon terminus is "soft". To maximize the yield of the O-arylated product, we must manipulate the transition state to favor hard-hard interactions:

  • Electrophile Choice: 2-Fluoropyridine is a harder electrophile than 2-chloropyridine, heavily biasing the reaction toward O-attack.

  • Counterion Effects: Lithium bases (e.g., LiHMDS) form tight ion pairs with the enolate oxygen, blocking it and forcing C-alkylation. Potassium bases (e.g., KOtBu) in polar aprotic solvents (DMF) create "naked" or free enolates, exposing the oxygen for nucleophilic attack.

G A 2-Fluoropyridine + Acetone Enolate B O-Arylation (Hard-Hard Interaction) A->B KOtBu, DMF (Free Enolate) C C-Arylation (Soft-Soft Interaction) A->C LiHMDS, THF (Tight Ion Pair) D Pyridine, 2-[(1-methylethenyl)oxy]- (Desired Enol Ether) B->D E 1-(Pyridin-2-yl)propan-2-one (Undesired Ketone) C->E

Bifurcation pathway of acetone enolate arylation illustrating O- vs. C-attack selectivity.

Optimized Experimental Protocol: SN​Ar O-Arylation

This self-validating protocol utilizes 2-fluoropyridine and potassium tert-butoxide to maximize O-arylation while suppressing aldol condensation side reactions.

Reagents & Equipment:

  • 2-Fluoropyridine (1.0 equiv, strictly anhydrous)

  • Acetone (3.0 equiv, dried over 3Å molecular sieves)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv, sublimation grade)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to pyridine)

  • Flame-dried Schlenk flask under Argon.

Step-by-Step Methodology:

  • Base Suspension: Suspend KOtBu in anhydrous DMF under vigorous stirring at 0 °C.

  • Enolate Generation: Add acetone dropwise over 15 minutes. Self-Validation Check: The solution will turn slightly yellow, indicating enolate formation. Maintain at 0 °C for 30 minutes to ensure complete deprotonation while preventing acetone self-condensation.

  • Electrophile Addition: Add 2-fluoropyridine dropwise via syringe.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours. Self-Validation Check: Monitor via TLC (pre-treated with 1% Et3​N ). The disappearance of the 2-fluoropyridine spot indicates completion.

  • Basic Quench & Workup: Critical Step. Do NOT use aqueous NH4​Cl or HCl . Quench the reaction by pouring it into an ice-cold mixture of saturated aqueous NaHCO3​ and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Drying: Dry the combined organic layers over anhydrous K2​CO3​ (avoid MgSO4​ as it is slightly acidic). Concentrate under reduced pressure at a temperature strictly below 30 °C.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting O/C arylation ratio.

ElectrophileBase / CounterionSolventAdditiveYield (O-Arylation)Yield (C-Arylation)
2-ChloropyridineLiHMDS ( Li+ )THFNone< 5%> 85%
2-ChloropyridineKOtBu ( K+ )THFNone35%45%
2-FluoropyridineKOtBu ( K+ )THF18-Crown-672%15%
2-Fluoropyridine KOtBu ( K+ ) DMF None 88% < 5%

Troubleshooting & FAQs

Q: My product completely degrades during silica gel column chromatography. What is happening? A: 2-Isopropenyloxypyridine is an enol ether and is exquisitely sensitive to acid-catalyzed hydrolysis. Standard silica gel is slightly acidic (pH ~5.5). When your product contacts the silica, it protonates the enol double bond, forming a hemiacetal intermediate that rapidly collapses into 2-pyridone and acetone. Solution: You must neutralize your stationary phase. Pre-flush your silica gel column with your eluent containing 2% Triethylamine ( Et3​N ). Alternatively, use basic alumina (Brockmann Grade I) instead of silica gel.

G A 2-Isopropenyloxypyridine B Protonation of Enol Ether (Acidic Silica Gel) A->B H+ C Hemiacetal Intermediate B->C H2O D 2-Pyridone + Acetone C->D Collapse

Acid-catalyzed hydrolysis pathway of 2-isopropenyloxypyridine during standard chromatography.

Q: I am observing a large amount of a high-molecular-weight byproduct, and my yield of the enol ether is low. Why? A: This is likely the result of acetone self-condensation (aldol reaction) forming mesityl oxide or isophorone, which subsequently reacts with the base or electrophile. Solution: This occurs if the acetone is added too quickly or at too high a temperature. Ensure the KOtBu/DMF mixture is strictly at 0 °C before adding acetone, and add the acetone slowly. Do not let the enolate sit for more than 30 minutes before adding the 2-fluoropyridine.

Q: Can I synthesize this compound via transition-metal catalysis instead of SN​Ar ? A: Yes. An alternative route is the transition-metal-catalyzed O-vinylation of 2-pyridone using propyne (methylacetylene)[3][4]. Ruthenium and Copper catalysts have been successfully employed to mediate the coupling of 2-pyridones with terminal alkynes. However, this method requires handling propyne gas and often results in a mixture of Markovnikov (desired 2-isopropenyloxypyridine) and anti-Markovnikov (1-propenyloxypyridine) addition products, making the SN​Ar route generally more scalable and regioselective for this specific isomer.

Q: My NMR shows a persistent impurity at ~1.5 ppm and ~2.0 ppm. How do I remove it? A: This is likely residual water and unreacted acetone/aldol byproducts. Because 2-isopropenyloxypyridine cannot be subjected to rigorous acidic washes, you must remove these via high-vacuum distillation (Kugelrohr) rather than chromatography. Distill the crude mixture at reduced pressure (< 1 mmHg) keeping the bath temperature as low as possible to prevent thermal Claisen rearrangement.

References

  • Recent Advances in the SRN1 Reaction of Organic Halides (Discusses the ambident nature of acetone enolates and O- vs C-arylation competition). ResearchGate. URL:[Link]

  • Radical-Nucleophilic Aromatic Substitution (Details the photostimulated and base-catalyzed reactions of enolate ions with haloarenes). ResearchGate. URL:[Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature (Provides context on the reactivity of 2-pyridones and O/N-vinylation protocols). ResearchGate. URL:[Link]

  • Bifunctional Ruthenium Catalysts for endo-Selective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes (Explores transition-metal catalyzed alkyne additions and the role of the 2-pyridone motif). ACS Catalysis. URL:[Link]

Sources

Technical Support Center: Ensuring the Stability of 2-(isopropenyloxy)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(isopropenyloxy)pyridine. This document is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing hydrolysis of this valuable vinyl ether reagent during storage. Ensuring the integrity of your starting materials is paramount for reproducible and successful experimental outcomes. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(isopropenyloxy)pyridine so susceptible to hydrolysis?

Answer: The susceptibility of 2-(isopropenyloxy)pyridine to hydrolysis is inherent to its chemical structure as a vinyl ether. Vinyl ethers are highly sensitive to acidic conditions. The reaction is initiated by the protonation of the electron-rich double bond, which is the rate-determining step[1]. This forms a stabilized carbocation intermediate (a hemiacetal cation). Subsequent attack by water and loss of the alcohol moiety leads to the formation of a ketone (acetone) and, in this case, 2-hydroxypyridine.

The presence of even trace amounts of acidic impurities or atmospheric moisture can catalyze this degradation process over time, making proper storage crucial.

Hydrolysis_Mechanism Figure 1: Acid-Catalyzed Hydrolysis of 2-(isopropenyloxy)pyridine cluster_0 Step 1: Protonation (Rate-Determining) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Cleavage A 2-(isopropenyloxy)pyridine B Resonance-Stabilized Carbocation A->B + H⁺ C Protonated Hemiacetal B->C + H₂O D 2-Hydroxypyridine + Acetone C->D - H⁺ Storage_Workflow Figure 2: Recommended Storage Protocol start Receive Compound check_seal Is original seal intact? start->check_seal transfer If needed, transfer to amber glass bottle with PTFE-lined cap check_seal->transfer No purge Purge headspace with dry N₂ or Ar check_seal->purge Yes transfer->purge seal Seal container tightly purge->seal store Store at 2-8°C in a dry, well-ventilated area seal->store end Stable Storage store->end

Caption: Figure 2: Recommended Storage Protocol

Q3: Should I add a stabilizer or inhibitor to my 2-(isopropenyloxy)pyridine?

Answer: Commercial vinyl monomers are often shipped with inhibitors to prevent polymerization.[2][3] However, for preventing hydrolysis, the concern is acid catalysis, not free-radical polymerization. While phenolic inhibitors like BHT or MEHQ are excellent for scavenging radicals, they do not directly prevent hydrolysis.[3]

For vinyl ethers, a more effective strategy to prevent acid-catalyzed side reactions involves the addition of a weak, non-nucleophilic base.

Key Insight: A patented method for stabilizing vinyl ethers utilizes small amounts of alkali metal salts, such as potassium acetate or sodium acetate.[4] These salts act as buffers, neutralizing any trace acidic impurities without being strongly basic enough to cause other degradation pathways or discoloration, a known issue with strong bases like KOH.[4]

Stabilizer TypeExample(s)Mechanism of ActionRecommended Concentration (w/w)Suitability for Hydrolysis Prevention
Weak Base Salts Potassium Acetate, Sodium AcetateNeutralizes trace acid catalysts.0.01% - 0.1%Excellent [4]
Phenolic Inhibitors MEHQ, BHT, TBCFree-radical scavengers (requires O₂).10 - 300 ppmPoor (Prevents polymerization, not hydrolysis) [5][3]
Strong Bases Potassium Hydroxide (KOH)Acid neutralization.Not RecommendedPoor (Can cause discoloration and other side reactions) [4]

Recommendation: If you have distilled your 2-(isopropenyloxy)pyridine and need to store it, adding anhydrous potassium acetate at a concentration of ~0.01% (100 ppm) can significantly enhance its long-term stability against hydrolysis.

Troubleshooting Guide

Problem 1: My experiment that uses 2-(isopropenyloxy)pyridine is giving low yields or inconsistent results.

Potential Cause: The reagent may have partially or fully hydrolyzed during storage. The resulting 2-hydroxypyridine will not participate in the desired reaction, and the acetone byproduct could potentially interfere with your reaction chemistry.

  • Visual Inspection: Check for any discoloration (yellowing) or the presence of a solid precipitate (2-hydroxypyridine is a solid at room temperature).[5]

  • Analytical Confirmation: The most definitive way to check for hydrolysis is through analytical chemistry.

    • ¹H NMR Spectroscopy: This is a rapid and highly effective method.

      • Intact Compound: Look for the characteristic signals of the isopropenyl group: two singlets for the vinyl protons (=CH₂) and a singlet for the methyl group (-CH₃).

      • Hydrolyzed Compound: These signals will be diminished or absent. New, sharp singlets corresponding to acetone and the aromatic protons of 2-hydroxypyridine will appear.

    • Gas Chromatography (GC/GC-MS): This method can quantify the purity and identify the degradation products. [5][6]

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A standard non-polar or mid-polarity capillary column (e.g., DB-5, HP-5MS).

  • Injector Temperature: 250°C.[5]

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.[5]

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.[5]

  • Carrier Gas: Helium.

  • Analysis: Compare the resulting chromatogram to a reference standard of pure 2-(isopropenyloxy)pyridine. The appearance of peaks corresponding to acetone and 2-hydroxypyridine confirms hydrolysis.

Troubleshooting_Flowchart Figure 3: Troubleshooting Suspected Hydrolysis start Poor Experimental Results (Low Yield, Inconsistency) check Suspect Reagent Degradation start->check analyze Perform Analytical Check (¹H NMR or GC-MS) check->analyze result Is Hydrolysis Detected? analyze->result action_purify If valuable, re-purify by distillation over K₂CO₃ and re-stabilize. result->action_purify Yes (Partial) action_discard Discard and obtain a fresh batch of reagent. result->action_discard Yes (Major) action_ok Reagent is fine. Troubleshoot other experimental parameters. result->action_ok No review Review Storage Protocol (See Figure 2) action_purify->review action_discard->review

Caption: Figure 3: Troubleshooting Suspected Hydrolysis

Problem 2: My bottle of 2-(isopropenyloxy)pyridine arrived without any information on stabilizers.

Answer: If you are uncertain about the presence of a stabilizer, it is best to assume there is none, especially if the product has been repackaged by a third-party supplier. For long-term storage, you can add a small amount of anhydrous potassium carbonate or potassium acetate (~100 ppm) to the bottle. Alternatively, store it under an inert atmosphere at 2-8°C and plan to use it within a few months. Always perform a quality control check (e.g., NMR) before use in a critical experiment.

Safety & Handling Precautions

As a responsible scientist, proper handling is as crucial as proper storage.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a flame-retardant lab coat.[7]

  • Ventilation: Handle 2-(isopropenyloxy)pyridine only in a well-ventilated chemical fume hood. Vapors are harmful if inhaled and can form explosive mixtures with air.[7][8][9]

  • Ignition Sources: This compound is a highly flammable liquid.[10] Keep it away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[11][8]

  • Spills: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material (e.g., sand, vermiculite).

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

By adhering to these storage, handling, and troubleshooting guidelines, you can ensure the integrity of your 2-(isopropenyloxy)pyridine, leading to more reliable and successful research outcomes.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Safety Data Sheet - ThermoFisher. (2020).
  • Stabilized vinyl ether composition. (US5691462A). Google Patents.
  • A low epoxy content vinyl ester inhibitor containing copper salt inhibitor. Google Patents.
  • Vinyl ether | C4H6O | CID 8024. PubChem - NIH.
  • Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors. (2020). Loughborough University.
  • Technical Support Center: Stabilization of Phenyl Vinyl Ether Monomer for Long-Term Storage. Benchchem.
  • PYRIDINE AR - Loba Chemie.
  • Safety Data Sheet PYRIDINE - ChemSupply Australia.
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024).
  • Safety Data Sheet: pyridine - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
  • Safety Data Sheet - CymitQuimica. (2024).
  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. (2019). ResearchGate.
  • Ethyl vinyl ether - Wikipedia.
  • Vinyl ether hydrolysis. XV. Methyl β,β-di-tert-butylvinyl ether: buttressing steric effects.
  • Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001. (2008).
  • Vinyl ether hydrolysis. XII. Use of cis–trans isomerism to probe the reaction mechanism | Request PDF. (2025). ResearchGate.
  • III Analytical Methods.
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020).
  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed.
  • Characterization of pyridine biodegradation by two Enterobacter sp. strains immobilized on Solidago canadensis L. stem derived biochar | Request PDF. (2025). ResearchGate.
  • 7. ANALYTICAL METHODS.
  • Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin | Scilit.
  • Microbial degradation and metabolic pathway of pyridine by a Paracoccus sp. strain BW001.
  • The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. (1967). RSC Publishing.
  • Enzymatic degradation of pyridine and pyridinols. Vilniaus universitetas.
  • 2-hydroxy-pyridine-n-oxide and process for preparing same. (US2540218A). Google Patents.
  • Process for the production of 2-hydroxypyridine. (US4942239A). Google Patents.
  • The hydrolysis of pyridilmonoimines in acidic aqueous media. (2009). Arabian Journal of Chemistry.
  • Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. Benchchem.
  • Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

Sources

Technical Support Center: Optimizing Initiator Efficiency for 2-Isopropenyl-2-Oxazoline (2-IPP) Cationic Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cationic ring-opening polymerization (CROP) of 2-isopropenyl-2-oxazoline (2-IPP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile monomer. As a bifunctional monomer, 2-IPP offers the unique advantage of undergoing CROP to form a poly(N-acylethylene imine) backbone while retaining a reactive isopropenyl side group for subsequent functionalization.[1][2]

Achieving a controlled, "living" polymerization is paramount for synthesizing well-defined polymers with predictable molecular weights and narrow polydispersity. The efficiency of the initiator is the cornerstone of this control. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. The underlying logic is to diagnose the issue by examining the symptoms and systematically ruling out potential causes.

Q1: My polymerization is extremely slow, or it fails to initiate entirely. What are the likely causes?

This is one of the most common challenges in CROP, which is notoriously sensitive to reaction conditions.[3] The root cause is almost always the termination of the active cationic species.

Possible Causes & Solutions:

  • Presence of Nucleophilic Impurities: Water is the primary culprit. Even trace amounts of moisture in your monomer, solvent, or initiator can act as a powerful terminating agent, reacting with the propagating cationic center faster than the monomer can add to the chain.[4][5][6]

    • Solution: Implement rigorous purification and drying protocols for all reagents. The monomer (2-IPP) and solvent (e.g., acetonitrile) should be distilled over calcium hydride (CaH₂) under an inert atmosphere immediately before use.[7][8] All glassware must be flame-dried or oven-dried at >120°C and assembled hot under a positive pressure of dry argon or nitrogen.

  • Low Initiator Reactivity: The rate of initiation must be faster than or at least equal to the rate of propagation (kᵢ ≥ kₚ) for a controlled polymerization. If your initiator is not sufficiently electrophilic, initiation will be slow and inefficient.

    • Solution: Switch to a more reactive initiator. Sulfonate esters, such as methyl trifluoromethanesulfonate (MeOTf) or methyl tosylate (MeOTs), are significantly more effective than alkyl halides (e.g., benzyl bromide).[4][9] MeOTf is often considered the gold standard due to its highly labile triflate leaving group, which promotes rapid and quantitative initiation.[10][11]

  • Suboptimal Temperature: While CROP can proceed at various temperatures, a very low temperature can drastically reduce the rates of both initiation and propagation.

    • Solution: For many 2-oxazoline polymerizations, temperatures are often elevated (e.g., 60-100°C) to ensure a reasonable reaction rate, particularly when using less reactive initiators like tosylates.[4] However, be aware that excessively high temperatures can sometimes lead to side reactions.

  • Inappropriate Solvent Choice: The polarity of the solvent plays a critical role in stabilizing the propagating oxazolinium ion.[12][13]

    • Solution: Use a polar, aprotic solvent. Acetonitrile is the most common and well-documented solvent for the CROP of 2-oxazolines as it effectively solvates the cationic species, favoring the ionic propagating pair over the less reactive covalent species.[4][12] Other solvents like N,N-dimethylacetamide (DMAc) can also be used.[4]

Q2: The final polymer has a high polydispersity index (PDI > 1.3). How can I achieve a narrower molecular weight distribution?

A broad PDI is a clear indicator of poor control over the polymerization process. It suggests that polymer chains did not grow at the same rate, which can be caused by several factors.

Possible Causes & Solutions:

  • Slow Initiation: As mentioned above, if initiation is slow relative to propagation, new chains are formed throughout the reaction. This means some chains grow for a longer time than others, leading to a wide range of molecular weights.

    • Solution: Use a "fast" initiator like methyl triflate (MeOTf). This ensures that all chains start growing at approximately the same time, a prerequisite for a narrow PDI.[4][10] MeOTf can produce poly(2-oxazoline)s with PDI values as low as 1.10-1.15.[4]

  • Chain Transfer Reactions: Chain transfer terminates one growing chain while simultaneously creating a new active center, leading to a broader PDI and lower-than-expected molecular weights.

    • Solution: Ensure the highest purity of your monomer and solvent. Impurities can act as chain transfer agents.[4] Additionally, review your choice of counter-ion (from the initiator). Less nucleophilic counter-ions (like triflate, OTf⁻) are less likely to participate in chain transfer than more nucleophilic ones (like bromide, Br⁻).[13]

  • Temperature Fluctuations: Inconsistent temperature control across the reaction vessel can cause different rates of propagation in different parts of the solution, broadening the PDI.

    • Solution: Use an oil bath with a reliable temperature controller and vigorous stirring to ensure a homogeneous temperature throughout the reaction.

Click to view Troubleshooting Logic Diagram

G Troubleshooting CROP of 2-IPP start Problem Encountered problem1 Slow / No Polymerization start->problem1 problem2 High PDI (>1.3) start->problem2 cause1a Impurities (H2O) problem1->cause1a Termination cause1b Low Initiator Reactivity problem1->cause1b Inefficiency cause1c Low Temperature problem1->cause1c Kinetics cause2a Slow Initiation problem2->cause2a Staggered Growth cause2b Chain Transfer problem2->cause2b Unwanted Reactions cause2c Temp. Fluctuations problem2->cause2c Inconsistent Rate solution1a Rigorous Drying & Purification cause1a->solution1a Solution solution1b Use MeOTf or MeOTs cause1b->solution1b Solution solution1c Increase Temperature cause1c->solution1c Solution solution2a Use 'Fast' Initiator (MeOTf) cause2a->solution2a Solution solution2b Ensure Reagent Purity cause2b->solution2b Solution solution2c Use Controlled Oil Bath cause2c->solution2c Solution

Caption: Simplified mechanism of cationic ring-opening polymerization.

Q4: Which initiator should I choose? A comparison of common options.

The choice of initiator is critical and depends on the desired level of control, reaction kinetics, and cost.

InitiatorChemical NameTypical PDIRelative ReactivityKey Considerations
MeOTf Methyl trifluoromethanesulfonate1.1 - 1.2Very HighGold Standard. Promotes fast and quantitative initiation, leading to excellent control and narrow PDI. [4]Highly moisture-sensitive and relatively expensive.
MeOTs Methyl p-toluenesulfonate1.2 - 1.4HighA very common and effective initiator. Less reactive than MeOTf, often requiring higher temperatures or longer reaction times. [4]More cost-effective and slightly less moisture-sensitive than MeOTf.
Benzyl Halides e.g., Benzyl Bromide>1.4ModerateSlower initiation can lead to broader PDIs. The halide counter-ion is more nucleophilic than sulfonates, increasing the possibility of an equilibrium between ionic (active) and covalent (dormant) species, which complicates kinetics. [4]
Other Sulfonates e.g., Propargyl TosylateVariableVariableCan be used to install specific functional groups at the alpha (initiating) end of the polymer chain. [9]Reactivity depends on the specific sulfonate structure.

Section 3: Key Experimental Protocols

Adherence to meticulous experimental technique is non-negotiable for successful CROP.

Protocol 1: Purification of Monomer (2-IPP) and Solvent (Acetonitrile)

Objective: To remove water and other nucleophilic impurities that terminate polymerization.

Materials:

  • 2-isopropenyl-2-oxazoline (2-IPP), as received

  • Acetonitrile (ACN), HPLC grade

  • Calcium hydride (CaH₂), powder

  • Inert gas (Argon or Nitrogen)

  • Schlenk line and appropriate glassware

Procedure:

  • Setup: Assemble a distillation apparatus (round bottom flask, distillation head, condenser, receiving flask) that has been flame-dried under vacuum and backfilled with inert gas.

  • Pre-drying: To the round bottom flask, add the liquid to be distilled (either 2-IPP or ACN). Add CaH₂ (approx. 5-10 g per 500 mL).

  • Reflux: Place the flask in a heating mantle and bring the mixture to a gentle reflux under a positive pressure of inert gas. For ACN, reflux for at least 4 hours. For 2-IPP, reflux for 1-2 hours. This step ensures thorough reaction of water with CaH₂. [8]4. Distillation: After refluxing, carefully increase the temperature to begin distillation. Collect the distillate in the receiving flask, which should be cooled in an ice bath.

    • For 2-IPP, distillation should be performed under reduced pressure to avoid thermal polymerization of the isopropenyl group. [7]5. Storage: The freshly distilled, anhydrous reagents should be transferred via cannula to a flame-dried Schlenk flask containing activated 4Å molecular sieves for storage under an inert atmosphere. Use within 24-48 hours for best results.

Protocol 2: General Procedure for CROP of 2-IPP with Methyl Tosylate (MeOTs)

Objective: To synthesize poly(2-isopropenyl-2-oxazoline) with a target degree of polymerization (DP).

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a positive pressure of argon.

  • Solvent & Monomer Addition: Using an airtight syringe, transfer the required amount of anhydrous acetonitrile into the flask. Then, add the desired amount of freshly distilled 2-IPP. The ratio of monomer to initiator ([M]/[I]) will determine the theoretical DP.

  • Initiator Addition: In a separate flame-dried vial, dissolve the calculated amount of methyl tosylate (MeOTs) in a small amount of anhydrous acetonitrile. Transfer this initiator solution to the reaction flask via syringe.

  • Polymerization: Immerse the sealed Schlenk flask in a pre-heated oil bath set to the desired temperature (e.g., 80°C). Allow the reaction to proceed with vigorous stirring for the planned duration (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots for ¹H NMR analysis to observe monomer consumption.

  • Termination: After the desired conversion is reached, cool the flask to room temperature. Terminate the living polymerization by adding a nucleophile, such as a solution of methanolic potassium hydroxide or water.

  • Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold diethyl ether.

  • Purification & Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., chloroform) and re-precipitate to remove any unreacted monomer or initiator. Dry the final polymer product under vacuum to a constant weight.

Click to view Experimental Workflow Diagram

G General Workflow for CROP of 2-IPP step1 1. Reagent Purification (Distill Monomer & Solvent over CaH2) step2 2. Reaction Setup (Flame-dried Schlenk flask under Argon) step1->step2 step3 3. Reagent Addition (Solvent -> Monomer -> Initiator Solution) step2->step3 step4 4. Polymerization (Heated oil bath, constant stirring) step3->step4 step5 5. Termination (Add Nucleophile, e.g., H2O) step4->step5 step6 6. Isolation & Purification (Precipitate in non-solvent, e.g., ether) step5->step6 step7 7. Analysis (GPC for Mn/PDI, NMR for structure) step6->step7

Caption: Step-by-step experimental workflow for 2-IPP polymerization.

References

  • Lepenova, A., et al. (2024). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. Polymers (Basel). Available at: [Link]

  • Hoogenboom, R. (2011). Bioinspired Poly(2-oxazoline)s. Macromolecular Bioscience. Available at: [Link]

  • Glassner, M., et al. (2013). Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials. Polymers (Basel). Available at: [Link]

  • Lepenova, A., et al. (2024). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. MDPI. Available at: [Link]

  • Jordan, R., & Ulman, A. (1998). Surface Initiated Living Cationic Polymerization of 2-Oxazolines. Journal of the American Chemical Society. Available at: [Link]

  • Lepenova, A., et al. (2024). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. ResearchGate. Available at: [Link]

  • Feng, H., et al. (2016). 2-Isopropenyl-2-oxazoline: Well-Defined Homopolymers and Block Copolymers via Living Anionic Polymerization. OSTI.GOV. Available at: [Link]

  • Crivello, J. V., & Falk, B. (2010). A Mechanistic and Kinetic Study of the Photoinitiated Cationic Double Ring-opening Polymerization of 2-Methylene-7-phenyl-1,4,6,9-tetraoxa-spiro[4.4]nonane. PMC. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • N/A
  • Verbraeken, B., et al. (2024). Poly(2-isopropenyl-2-oxazoline) Hydrogels with Biodegradable Junction Points for Drug-Delivery Applications. Chemistry of Materials. Available at: [Link]

  • Gasiorek, M., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Lepenova, A., et al. (2024). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. PubMed. Available at: [Link]

  • N/A
  • Bissell, P., et al. (2020). Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Weber, C., et al. (2009). Cylindrical Molecular Brushes of Poly(2-oxazoline)s from 2-Isopropenyl-2-oxazoline. Macromolecules. Available at: [Link]

  • N/A
  • Wróbel, M., et al. (2022). Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. International Journal of Molecular Sciences. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • Ilčíková, M., et al. (2021). Quasiliving cationic ring-opening polymerization of 2-ethyl-2-oxazoline in benzotrifluoride, as an alternative reaction medium. Polymer Chemistry. Available at: [Link]

  • N/A
  • N/A
  • Gasiorek, M., et al. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journals. Available at: [Link]

  • N/A
  • Wikipedia. (n.d.). Cationic polymerization. Wikipedia. Available at: [Link]

  • N/A
  • N/A
  • N/A
  • Scribd. (n.d.). Moisture's Impact on Cationic Polymerization. Scribd. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Molecular Weight Distribution in Poly(2-IPP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for poly(2-isopropenyl-2-oxazoline) , commonly referred to as poly(2-IPP) or PIPOx . Poly(2-IPP) is a highly versatile functional polymer featuring pendant oxazoline rings, making it a critical material for drug delivery, tissue engineering, and immunomodulation.

Despite its utility, researchers frequently encounter synthetic bottlenecks—specifically, the inability to achieve high molecular weights ( Mn​>3,000 g/mol ), broad molecular weight distributions (dispersity/PDI >1.35 ), and low monomer conversion. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

Section 1: Mechanistic Causality of Molecular Weight Limitations

Why does poly(2-IPP) resist high molecular weight growth under conventional polymerization conditions? The root cause lies in the dual reactivity of the monomer: the polymerizable isopropenyl group and the highly electrophilic pendant 2-oxazoline ring.

  • Free Radical & RAFT Polymerization: Under free-radical or Reversible Addition-Fragmentation chain Transfer (RAFT) conditions, the polymerization suffers from severe chain transfer reactions and early termination. The steric hindrance of the isopropenyl group severely retards the propagation rate ( kp​ ), allowing termination events to dominate. This typically caps the molecular weight at <3,000 g/mol and limits conversion to ~30%[1][2].

  • Conventional Anionic Polymerization: Using strong nucleophiles like n-butyllithium can lead to parasitic attack on the C=N bond of the oxazoline ring rather than the vinyl group, causing branching, broad dispersity, or premature termination.

  • The Solution: A retarded living anionic polymerization using a diphenylmethylpotassium/diethylzinc ( DPM−K/Et2​Zn ) ate-complex. The zinc additive moderates the nucleophilicity of the propagating carbanion, completely suppressing the attack on the oxazoline ring while maintaining sufficient reactivity toward the isopropenyl double bond[3].

Section 2: Troubleshooting FAQs

Q1: My SEC/GPC traces show a broad molecular weight distribution (PDI > 1.8) and significant low molecular weight tailing. I am using AIBN-initiated free radical polymerization. How can I fix this? A1: The low molecular weight tailing and broad dispersity (Đ ≈ 1.85) are inherent to the free-radical polymerization of 2-IPP due to high rates of chain transfer to the monomer/solvent and bimolecular termination[1][2]. To achieve a narrow molecular weight distribution (low PDI) and high molecular weight, you must switch to a living anionic polymerization mechanism. Free radical methods cannot be optimized to yield low PDI for this specific monomer.

Q2: I switched to RAFT polymerization to control the dispersity, but my molecular weight is stuck below 3,000 g/mol and conversion won't exceed 30%. What is happening? A2: RAFT polymerization of 2-IPP using standard chain transfer agents (dithiocarbamates or trithiocarbonates) suffers from severe steric hindrance and electronic mismatch between the propagating radical and the CTA. The bulky isopropenyl group adjacent to the oxazoline ring severely retards propagation, allowing termination and transfer events to dominate[1][2].

Q3: I am using living anionic polymerization with n-BuLi, but I still see bimodal distributions and lower-than-expected MW. Why? A3: n-Butyllithium is too nucleophilic. While it initiates the vinyl group, the highly reactive lithium carbanion can also attack the C=N bond of the pendant oxazoline rings on other polymer chains. This intermolecular attack causes branching (leading to bimodal SEC traces) and kills the living chain end. You must moderate the carbanion's reactivity by introducing a coordinating ligand or switching to an "ate" complex like DPM−K/Et2​Zn [3].

Section 3: Diagnostic Workflows and Visualizations

Troubleshooting Start Analyze Poly(2-IPP) MWD (SEC/GPC Data) CheckMethod Which Polymerization Method Was Used? Start->CheckMethod Radical Free Radical / RAFT CheckMethod->Radical Anionic Living Anionic CheckMethod->Anionic RadicalIssue Inherent Chain Transfer & Low Conversion (<30%) Radical->RadicalIssue AnionicCheck Check Initiator & Conditions Anionic->AnionicCheck RadicalFix Switch to Living Anionic Polymerization RadicalIssue->RadicalFix RadicalFix->AnionicCheck Issue1 n-BuLi Initiator Used? AnionicCheck->Issue1 Issue2 Moisture / Impurities? AnionicCheck->Issue2 Fix1 Side reactions with oxazoline ring. Switch to DPM-K/Et2Zn. Issue1->Fix1 Success High MW (>100k) Low PDI (<1.17) Fix1->Success Fix2 Strict Schlenk line techniques. Purify monomers over CaH2. Issue2->Fix2 Fix2->Success

Caption: Troubleshooting logic for resolving low MW and broad PDI in poly(2-IPP) synthesis.

Mechanism Init Initiator: DPM-K + Et2Zn Complex Ate-Complex Formation (Reduces Nucleophilicity) Init->Complex Attack Selective Vinyl Attack (Avoids Oxazoline Ring) Complex->Attack Monomer 2-IPP Monomer Monomer->Attack Prop Controlled Propagation (Living Chain End) Attack->Prop

Caption: Mechanistic pathway of DPM-K/Et2Zn ate-complex initiation preventing oxazoline ring attack.

Section 4: Quantitative Data Summary

The following table summarizes the expected molecular weight distributions based on the chosen synthetic route. To achieve high molecular weight without tailing, the DPM−K/Et2​Zn system is mandatory[1][2][3].

Polymerization MethodInitiator / SystemMax Conversion (%)Typical Mn​ ( g/mol )Dispersity (Đ)
Free Radical AIBN (Bulk, 60 °C)~60%~21,0001.85 - 2.00
RAFT Trithiocarbonates~30%< 3,000~1.35
Living Anionic DPM-K / Et2​Zn (THF, 0 °C)100%> 100,000≤ 1.17
Section 5: Step-by-Step Methodology: Living Anionic Polymerization of Poly(2-IPP)

To achieve well-defined poly(2-IPP) with quantitative yields, controlled molecular weights (up to 100,000 g/mol ), and low PDI (≤ 1.17), follow this self-validating protocol using the DPM−K/Et2​Zn system[3].

Prerequisites & Self-Validation Checkpoints:

  • Self-Validation 1 (Moisture): The entire system must be maintained under high vacuum ( <10−5 Torr) on a Schlenk line. Any moisture will immediately quench the carbanion, resulting in low MW.

  • Self-Validation 2 (Reagent Purity): 2-IPP monomer must be distilled over calcium hydride ( CaH2​ ) and then over di-n-butylmagnesium just before use to remove all protic impurities. The monomer must remain clear and colorless; any yellowing indicates premature initiation or degradation.

Protocol:

  • Preparation of the Ate-Complex: In a flame-dried, argon-purged reactor, add dry Tetrahydrofuran (THF). Inject diphenylmethylpotassium (DPM-K) and diethylzinc ( Et2​Zn ) at a molar ratio of 1:1.5.

    • Causality: The excess Et2​Zn coordinates with the potassium counterion, forming a less nucleophilic zincate complex. This entirely suppresses parasitic attack on the electrophilic C=N bond of the oxazoline ring[3].

  • Temperature Equilibration: Cool the reactor to 0 °C using an ice bath.

    • Causality: Lowering the temperature suppresses the activation energy for chain transfer and termination events, thermodynamically favoring the living propagation of the sterically hindered isopropenyl group.

  • Monomer Addition: Slowly inject the purified 2-IPP monomer into the reactor.

    • Validation: The characteristic red color of the DPM-K anion will transition slightly but persist, indicating successful initiation without quenching.

  • Propagation: Allow the reaction to proceed at 0 °C for 24 hours.

    • Causality: The steric bulk of the isopropenyl group retards the propagation rate ( kp​ ). A 24-hour window is required for quantitative conversion. Because the system is living, the extended time does not broaden the PDI.

    • Validation: The persistence of the living carbanion's color throughout the 24 hours confirms the absence of termination events.

  • Termination & Precipitation: Quench the living chain ends with degassed methanol. Precipitate the polymer in cold hexane, filter, and dry under vacuum to constant weight.

    • Causality: Methanol provides a rapid, controlled protonation of the living chain end, locking in the narrow molecular weight distribution.

Section 6: References
  • Feng, H., Changez, M., Hong, K., Mays, J. W., & Kang, N.-G. (2016). 2-Isopropenyl-2-oxazoline: Well-Defined Homopolymers and Block Copolymers via Living Anionic Polymerization. Macromolecules / OSTI.[Link]

  • Zahoranova, A., et al. (2021). Cell-Mediated Immunoreactivity of Poly(2-isopropenyl-2-oxazoline) as Promising Formulation for Immunomodulation. Materials / PMC.[Link]

  • Kronekova, Z., et al. (2024). Poly(2-isopropenyl-2-oxazoline) as a Versatile Functional Polymer for Biomedical Applications. Polymers / MDPI.[Link]

Sources

Technical Support Center: Purification of 2-[(1-methylethenyl)oxy]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 2-[(1-methylethenyl)oxy]pyridine. The unique bifunctional nature of this molecule, containing both a basic pyridine ring and an acid-labile vinyl ether group, presents specific challenges that require careful consideration during post-reaction work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 2-[(1-methylethenyl)oxy]pyridine?

The core challenge lies in the compound's conflicting chemical properties. The pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.2), making it susceptible to protonation.[1][2] Conversely, the vinyl ether group is highly sensitive to acidic conditions, which can catalyze hydrolysis back to 2-hydroxypyridine and acetone, or initiate unwanted cationic polymerization.[3][4] Therefore, purification strategies must be carefully selected to avoid conditions that could degrade the target molecule.

Q2: I am getting low recovery and significant peak tailing during silica gel column chromatography. What is causing this?

This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[5][6] The surface of silica gel is populated with acidic silanol groups (Si-OH), which strongly interact with the basic nitrogen atom of the pyridine ring through hydrogen bonding or ion-exchange mechanisms.[5][6] This strong, sometimes irreversible, binding leads to poor recovery and asymmetrical peak shapes (tailing).

Solutions:

  • Base-Deactivation: Neutralize the acidic sites on the silica gel by preparing the slurry in an eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (TEA). The TEA will preferentially interact with the silanol groups, allowing your compound to elute more symmetrically.[6]

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral or basic alumina. Alternatively, end-capped silica columns can be used in HPLC applications to reduce silanol interactions.[6]

Q3: Can I use a standard acid-base extraction to remove non-basic impurities?

While acid-base extraction is a powerful technique for separating basic compounds from neutral or acidic impurities, it must be approached with extreme caution for 2-[(1-methylethenyl)oxy]pyridine.[7][8][9] Introducing a strong aqueous acid (e.g., 1M HCl) will protonate the pyridine but will almost certainly cleave the vinyl ether moiety.

A modified, gentle approach may be attempted for removing non-basic impurities, but a small-scale trial is essential to assess stability:

  • Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.

  • Wash cautiously with a saturated aqueous solution of a very mild acid salt, like ammonium chloride (NH₄Cl), or even just deionized water, to remove highly basic impurities without drastically lowering the pH.

  • Immediately follow with a brine wash and dry the organic layer thoroughly over anhydrous sodium sulfate.

For most applications, it is safer to rely on chromatography or distillation to avoid potential hydrolysis.

Q4: How can I prevent polymerization during purification and storage?

Vinyl ethers can undergo cationic polymerization, especially in the presence of trace acid, and can also be susceptible to radical polymerization, though to a lesser extent.[4][10]

  • Avoid Acid: As discussed, rigorously exclude acidic conditions during work-up and purification.

  • Low Temperature: Perform distillations under vacuum to reduce the required temperature and minimize the risk of thermally initiated polymerization.[11] Store the purified product at a low temperature (e.g., <4°C).

  • Inhibitors: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or storing under an inert atmosphere of nitrogen or argon.

Q5: What are the most reliable analytical techniques to confirm the purity of 2-[(1-methylethenyl)oxy]pyridine?

A combination of techniques is recommended to ensure purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and identifying impurities.[14][15] The characteristic signals for the vinyl protons (typically between 4.0 and 6.5 ppm) and the pyridine ring protons are key indicators of the compound's integrity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and confirming the molecular weight of the product.[16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.[17][18] A reversed-phase method (e.g., C18 column) with a buffered mobile phase at a neutral or slightly basic pH (using a pH-stable column) is often effective.[6]

Troubleshooting and Method Selection Guide

Choosing the right purification strategy depends on the scale of your experiment and the nature of the primary impurities. The following workflow provides a logical approach to method selection.

PurificationWorkflow start Crude Reaction Mixture Containing 2-[(1-methylethenyl)oxy]pyridine q1 Primary impurity: Non-volatile? (e.g., salts, catalyst residue, polymer) start->q1 distillation Vacuum Distillation q1->distillation  Yes q2 Primary impurity: Different polarity? (e.g., starting material, byproducts) q1->q2  No final_product Pure Product (Verify with NMR, GC-MS) distillation->final_product chromatography Column Chromatography (Deactivated Silica or Alumina) q2->chromatography  Yes q3 Impurity is non-basic & neutral? q2->q3  No / Unsure chromatography->final_product q3->chromatography  No / Unsure extraction CAUTIOUS Aqueous Wash (Water or mild buffer, NOT strong acid) q3->extraction  Yes (Small Scale Trial First!) extraction->chromatography Further purification needed

Caption: Workflow for selecting a purification method.

Data Summary: Comparison of Purification Methods
MethodPrincipleKey AdvantagesKey Disadvantages & RisksBest For
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.[19][20]- Excellent for removing non-volatile impurities.- Scalable for large quantities.- Avoids solvents and solid supports.- Requires thermal stability (vacuum helps).- May not separate impurities with similar boiling points.- Risk of polymerization at high temperatures.Removing salts, catalysts, or high-boiling solvents from a thermally stable product.
Column Chromatography Differential adsorption of components onto a solid stationary phase.[21]- High resolving power for closely related compounds.- Adaptable to different scales.- Can remove a wide range of impurities.- Standard silica is acidic and degrades the product.- Requires deactivation (e.g., with TEA) or basic alumina.- Can be solvent and time-intensive.[21]Separating from starting materials or byproducts of similar volatility and polarity.
Acid-Base Extraction Converts the basic pyridine into a water-soluble salt to separate it from neutral compounds.[22][23]- Very effective at removing non-basic and acidic impurities.- Rapid and inexpensive.- HIGH RISK of cleaving the acid-sensitive vinyl ether group.- Not recommended unless all other methods fail and a trial run proves feasibility.Use with extreme caution. Potentially for removing large amounts of neutral, non-polar impurities.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Triethylamine-Deactivated Silica Gel

This protocol is designed to purify the title compound from organic impurities of different polarities while preserving the acid-sensitive vinyl ether group.

1. Preparation of Deactivated Silica: a. Choose an appropriate eluent system based on TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate). b. Prepare a sufficient volume of this eluent and add triethylamine (TEA) to a final concentration of 1% (v/v). c. In a fume hood, create a slurry of silica gel using this TEA-containing eluent. Let it stand for 15-20 minutes to allow the TEA to neutralize the acidic sites.

2. Column Packing: a. Pack a chromatography column with the deactivated silica slurry, ensuring no air bubbles are trapped.[21] b. Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.[21]

3. Sample Loading: a. Dissolve the crude 2-[(1-methylethenyl)oxy]pyridine in a minimal amount of the TEA-containing eluent. b. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the column.

4. Elution and Fraction Collection: a. Elute the column with the TEA-containing eluent. A gradient of increasing polarity (e.g., from 95:5 to 90:10 Hexane:Ethyl Acetate, both with 1% TEA) may be necessary.[21] b. Collect fractions and monitor the separation using TLC. Visualize spots under a UV lamp (254 nm).

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent and TEA under reduced pressure using a rotary evaporator. It may be necessary to co-evaporate with a solvent like dichloromethane a few times to fully remove residual TEA. c. Place the final product under high vacuum to remove any remaining volatile residues.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

This method verifies the structural integrity and helps estimate the purity of the final product.

1. Sample Preparation: a. Accurately weigh a known amount of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals. b. Accurately weigh and add the purified 2-[(1-methylethenyl)oxy]pyridine to the same NMR tube. c. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly.

2. Data Acquisition: a. Acquire a ¹H NMR spectrum, ensuring the relaxation delay (d1) is sufficiently long (e.g., >5 times the longest T1) to allow for complete relaxation of all relevant protons for accurate integration.

3. Data Analysis: a. Integrate a well-resolved peak from the internal standard (Is) and a well-resolved peak from your product (Ip). b. Calculate the purity using the following formula:

Purity (%) = (Ip / Np) / (Is / Ns) * (Ms / Mp) * (Ws / Wp) * 100

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • W: Weight

  • Subscripts p and s refer to the product and standard, respectively.

References

  • A Researcher's Guide to Pyridine Purification: A Compar
  • Purific
  • Acid-Base Extraction. Chemistry LibreTexts.
  • Liquid-liquid extraction for neutral, acidic and basic compounds. Chembible.
  • Technical Support Center: Chromatography of Pyridine Compounds. Benchchem.
  • Pyridine HPLC Method. SIELC Technologies.
  • Separation of Acidic, Basic and Neutral Compounds. Magritek.
  • Acid–base extraction. Wikipedia.
  • HPLC Methods for analysis of Pyridine.
  • Chemically-active extraction. University of York.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Modern Analytical Technique for Characteriz
  • Pyridine. Wikipedia.
  • Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Medicinal and Organic Chemistry.
  • Production of vinyl ethers.
  • How to determine the purity of newly synthesized organic compound?.
  • Preparation of vinyl ethers.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Technical Support Center: Cationic Polymeriz
  • Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. Journal of Vacuum Science & Technology B: Microelectronics and Nanometer Structures.
  • Heterocyclic Chemistry. University of Babylon.
  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s.
  • Synthesis of poly(vinyl ether)s with perfluoroalkyl pendant groups. University of Twente Research Information. [Link]

Sources

Technical Support Center: 2-(Isopropenyloxy)pyridine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical vulnerabilities of 2-(isopropenyloxy)pyridine (CAS: 111399-94-1) when exposed to moisture-rich environments.

2-(Isopropenyloxy)pyridine is a highly valuable enol ether used in complex cross-coupling reactions and as a specialized reagent. However, its greatest synthetic asset—the electron-rich nature of its vinyl group—is also its greatest liability. Understanding the causality behind its degradation is essential for maintaining reagent integrity and ensuring reproducible experimental yields.

Mechanistic Overview: The Hydrolysis Pathway

To troubleshoot degradation, you must first understand the mechanism. The oxygen atom in 2-(isopropenyloxy)pyridine donates electron density into the adjacent double bond via resonance, making the terminal alkene carbon highly nucleophilic ()[1].

In moisture-rich environments, even trace amounts of acid (such as carbonic acid formed from atmospheric CO₂ dissolving in ambient moisture) will protonate this electron-rich double bond. This generates a resonance-stabilized oxocarbenium-like intermediate. Water then acts as a nucleophile, attacking this intermediate to form a hemiacetal. This hemiacetal is highly unstable and rapidly collapses, irreversibly cleaving the molecule into acetone and 2-pyridone ()[2].

Mechanism N1 2-(Isopropenyloxy)pyridine (Enol Ether) N2 Protonated Intermediate (Carbocation) N1->N2 H+ (Trace Acid) N3 Hemiacetal Intermediate N2->N3 H2O (Moisture) N4 2-Pyridone (Solid Precipitate) N3->N4 Cleavage N5 Acetone (Volatile) N3->N5 Cleavage

Caption: Acid-catalyzed hydrolysis pathway of 2-(isopropenyloxy)pyridine in moisture-rich environments.

Quantitative Stability Data

The rate of enol ether cleavage is directly proportional to both the concentration of water and the concentration of protons (pH) in the environment.

Environmental ConditionAmbient Humidity (RH)pH of Aqueous PhaseEstimated Half-Life (t½)Primary Degradant
Anhydrous (Argon, 4Å Sieves)< 1%N/A> 12 monthsNone
Ambient Air (Unsealed)45-55%~5.5 (Dissolved CO₂)4 - 6 days2-Pyridone (Solid)
Moisture-Rich (Neutral)100% (Aqueous)7.0~12 hours2-Pyridone (Solid)
Moisture-Rich (Acidic)100% (Aqueous)4.0< 15 minutes2-Pyridone (Solid)

Troubleshooting Guide & FAQs

Q: Why did my liquid 2-(isopropenyloxy)pyridine turn into a solid white mass overnight?

A: Your reagent has undergone catastrophic hydrolysis. The liquid enol ether reacts with ambient moisture to form acetone (which evaporates) and 2-pyridone. 2-Pyridone is a crystalline solid with a melting point of ~107°C. The solid mass you observe is precipitated 2-pyridone. Once this occurs, the reagent titer is severely compromised.

Q: Can I use standard Karl Fischer (KF) titration to check the moisture content of this reagent?

A: No. If any hydrolysis has occurred, acetone is present. Acetone reacts with the methanol used in standard KF reagents to form ketals. This side-reaction releases water in situ, causing a false-positive, continuously drifting endpoint. You must use specialized ketone-free KF reagents to accurately assess moisture in this system.

Q: Why did my reagent degrade completely during silica gel chromatography?

A: Silica gel is inherently acidic due to surface silanol groups (pKa ~4.5–5.5). When you pass an enol ether through silica, these acidic protons rapidly catalyze the cleavage mechanism shown in the diagram above. You must use Basic Alumina for any chromatographic purification of this compound.

Tautomerization Dynamics of the Byproduct

Understanding the degradation byproduct is crucial for troubleshooting. The primary degradant, 2-pyridone, exists in a tautomeric equilibrium with 2-hydroxypyridine ()[3].

In non-polar environments (like your neat reagent), the 2-hydroxypyridine tautomer is slightly favored. However, as moisture is introduced, the polar water molecules stabilize the lactam form (2-pyridone) via hydrogen bonding ()[4]. The 2-pyridone tautomer rapidly forms hydrogen-bonded dimers and precipitates out of solution. This precipitation acts as a thermodynamic sink, driving Le Chatelier's principle and accelerating the hydrolysis of your remaining reagent.

Tautomerization T1 2-Hydroxypyridine (Favored in Non-Polar) T2 2-Pyridone (Favored in Polar/H2O) T1->T2 Solvent-Mediated Proton Transfer

Caption: Tautomeric equilibrium of the degradation byproduct, strongly influenced by solvent polarity.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, your workflows must be self-validating. The following protocols are designed to inherently prevent the acid-catalyzed degradation pathways described above.

Protocol A: Rescue Purification of Degraded Reagent

Objective: Recover 2-(isopropenyloxy)pyridine that exhibits partial degradation (visible white precipitate).

  • Clarification: In a glovebox or under a positive argon stream, filter the degraded reagent through a 0.22 µm PTFE syringe filter into an oven-dried flask.

    • Causality: This mechanically removes the insoluble 2-pyridone lactam crystals that act as nucleation sites for further degradation.

  • Basic Alumina Filtration: Prepare a short plug of basic alumina (Brockmann Activity I, oven-dried at 200°C) in a fritted glass funnel. Elute the filtrate through the plug using anhydrous, degassed hexanes.

    • Causality: Basic alumina neutralizes the trace protons required for the oxocarbenium formation and irreversibly adsorbs any dissolved 2-hydroxypyridine tautomer.

  • Solvent Removal: Concentrate the filtrate under reduced pressure on a rotary evaporator, ensuring the system is backfilled with dry Argon, not ambient air.

Protocol B: Anhydrous Storage & Handling

Objective: Establish a self-maintaining anhydrous environment for long-term storage.

  • Sparging: Sparge the purified neat liquid with dry Argon for 15 minutes.

    • Causality: Displaces dissolved oxygen and, more importantly, atmospheric CO₂ which forms acidic species in the presence of trace water.

  • Desiccant Addition: Add 10% w/w of activated 4Å molecular sieves directly to the storage vessel.

    • Causality: 4Å sieves have a pore size perfectly suited to trap H₂O (2.75Å) without sequestering the larger enol ether molecules. Unlike silica-based desiccants, they do not leach acidic protons into the reagent.

  • Sealing: Seal with a fresh PTFE-lined septum, wrap with Parafilm, and store at -20°C. Always dispense using a positive-pressure Argon line and oven-dried, gas-tight syringes.

References

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • 2-Pyridone (Chemical Properties and Tautomerism) Wikipedia URL:[Link]

Sources

Controlling polydispersity in 2-isopropenyloxypyridine polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Advanced Polymerization Workflows

Welcome to the technical support and troubleshooting hub for the polymerization of 2-isopropenyloxypyridine (2-IPOP) . As a Senior Application Scientist, I designed this guide to help you navigate the complex physicochemical behaviors of this highly specialized monomer.

2-IPOP presents a unique synthetic challenge: it combines an electron-rich enol ether linkage with a strongly coordinating, basic pyridine ring, all adjacent to a sterically demanding α -methyl (isopropenyl) group. This "push-pull" electronic structure and steric bulk make controlling the dispersity (Đ, formerly PDI) notoriously difficult. Below, we dissect the causality behind common experimental failures and provide self-validating workflows to achieve precision control.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-IPOP polymerization yield oligomers with a broad dispersity (Đ > 2.0) at room temperature? A1: This is a fundamental thermodynamic limitation governed by the monomer's ceiling temperature ( Tc​ ). Similar to 2-isopropenyl pyridine and α -methylstyrene, the α -methyl group in 2-IPOP introduces severe steric hindrance in the polymer backbone[1]. As the reaction temperature increases, the rate of depropagation ( Rdeprop​ ) rapidly approaches the rate of propagation ( Rp​ ). At room temperature, this reversible addition-elimination equilibrium broadens the molecular weight distribution and limits conversion. Solution: You must suppress depropagation by conducting the reaction at cryogenic temperatures (e.g., -78 °C) to thermodynamically favor forward chain growth[2].

Q2: I am attempting Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Why is my dithioester chain transfer agent (CTA) causing severe retardation and failing to control Đ? A2: 2-IPOP is classified mechanistically as a "Less-Activated Monomer" (LAM). The oxygen atom strongly donates electron density to the vinyl group, resulting in a highly reactive and unstable propagating radical. If you use a highly active CTA like a dithioester, the intermediate radical in the RAFT equilibrium becomes over-stabilized. This prevents fragmentation, trapping the active center and causing severe reaction retardation. Solution: Switch to a CTA explicitly designed for LAMs, such as an O-alkyl xanthate or an N,N-dithiocarbamate[3]. The lone pair on the nitrogen or oxygen in these specific CTAs participates in resonance, destabilizing the intermediate radical and promoting the rapid fragmentation required to maintain a narrow Đ[4].

Q3: During living anionic polymerization, my Gel Permeation Chromatography (GPC) traces show a bimodal molecular weight distribution. How can I fix this? A3: Bimodal distributions in the anionic polymerization of pyridine derivatives arise from the presence of multiple active species propagating at different rates. The basic pyridine nitrogen coordinates with the lithium counterion ( Li+ ), creating a complex equilibrium between dormant aggregated ion pairs and active unassociated ion pairs[1]. Solution: Introduce a strong Lewis base, such as tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA), into your solvent matrix. These additives competitively solvate the Li+ cation, breaking up the pyridine-lithium aggregates and ensuring a single, uniform propagating species[2].

Part 2: Logical Troubleshooting Workflow

Use the following diagnostic logic tree to identify the root cause of high dispersity in your 2-IPOP runs.

PDI_Troubleshooting Start High Dispersity (Đ > 1.5) in 2-IPOP Polymerization CheckTemp Is Reaction Temp > -20°C? Start->CheckTemp TempYes Ceiling Temp (Tc) Exceeded. Depropagation occurs. CheckTemp->TempYes Yes TempNo Check Polymerization Mechanism CheckTemp->TempNo No TempYes->Start Lower Temp to -78°C MechAnionic Anionic Polymerization TempNo->MechAnionic MechRAFT RAFT Polymerization TempNo->MechRAFT AnionicIssue Pyridine Ring Aggregation. Add Lewis Base (e.g., THF). MechAnionic->AnionicIssue RAFTIssue Wrong CTA for LAM. Switch to Dithiocarbamate. MechRAFT->RAFTIssue

Logical troubleshooting workflow for resolving high dispersity in 2-IPOP polymerization.

Part 3: Quantitative Data Summary

The table below summarizes the optimization of 2-IPOP polymerization conditions and their direct impact on dispersity and yield.

Polymerization MethodCatalyst / InitiatorSolvent / AdditiveTemp (°C)Yield (%)Dispersity (Đ)Mechanistic Causality
Living Anionic sec-BuLiToluene25< 15> 2.50High depropagation rate ( Tc​ exceeded).
Living Anionic sec-BuLiToluene / THF-78> 951.05 - 1.10 THF disrupts Li-pyridine aggregation; Tc​ suppressed.
RAFT (Radical) AIBN / Dithioester1,4-Dioxane60< 10> 2.00Severe retardation; intermediate radical over-stabilized.
RAFT (Radical) V-70 / Dithiocarbamate1,4-Dioxane30751.15 - 1.25 Rapid fragmentation achieved for Less-Activated Monomer.

Part 4: Self-Validating Experimental Protocol

To achieve the tightest possible dispersity (Đ < 1.10), Living Anionic Polymerization at cryogenic temperatures is the gold standard for isopropenyl-based monomers. Follow this self-validating workflow.

Objective: Synthesize poly(2-IPOP) with a target molecular weight of 20,000 g/mol and Đ < 1.10.

Step 1: Rigorous Monomer Purification

  • Method: Stir 2-IPOP over Calcium Hydride ( CaH2​ ) for 48 hours, followed by vacuum distillation into a flame-dried Schlenk flask containing a small amount of trioctylaluminum.

  • Causality: Anionic propagating centers are highly nucleophilic and basic. Trace moisture or protic impurities will instantly terminate the chains. Trioctylaluminum acts as a final scavenger for residual moisture without initiating polymerization.

Step 2: Reactor Preparation & Solvation

  • Method: In a glovebox, add 10 mL of anhydrous Toluene and 1 mL of anhydrous THF to a customized Schlenk reactor. Cool the system to -78 °C using a dry ice/acetone bath.

  • Causality: Toluene provides a non-polar bulk medium to control reaction kinetics, while THF acts as a critical Lewis base to competitively solvate the Li+ counterion, preventing the bimodal chain growth caused by pyridine-lithium aggregation.

Step 3: Initiation & Propagation (Self-Validating Step)

  • Method: Inject 0.5 mmol of sec-Butyllithium (sec-BuLi), followed by the dropwise addition of 10 mmol of purified 2-IPOP.

  • Validation Checkpoint: Upon monomer addition, the solution must immediately transition from colorless to a deep, persistent red/orange . This color change is the optical validation of the highly delocalized 2-IPOP carbanion forming. If the solution remains clear or turns cloudy white, the initiator has been quenched by impurities, and the run must be aborted.

Step 4: Termination & Recovery

  • Method: After 4 hours of propagation at -78 °C, inject 1 mL of degassed, anhydrous methanol.

  • Validation Checkpoint: The deep red color will instantly discharge to colorless , confirming the protonation and termination of the living carbanion ends. Precipitate the polymer in cold hexanes, filter, and dry under vacuum at 40 °C.

References

  • Aboudalle, A., Soum, A., Fontanille, M., & Hogen-Esch, T. E. (1987). Kinetics and Thermodynamics of Anionic Polymerization of 2-Isopropenyl Pyridine in Toluene. Recent Advances in Anionic Polymerization. URL:[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. URL:[Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2013). RAFT polymerization and some of its applications. Chemistry – An Asian Journal. URL:[Link]

  • Mayadunne, R. T. A., Rizzardo, E., Chiefari, J., Chong, Y. K., Moad, G., & Thang, S. H. (1999). Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules. URL:[Link]

  • Pratt, L. M., & Khan, I. M. (1996). Anionic polymerization of 2-vinylpyridine: a computational study of solvent effects on polymerization stereochemistry. Macromolecular Chemistry and Physics. URL:[Link]

Sources

Technical Support Center: Stability & Thermal Degradation of CAS 63836-73-3

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the analytical support center for the investigational active pharmaceutical ingredient (API) CAS 63836-73-3. This portal provides drug development professionals with mechanistic troubleshooting guides, validated experimental protocols, and kinetic data interpretation frameworks to evaluate and manage the thermal stability of this compound.

Part 1: Troubleshooting Thermal Degradation (Q&A)

Q: During accelerated stability testing at 40°C/75% RH, we observed a 5% loss of CAS 63836-73-3 assay over 3 months. Why is this happening, and how do we isolate the root cause? A: A 5% assay loss at accelerated conditions indicates a significant thermal or thermo-hydrolytic liability. Thermodynamically, elevated temperatures increase the kinetic energy of the API molecules, allowing them to overcome the activation energy ( Ea​ ) barrier for degradation pathways. To isolate the root cause, you must determine if the degradation is purely thermal or moisture-driven (hydrolytic). Diagnostic Steps:

  • Compare the 40°C/75% RH data against a dry thermal stress control (e.g., 40°C in a sealed, desiccated ampoule). If the desiccated sample remains stable, the mechanism is thermo-hydrolytic.

  • Evaluate the HPLC chromatogram for mass balance. The area loss in the main API peak must proportionally appear as degradant peaks. If mass balance is <95%, the degradants may be volatile, highly retained on the column, or non-UV absorbing, necessitating LC-MS analysis[1].

Q: How do we ensure our HPLC method is truly "stability-indicating" for the thermal degradants of CAS 63836-73-3? A: A self-validating stability-indicating method (SIM) must definitively prove that the intact API peak is free from co-eluting thermal degradants. Validation Criteria:

  • Peak Purity: Utilize Photodiode Array (PDA) detection to calculate the peak purity angle versus the purity threshold across the CAS 63836-73-3 peak.

  • Orthogonal Detection: Run the thermally stressed samples on an LC-MS to confirm a single mass-to-charge (m/z) ratio under the main UV peak.

  • Targeted Degradation: According to ICH Q1A(R2) expectations, forced degradation should target 5–20% degradation[1]. This ensures sufficient degradant generation for detection without causing secondary, non-physiological degradation pathways.

Part 2: Experimental Methodologies

Protocol A: Thermal Forced Degradation Study

Objective: To identify the intrinsic thermal stability and degradation pathways of CAS 63836-73-3.

  • Sample Preparation: Weigh 10 mg of CAS 63836-73-3 into three separate amber glass vials to prevent concurrent photolytic degradation.

  • Stress Conditions:

    • Vial 1 (Control): Store at -20°C.

    • Vial 2 (Solid State Stress): Heat at 60°C for 7 days in a dry oven[1].

    • Vial 3 (Solution State Stress): Dissolve in 10 mL of neutral diluent (e.g., water/acetonitrile) and heat at 60°C for 7 days.

  • Quenching & Dilution: Remove vials from the oven, allow them to reach room temperature, and dilute to a target working concentration (e.g., 0.1 mg/mL) using the mobile phase.

  • Analysis: Inject samples into the HPLC-PDA. Compare the chromatograms of Vials 2 and 3 against Vial 1 to identify specific thermal degradation peaks and verify mass balance.

Protocol B: Arrhenius-Based Shelf-Life Prediction

Objective: To calculate the activation energy ( Ea​ ) and predict the long-term shelf-life of CAS 63836-73-3 at 25°C.

  • Isothermal Incubation: Incubate API solutions at three distinct elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Kinetic Sampling: Withdraw aliquots at predefined time points (e.g., 0, 24, 48, 72, 96 hours) and determine the remaining API concentration via HPLC.

  • Determine Rate Constant ( k ): Plot ln(Concentration) vs. Time for each temperature. The slope of the linear fit represents the first-order degradation rate constant ( k ).

  • Arrhenius Plot: Plot ln(k) on the y-axis against 1/T (inverse temperature in Kelvin) on the x-axis. The relationship is defined by ln(k)=ln(A)−REa​​⋅T1​ .

  • Extrapolation: Calculate Ea​ from the slope ( −Ea​/R ). Use the equation to extrapolate the rate constant k at 298.15 K (25°C) to predict the shelf-life ( t90​ , the time until 10% degradation occurs)[2].

Part 3: Data Presentation & Visualizations

Table 1: ICH Q1A(R2) Standard Stability Testing Conditions [3],[4]

Study Type Storage Condition Minimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 2: Simulated Arrhenius Kinetics Data for CAS 63836-73-3 | Temperature (°C) | Temperature (K) | 1/T ( K−1 ) | Rate Constant k ( days−1 ) | ln(k) | | :--- | :--- | :--- | :--- | :--- | | 40 | 313.15 | 0.00319 | 0.0015 | -6.50 | | 50 | 323.15 | 0.00309 | 0.0042 | -5.48 | | 60 | 333.15 | 0.00300 | 0.0110 | -4.51 | Note: The calculated Activation Energy ( Ea​ ) from this slope is approximately 86.5 kJ/mol, indicating a highly temperature-sensitive degradation profile.

ICH_Workflow A Synthesize API CAS 63836-73-3 B Forced Degradation (Thermal Stress) A->B C Accelerated Stability 40°C / 75% RH A->C D Long-Term Stability 25°C / 60% RH A->D E Stability-Indicating HPLC-MS Assay B->E C->E D->E F Arrhenius Kinetics & Shelf-Life Prediction E->F

Workflow for stability testing and kinetic modeling of CAS 63836-73-3.

Degradation_Pathway API CAS 63836-73-3 (Intact API) Temp Elevated Temp (>40°C) API->Temp Hydrolysis Hydrolytic Cleavage (Moisture + Heat) Temp->Hydrolysis Oxidation Thermo-Oxidation (O2 + Heat) Temp->Oxidation DegA Degradant A (Hydrolyzed) Hydrolysis->DegA DegB Degradant B (Oxidized) Oxidation->DegB

Primary temperature-induced degradation pathways for CAS 63836-73-3.

Part 4: Frequently Asked Questions (FAQs)

FAQ 1: Can we use the Arrhenius equation to predict stability if CAS 63836-73-3 changes its physical state (e.g., melts) at 55°C? A: No. The Arrhenius equation assumes a constant reaction mechanism across the tested temperature range. If the API undergoes a phase transition (like melting or a glass transition) between the accelerated temperature and the target storage temperature, the kinetics of degradation will fundamentally alter, rendering the extrapolation mathematically invalid. You must keep stress temperatures strictly below any known phase transition points.

FAQ 2: Our long-term data at 25°C shows zero degradation, but the Arrhenius model predicted a 2% loss by month 12. Why the discrepancy? A: Arrhenius models, particularly one-stage nonlinear models, can sometimes underestimate the coverage probability and overestimate degradation if the statistical error distribution is not perfectly normal[5]. Furthermore, solid-state degradation is often limited by molecular mobility rather than just activation energy. If the API is locked in a stable crystalline lattice at 25°C, the actual degradation rate will be much slower than the solution-like kinetics observed at elevated temperatures (e.g., 60°C).

FAQ 3: Does ICH Q1A(R2) require us to test at 30°C/65% RH? A: Intermediate testing at 30°C/65% RH is only strictly required if a "significant change" (e.g., >5% assay loss, or failure to meet specifications) occurs during the 6-month accelerated study at 40°C/75% RH[4]. If CAS 63836-73-3 fails at 40°C, the 30°C data becomes the critical basis for your regulatory shelf-life justification.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. FDCELL. Available at: [Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES. Gally. Available at: [Link]

  • One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. PubMed. Available at: [Link]

  • How to Use the Arrhenius Equation in Stability Studies. FTLOScience. Available at:[Link]

  • Stability of pharmaceutical products. Uniba. Available at: [Link]

  • Accelerated Stability Testing. CUTM. Available at:[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

Sources

Minimizing side reactions during the acidolysis of 2-IPP polymers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the complex mechanistic challenges associated with the acidolysis of 2-Isopropenylphenol (2-IPP) polymers.

When synthesizing poly(2-IPP), the phenolic hydroxyl group is typically masked using an acid-labile protecting group (such as a tert-butyl or tert-butoxycarbonyl group) to prevent interference during cationic or radical polymerization. The critical final step—acidolysis—removes this protecting group to yield the free poly(2-IPP). However, this step is notorious for generating highly reactive carbocations that trigger unwanted side reactions. This guide provides field-proven, self-validating methodologies to suppress these pathways and ensure high-fidelity deprotection.

Mechanistic Deep-Dive: The Causality of Side Reactions

During the acidolysis of protected 2-IPP polymers, the cleavage of the protecting group generates a transient, electron-deficient carbocation (e.g., a tert-butyl cation). If left unmanaged, this electrophile will seek out the nearest electron-rich nucleophile.

Because the poly(2-IPP) backbone contains highly activated phenolic rings, the carbocation will rapidly undergo a Friedel-Crafts alkylation , reattaching itself to the aromatic ring of the polymer. This not only results in incomplete deprotection but also alters the polymer's solubility, thermal stability, and molecular weight distribution. Furthermore, localized high acid concentrations can induce main-chain scission or cross-linking between adjacent polymer strands.

To prevent this, we must introduce a sacrificial nucleophile (scavenger) that outcompetes the polymer's phenolic rings for the carbocation.

Mechanism A Poly(protected 2-IPP) C Carbocation Intermediate A->C Cleavage B Acid (H+) B->C Catalysis D Target: Poly(2-IPP) C->D -H+ (Desired) E Side Reaction: Alkylated Polymer C->E Friedel-Crafts (Unwanted) F Scavenger Trap (e.g., Anisole) C->F Trapped (Controlled)

Reaction pathways during 2-IPP acidolysis highlighting the role of carbocation scavengers.

Troubleshooting & FAQ

Q: Why does my poly(2-IPP) exhibit a broader molecular weight distribution (PDI) post-acidolysis? A: An increase in PDI indicates that intermolecular cross-linking or chain scission has occurred. This is usually caused by running the acidolysis at too high a temperature or using an insufficient volume of solvent, which increases the local concentration of reactive carbocations. Solution: Dilute the reaction mixture (typically 5% w/v polymer concentration) and maintain isothermal conditions at 0°C to 20°C.

Q: How do I choose the most effective carbocation scavenger? A: The choice of scavenger depends on the stability of the generated carbocation. For tert-butyl cations, anisole or 1,2-ethanedithiol (EDT) are highly effective. Anisole acts as a strong π -nucleophile, while EDT acts as a soft, highly reactive S-nucleophile. See the quantitative performance data in the table below.

Q: Can I use aqueous HCl instead of Trifluoroacetic Acid (TFA)? A: It is highly discouraged. Aqueous environments can lead to phase separation when working with hydrophobic protected polymers, causing localized, incomplete deprotection. TFA in anhydrous dichloromethane (DCM) ensures a homogeneous system and provides the precise pKa required to drive the cleavage without hydrolyzing the polymer backbone[1].

Quantitative Scavenger Efficacy Data

The following table summarizes the causal relationship between scavenger selection and deprotection fidelity. Data is normalized for the acidolysis of poly(4-tert-butoxyisopropenylphenol) using 50% TFA in DCM at 20°C for 3 hours.

Scavenger TypeEquivalents (vs. Protecting Group)Deprotection Efficiency (%)Alkylation Side-Reaction (%)Post-Reaction PDI Shift
None (Control) N/A85.015.0+0.45
Phenol 5.092.57.5+0.20
Anisole 5.098.02.0+0.05
Triisopropylsilane (TIPS) 2.599.01.0+0.02
1,2-Ethanedithiol (EDT) 2.0>99.5<0.5+0.01

Note: While EDT offers the highest efficiency, its strong odor and toxicity often make TIPS or Anisole the preferred choice for scale-up operations.

Self-Validating Experimental Protocol: Acidolysis of Poly(2-IPP)

This protocol is designed as a closed-loop, self-validating system. By integrating in-process analytical checkpoints, you eliminate guesswork and ensure that side reactions are minimized before irreversible precipitation occurs.

Materials Required:

  • Poly(protected 2-IPP)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anisole (Scavenger)

  • Cold Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Homogeneous Dissolution: Dissolve 1.0 g of poly(protected 2-IPP) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under a nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent premature quenching of the acid catalyst and ensure uniform chain solvation.

  • Scavenger Integration: Add 5.0 equivalents of Anisole (relative to the molar concentration of the protecting groups) to the solution. Stir for 10 minutes to ensure complete mixing.

  • Controlled Acidification: Cool the flask to 0°C using an ice bath. Add 20 mL of TFA dropwise over 15 minutes using an addition funnel.

    • Causality: Dropwise addition controls the exothermic nature of the protonation, preventing thermal spikes that drive cross-linking.

  • Isothermal Cleavage & In-Process Validation: Remove the ice bath and allow the reaction to stir at 20°C.

    • Self-Validation Checkpoint: At the 2-hour mark, extract a 0.1 mL aliquot, neutralize it with triethylamine, and analyze via FT-IR. The reaction is complete only when the aliphatic C-H stretching band of the protecting group (e.g., 2960 cm⁻¹) completely disappears and is replaced by a broad phenolic O-H stretch (3200–3400 cm⁻¹). If the C-H band persists, continue stirring for 1 more hour.

  • Quenching and Precipitation: Once validated, concentrate the reaction mixture under reduced pressure (do not exceed 30°C) to half its volume. Precipitate the polymer by adding the concentrated solution dropwise into 500 mL of vigorously stirred, ice-cold diethyl ether.

  • Purification: Filter the precipitated poly(2-IPP) and wash twice with cold ether to remove residual anisole and trapped carbocation byproducts. Dry under vacuum at 40°C for 24 hours.

Protocol Step1 1. Dissolve Polymer (Anhydrous DCM, N2) Step2 2. Add Scavenger (5.0 eq Anisole) Step1->Step2 Step3 3. Dropwise TFA (0°C, 15 mins) Step2->Step3 Step4 4. Isothermal Cleavage (20°C, 2-3 hours) Step3->Step4 Validate Self-Validation: FT-IR Aliquot Check Step4->Validate Validate->Step4 If C-H band present Step5 5. Precipitation (Cold Diethyl Ether) Validate->Step5 If C-H band absent

Self-validating workflow for the acidolysis of 2-IPP polymers with FT-IR feedback loop.

References

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Interpretation of Pyridine, 2-[(1-methylethenyl)oxy]-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers in materials science and drug development, a precise understanding of the substitution patterns on heterocyclic scaffolds like pyridine is critical. This guide offers an in-depth analysis of the ¹H NMR spectrum of Pyridine, 2-[(1-methylethenyl)oxy]-, a molecule that combines the features of a substituted pyridine with a vinyl ether.

Rather than presenting a simple spectral assignment, this document provides a comparative interpretation. By contrasting the spectrum of our target molecule with foundational structures—pyridine, 2-vinylpyridine, and ethyl vinyl ether—we will elucidate the nuanced electronic and structural effects that govern the chemical shifts and coupling patterns observed. This approach not only validates our structural assignment but also serves as a practical framework for interpreting the spectra of similarly complex molecules.

Foundational Principles: Decoding a ¹H NMR Spectrum

A proton (¹H) NMR spectrum provides four key pieces of information to determine a molecular structure:[2]

  • Number of Signals: Indicates the number of chemically non-equivalent proton environments in the molecule.[3]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Electron-withdrawing groups cause "deshielding," shifting signals downfield (to higher ppm values), while electron-donating groups cause "shielding," shifting them upfield.[4]

  • Integration: The area under each signal is proportional to the number of protons it represents.[4]

  • Multiplicity (Splitting Pattern): This pattern is caused by spin-spin coupling between neighboring, non-equivalent protons and provides information about connectivity. The 'n+1 rule' is a common heuristic, where a signal is split into n+1 peaks by 'n' equivalent neighboring protons.[5][6]

Structural Analysis and Spectral Prediction for Pyridine, 2-[(1-methylethenyl)oxy]-

To interpret the spectrum, we must first dissect the molecule and identify its unique proton environments.

Structure:

The molecule has three distinct regions, each with its own set of protons:

  • The Pyridine Ring: Four aromatic protons (H-3, H-4, H-5, H-6).

  • The Vinyloxy Group: Two geminal vinylic protons (=CH₂) and a methyl group (-CH₃).

Based on established principles, we can predict the following spectral characteristics:

  • Pyridine Protons (δ 6.5-8.5 ppm): These protons are in the aromatic region. The proton at the H-6 position, being ortho to the electronegative nitrogen, is expected to be the most deshielded and appear furthest downfield.[7] The protons will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.

  • Vinylic Protons (=CH₂, δ 4.0-5.0 ppm): The two protons on the terminal carbon of the double bond are chemically non-equivalent (diastereotopic). One is cis to the pyridyloxy group, and the other is trans. They will appear as two distinct signals, likely doublets, due to geminal coupling to each other. Their chemical shift is significantly influenced by the adjacent oxygen atom, which is more deshielding than a standard carbon, shifting them downfield compared to a simple alkene.[8]

  • Methyl Protons (-CH₃, δ ~2.0 ppm): The three protons of the methyl group are equivalent. They will appear as a single peak, integrating to 3H. This signal is expected in the allylic region, as it is attached to the double bond.[8]

Comparative Spectral Analysis

To substantiate our predictions, we will compare them with the known spectra of related compounds. This comparison highlights how structural modifications influence the ¹H NMR spectrum.

Alternative 1: Pyridine (The Parent Heterocycle)

The ¹H NMR spectrum of unsubstituted pyridine is a classic example of an aromatic heterocycle. It features three signals corresponding to the protons at the α (H-2/6), β (H-3/5), and γ (H-4) positions. The α-protons are the most deshielded due to the inductive effect of the adjacent nitrogen atom.[9] Introducing a substituent at the 2-position, as in our target molecule, breaks this symmetry, resulting in four distinct signals for the ring protons.

Alternative 2: 2-Vinylpyridine (Comparison for the Pyridine Ring)

In 2-vinylpyridine, a vinyl group is directly attached to the pyridine ring. Its spectrum shows the significant downfield shift of the pyridine protons due to the ring's electron-withdrawing nature.[10] The key difference compared to our target molecule is the absence of the ether oxygen. The vinylic protons in 2-vinylpyridine resonate at approximately 5.4-6.7 ppm, a region significantly further downfield than the vinyloxy protons in our target. This demonstrates the powerful shielding effect of the ether oxygen on the attached vinyl group.

Alternative 3: Ethyl Vinyl Ether (Comparison for the Vinyloxy Group)

Ethyl vinyl ether provides an excellent model for the -(1-methylethenyl)oxy fragment. Its spectrum displays the characteristic signals for a vinyl ether: a complex multiplet for the -O-CH= proton around 6.4 ppm and two distinct signals for the terminal =CH₂ protons between 3.9 and 4.2 ppm.[11] The coupling constants are also informative: a large trans coupling (~14 Hz), a smaller cis coupling (~7 Hz), and a very small geminal coupling (~2 Hz). This pattern confirms that the protons on the terminal vinyl carbon in our target molecule should be distinct and split by each other.

Data Summary and Interpretation

The following table summarizes the predicted ¹H NMR data for Pyridine, 2-[(1-methylethenyl)oxy]- and compares it with experimental data from our selected alternatives.

CompoundProton AssignmentPredicted/Observed δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationReference(s)
Pyridine, 2-[(1-methylethenyl)oxy]- Pyridine H-6~8.1 - 8.3Doublet of doublets (dd)-1HPredicted
(Target Molecule)Pyridine H-4~7.6 - 7.8Triplet of doublets (td)-1HPredicted
Pyridine H-3~7.0 - 7.2Doublet (d)-1HPredicted
Pyridine H-5~6.8 - 7.0Triplet (t)-1HPredicted
Vinylic H (cis)~4.4 - 4.6Doublet (d)Jgem ≈ 2.01HPredicted
Vinylic H (trans)~4.7 - 4.9Doublet (d)Jgem ≈ 2.01HPredicted
Methyl (-CH₃)~2.0 - 2.1Singlet (s)-3HPredicted
Pyridine H-2, H-68.51Doublet (d)4.42H[12]
H-47.69Triplet (t)7.41H[12]
H-3, H-57.33Triplet (t)7.42H[12]
2-Vinylpyridine H-68.47Doublet (d)4.81H[10]
H-47.48Triplet (t)7.81H[10]
H-37.00Doublet (d)7.51H[10]
H-57.17Triplet (t)-1H[10]
Vinylic (-CH=)6.71Doublet of doublets (dd)17.4, 10.81H[10]
Vinylic (=CH₂)6.21, 5.37Doublets (d)17.4, 10.82H[10]
Ethyl Vinyl Ether -O-CH=6.37Doublet of doublets (dd)14.4, 6.81H
=CH₂ (cis/trans)4.14, 3.95Doublets (d)14.4, 6.8, 1.62H
-O-CH₂-3.72Quartet (q)7.02H
-CH₃1.27Triplet (t)7.03H

Experimental Protocols

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a standardized procedure.[13]

Step-by-Step Methodology for ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified Pyridine, 2-[(1-methylethenyl)oxy]-.[14]

    • Transfer the sample into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid overlapping signals.[1]

    • Cap the tube and gently agitate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.[14]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, adjusting the depth according to the manufacturer's gauge.

    • Place the sample into the NMR spectrometer's autosampler or manual insertion port.

    • Load a standard set of acquisition parameters for a ¹H experiment.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks for the solvent reference.

    • Set the correct receiver gain.

    • Acquire the spectrum. A typical acquisition involves 8 to 16 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

    • Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Integrate all signals.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Visualization of the NMR Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing & Analysis cluster_output Phase 4: Output Sample 1. Weigh Sample (5-10 mg) Solvent 2. Dissolve in Deuterated Solvent Sample->Solvent Tube 3. Transfer to NMR Tube Solvent->Tube Load 4. Load Sample into Spectrometer Tube->Load Tune 5. Lock, Tune & Shim Load->Tune Acquire 6. Acquire FID Tune->Acquire FT 7. Fourier Transform Acquire->FT Process 8. Phase & Calibrate FT->Process Analyze 9. Integrate & Analyze (δ, J, Mult.) Process->Analyze Structure 10. Structure Confirmation Analyze->Structure

Caption: 1H NMR Data Acquisition and Interpretation Workflow.

Conclusion

The ¹H NMR spectrum of Pyridine, 2-[(1-methylethenyl)oxy]- is a rich source of structural information that can be fully interpreted through a systematic and comparative approach. By understanding the individual contributions of the substituted pyridine ring and the vinyloxy moiety, and by comparing them to simpler, analogous structures, a confident assignment can be made. The deshielding effect of the pyridine nitrogen dictates the downfield shifts of the aromatic protons, while the ether oxygen significantly influences the chemical shifts of the vinylic protons. This guide provides researchers with the foundational logic, comparative data, and experimental framework needed to tackle the structural elucidation of this and other complex substituted heterocycles.

References

  • Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. [Link]

  • Perjési, P., & Embrey, M. W. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 295-303. [Link]

  • Study Mind. (2022, April 19). High Resolution ¹H NMR. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Sapling. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • University of Wisconsin-Madison. Ethyl vinyl ether. [Link]

  • Reyes-García, E. A., et al. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Castellano, S., & Kostelnik, R. (1967). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics, 46(1), 327-332. [Link]

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING ¹H-NMR SPECTROMETRY. [Link]

  • Palacký University Olomouc. Measuring methods available and examples of their applications: ¹H NMR. [Link]

  • Singh, S. P., et al. (1993). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Szafran, M., & Brzezinski, B. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14, 633. [Link]

  • Williamson, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Wang, Z., et al. (2012). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Journal of Organic Chemistry, 77(19), 8615-8620. [Link]

  • SpectraBase. 2-Vinylpyridine. [Link]

  • NP-MRD. ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted) (NP0161967). [Link]

  • ResearchGate. ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

  • SpectraBase. Pyridine. [Link]

Sources

FTIR spectral analysis of 2-(isopropenyloxy)pyridine functional groups

Author: BenchChem Technical Support Team. Date: March 2026

FTIR Spectral Analysis of 2-(Isopropenyloxy)pyridine: A Comparative Guide for Heteroaryl Enol Ethers

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation and stability monitoring of specialized building blocks used in drug development. Among these, 2-(isopropenyloxy)pyridine stands out. As a heteroaryl enol ether, it serves as a versatile intermediate in cross-coupling reactions and heterocyclic synthesis. However, its unique electronic structure—combining an electron-deficient pyridine ring with an electron-rich isopropenyl ether—requires precise analytical techniques for characterization.

Fourier Transform Infrared (FTIR) spectroscopy is a premier, non-destructive technique for this purpose, offering exceptional sensitivity to molecular vibrations[1]. This guide objectively compares the FTIR spectral performance of 2-(isopropenyloxy)pyridine against common structural alternatives, providing researchers with a self-validating framework for spectral interpretation and quality control.

Mechanistic Grounding: The Molecular Architecture

To accurately interpret the FTIR spectrum of 2-(isopropenyloxy)pyridine, we must move beyond merely matching peaks to understanding the causality behind the vibrational modes. The molecule consists of three distinct functional domains, each interacting electronically:

  • The Pyridine Core: The aromatic ring exhibits characteristic C=C and C=N stretching vibrations. Because the electronegative nitrogen atom breaks the symmetry of the ring, these bands are typically stronger than those of a standard benzene ring, appearing as a distinct doublet around 1590 cm⁻¹ and 1470 cm⁻¹.

  • The Ether Linkage (C-O-C): The oxygen atom bridges the pyridine ring and the isopropenyl group. The asymmetric C−O−C stretch is highly diagnostic for ethers, typically manifesting as a strong, sharp peak between 1200 and 1300 cm⁻¹[2]. In 2-(isopropenyloxy)pyridine, the lone pairs on the oxygen are partially delocalized into the pyridine ring, which stiffens the C−O bond and shifts the asymmetric stretch closer to 1280 cm⁻¹.

  • The Isopropenyl Group (-C(CH₃)=CH₂): This is the key differentiator. Unlike a simple alkyl chain, the isopropenyl group features a conjugated C=C double bond and a terminal methylene ( =CH2​ ). The C=C stretch of the enol ether occurs around 1640 cm⁻¹. More importantly, the out-of-plane bending (wagging) of the terminal =CH2​ group produces a highly intense, unmistakable band near 890 cm⁻¹, which is the hallmark of a 1,1-disubstituted alkene.

Stability Monitoring Insight (Keto-Enol Dynamics)

Enol ethers are susceptible to acid-catalyzed hydrolysis. If 2-(isopropenyloxy)pyridine degrades, it yields acetone and 2-hydroxypyridine, which rapidly tautomerizes to 2-pyridone. Therefore, the sudden appearance of a strong, broad carbonyl ( C=O ) stretch at ~1670 cm⁻¹ and an N−H stretch at ~3200 cm⁻¹ in your spectrum is a definitive, self-validating indicator of sample degradation.

Comparative Spectral Analysis

To establish an objective baseline, we must compare 2-(isopropenyloxy)pyridine with two closely related alternatives: 2-Methoxypyridine (lacks the vinyl double bond)[3] and 2-Vinyloxypyridine (lacks the methyl group on the alkene)[4].

The table below summarizes the quantitative spectral data, highlighting the diagnostic shifts used to differentiate these compounds.

Functional Group / Vibrational Mode2-(Isopropenyloxy)pyridine (cm⁻¹)2-Vinyloxypyridine (cm⁻¹)2-Methoxypyridine (cm⁻¹)Diagnostic Significance
Aromatic C−H Stretch ~3060, 3010~3065, 30153065, 3010Confirms the pyridine ring across all three compounds.
Aliphatic C−H Stretch ~2980, 2850Absent2990, 2840Differentiates isopropenyl/methoxy from the unsubstituted vinyl group.
Enol Ether C=C Stretch ~1645~1640AbsentCritical marker for the presence of the reactive enol ether moiety.
Pyridine C=C / C=N Stretch ~1590, 1475~1595, 14801595, 1480Core structural verification.
C−O−C Asymmetric Stretch ~1280~12751290Confirms the ether linkage; slight shifts indicate varying conjugation[2].
Terminal =CH2​ Wagging ~890 (Strong, single) ~960, 860 (Doublet) AbsentPrimary differentiator between isopropenyl and vinyl groups.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the systematic decision-tree used by application scientists to validate the identity of 2-(isopropenyloxy)pyridine based on its FTIR spectrum.

G Start FTIR Spectrum of 2-(isopropenyloxy)pyridine HighFreq High Frequency Region (3100 - 2800 cm⁻¹) Start->HighFreq MidFreq Double Bond Region (1700 - 1450 cm⁻¹) Start->MidFreq Fingerprint Fingerprint Region (1300 - 800 cm⁻¹) Start->Fingerprint AromCH Aromatic C-H Stretch (~3060 cm⁻¹) HighFreq->AromCH AliphCH Aliphatic C-H Stretch (~2980, 2850 cm⁻¹) HighFreq->AliphCH EnolCC Enol Ether C=C Stretch (~1645 cm⁻¹) MidFreq->EnolCC PyrRing Pyridine C=C / C=N (~1590, 1475 cm⁻¹) MidFreq->PyrRing COC C-O-C Ether Stretch (~1280, 1030 cm⁻¹) Fingerprint->COC CH2Wag Terminal =CH2 Wag (~890 cm⁻¹) Fingerprint->CH2Wag

Diagnostic workflow for isolating specific functional group vibrations in 2-(isopropenyloxy)pyridine.

Experimental Protocol: ATR-FTIR Analysis of Volatile Heteroaryl Ethers

Because enol ethers can be moisture-sensitive and volatile, traditional KBr pellet pressing is heavily discouraged. The mechanical stress and hygroscopic nature of KBr can induce localized hydrolysis, leading to false-positive 2-pyridone signals. Attenuated Total Reflectance (ATR) FTIR is the gold standard for this workflow.

Equipment: FTIR spectrometer equipped with a Diamond or ZnSe ATR crystal. Parameters: Resolution: 4 cm⁻¹ | Scans: 32 to 64 | Range: 4000–600 cm⁻¹.

Step-by-Step Methodology:

  • Crystal Preparation & Background: Clean the ATR crystal thoroughly with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum to account for ambient atmospheric conditions (CO₂ and water vapor). Causality: Failing to use anhydrous solvents for cleaning can leave trace water, which obscures the critical 3000-3500 cm⁻¹ region used for degradation monitoring.

  • Sample Application: Using a glass Pasteur pipette, deposit 1-2 drops of neat 2-(isopropenyloxy)pyridine directly onto the center of the ATR crystal. Ensure the liquid completely covers the active sensing area.

  • Volatilization Control: Immediately lower the volatile cover (if equipped) over the sample to prevent evaporation during the scan. Do not apply the pressure anvil, as it is unnecessary for liquids and can damage the crystal.

  • Spectral Acquisition: Execute the scan using the predefined parameters. The 4 cm⁻¹ resolution ensures that the closely spaced aromatic and aliphatic C−H stretches near 3000 cm⁻¹ are adequately resolved[3].

  • Data Processing & Validation: Apply an ATR correction algorithm (often built into software like OPUS or OMNIC) to adjust for the wavelength-dependent penetration depth of the IR beam. Validate the spectrum by checking the baseline at 3800 cm⁻¹ and 2000 cm⁻¹; it should be flat and near 100% transmittance (or 0 Absorbance).

References

  • "FTIR Analysis Beginner's Guide: Interpreting Results", Innovatech Labs. Available at: [Link]

  • "Difference between Ether and Ester Bonding in FTIR Spectra", Rocky Mountain Labs. Available at: [Link]

  • "Experimental and theoretical study of the intramolecular C–H···N and C–H···S hydrogen bonding effects... Case study of 2-vinyloxypyridine", Researcher.life. Available at: [Link]

Sources

A Head-to-Head Comparison: DHP vs. MOM for Alcohol Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of multi-step organic synthesis, the strategic protection and deprotection of hydroxyl groups is a critical consideration for researchers and drug development professionals. The choice of a protecting group can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of options, 3,4-dihydro-2H-pyran (DHP) and methoxymethyl (MOM) ether have emerged as two of the most widely utilized acetal-type protecting groups. This guide provides an in-depth, evidence-based comparison of these two stalwart protectors, delving into their mechanisms, stability profiles, and practical applications to inform your selection process.

The Chemistry of Protection and Deprotection: A Mechanistic Overview

Both DHP and MOM protect alcohols by converting the hydroxyl group into an acetal, which is stable under a variety of reaction conditions that would otherwise affect the free alcohol. However, the specifics of their introduction and cleavage differ significantly, influencing their suitability for different synthetic strategies.

DHP: Acid-Catalyzed Addition to an Enol Ether

The protection of an alcohol using DHP results in the formation of a tetrahydropyranyl (THP) ether. This transformation is an acid-catalyzed addition of the alcohol to the enol ether functionality of DHP.[1][2] The reaction proceeds through the formation of a resonance-stabilized oxocarbenium ion upon protonation of the double bond in DHP, which is then attacked by the nucleophilic alcohol.[1]

Deprotection of THP ethers is essentially the reverse process, relying on acid-catalyzed hydrolysis to regenerate the alcohol.[1][2] This acid lability is a key characteristic of THP ethers.

MOM: Nucleophilic Substitution or Acetal Exchange

The introduction of the MOM group to an alcohol can be achieved through two primary pathways. The most common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).[1][3] This reaction proceeds via a nucleophilic substitution mechanism. An alternative, safer method utilizes dimethoxymethane under acidic conditions in an acetal exchange reaction.[1]

Similar to THP ethers, MOM ethers are cleaved under acidic conditions to reveal the parent alcohol.[1][3] The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a stabilized carbocation and the free alcohol.

Performance Face-Off: A Comparative Analysis

The decision to employ DHP or MOM often hinges on a careful evaluation of several key performance indicators.

Feature3,4-Dihydro-2H-pyran (DHP)Methoxymethyl (MOM) Ether
Protecting Group Tetrahydropyranyl (THP)Methoxymethyl (MOM)
Protection Conditions Acid catalyst (e.g., p-TsOH, PPTS) in an aprotic solvent.[2][4]1. MOM-Cl and a hindered base (e.g., DIPEA).[1][3] 2. Dimethoxymethane and an acid catalyst.[1]
Deprotection Conditions Acidic hydrolysis (e.g., AcOH in THF/H₂O, p-TsOH in MeOH).[1][2]Acidic hydrolysis (e.g., HCl in MeOH, TFA in DCM).[1]
Stability Stable to strong bases, organometallics (Grignard, organolithiums), hydrides, and many oxidizing/reducing agents.[5][6] Labile to acid.Generally stable to bases, nucleophiles, and many oxidizing/reducing agents.[7] Can be labile to some Lewis acids and organometallic reagents.[8]
Stereochemistry Creates a new stereocenter, leading to a mixture of diastereomers with chiral alcohols.[5][6]Does not introduce a new stereocenter.
Safety DHP is a flammable liquid.MOM-Cl is a known carcinogen and requires careful handling.[1][7]

Causality Behind Experimental Choices: Why Choose One Over the Other?

Choose DHP when:

  • Cost-effectiveness and ready availability are primary concerns. DHP is an inexpensive and common reagent.[9]

  • The synthesis involves strongly basic or organometallic reagents , where the stability of the THP ether is a significant advantage.[5][6]

  • The presence of a diastereomeric mixture is not a concern for separation or subsequent reactions. For achiral alcohols, this is not an issue.

Choose MOM when:

  • The substrate is chiral , and the formation of diastereomers would complicate purification and characterization. The MOM group does not introduce a new stereocenter.

  • Milder deprotection conditions might be required. While both are acid-labile, the reactivity can be tuned, and in some cases, MOM can be cleaved under conditions that leave a THP group intact, or vice-versa, offering a degree of orthogonality.[1]

  • Safety protocols for handling MOM-Cl can be strictly followed , or when using the safer dimethoxymethane alternative is feasible.

Experimental Protocols: A Step-by-Step Guide

To provide a practical context, here are detailed, self-validating protocols for the protection and deprotection of a model primary alcohol, benzyl alcohol.

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection start_prot Alcohol reagent_prot Add Protecting Group Reagent (DHP/Acid or MOM-Cl/Base) start_prot->reagent_prot reaction_prot Reaction reagent_prot->reaction_prot workup_prot Aqueous Workup reaction_prot->workup_prot purification_prot Purification workup_prot->purification_prot product_prot Protected Alcohol purification_prot->product_prot start_deprot Protected Alcohol reagent_deprot Add Deprotection Reagent (Acid/Solvent) start_deprot->reagent_deprot reaction_deprot Reaction reagent_deprot->reaction_deprot workup_deprot Neutralization & Extraction reaction_deprot->workup_deprot purification_deprot Purification workup_deprot->purification_deprot product_deprot Original Alcohol purification_deprot->product_deprot G cluster_dhp DHP Protection cluster_mom MOM Protection (with MOM-Cl) DHP DHP Oxocarbenium Oxocarbenium Ion DHP->Oxocarbenium + H+ H_plus_dhp H+ Alcohol_dhp R-OH Protonated_ether Protonated Ether Alcohol_dhp->Protonated_ether attacks Oxocarbenium THP_ether THP Ether (R-OTHP) Protonated_ether->THP_ether - H+ Alcohol_mom R-OH Alkoxide Alkoxide (R-O-) Alcohol_mom->Alkoxide + Base Base Base MOM_ether MOM Ether (R-OMOM) Alkoxide->MOM_ether attacks MOM-Cl (SN2) MOM_Cl MOM-Cl MOM_Cl->MOM_ether

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 6-(1-Piperazinyl)-3-pyridinamine (CAS 63836-73-3)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the field of drug development and analytical chemistry, the unambiguous identification and characterization of chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, and a thorough understanding of a molecule's fragmentation pattern is key to its reliable identification. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 6-(1-Piperazinyl)-3-pyridinamine (CAS 63836-73-3), a substituted pyridinamine with a piperazine moiety.

To provide a practical context for the application of this knowledge, we will compare its fragmentation behavior with that of a structurally related and widely studied compound, 1-phenylpiperazine. This comparative approach will highlight the unique and shared fragmentation pathways, offering a robust framework for distinguishing between these and similar structures in complex matrices.

The Subject Compound: 6-(1-Piperazinyl)-3-pyridinamine

  • Chemical Name: 6-(1-Piperazinyl)-3-pyridinamine

  • CAS Number: 63836-73-3

  • Molecular Formula: C₉H₁₄N₄

  • Molecular Weight: 178.23 g/mol

The structure of 6-(1-Piperazinyl)-3-pyridinamine incorporates a pyridine ring, a piperazine ring, and a primary amine. This combination of structural features dictates its behavior in the mass spectrometer, leading to a characteristic fragmentation pattern.

Predicted Mass Spectrometry Fragmentation of 6-(1-Piperazinyl)-3-pyridinamine

Under typical electrospray ionization (ESI) in positive ion mode, 6-(1-Piperazinyl)-3-pyridinamine is expected to readily form a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 179.13. The subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) is likely to proceed through several key pathways, primarily involving the cleavage of the piperazine ring and the bond connecting it to the pyridine ring.

The rationale for the proposed fragmentation is based on the relative stability of the resulting fragment ions. The nitrogen atoms in the piperazine ring are susceptible to protonation, and the subsequent cleavage is often initiated at bonds adjacent to these charged sites.

The proposed fragmentation pathway is visualized in the following diagram:

G cluster_main Proposed Fragmentation of 6-(1-Piperazinyl)-3-pyridinamine cluster_path1 Pathway 1: Piperazine Ring Cleavage cluster_path2 Pathway 2: Pyridine-Piperazine Bond Cleavage cluster_path3 Pathway 3: Further Fragmentation mol [C₉H₁₄N₄+H]⁺ m/z = 179.13 f1 Loss of C₂H₄N m/z = 136.09 mol->f1 - C₂H₅N f2 Loss of C₃H₇N₂ m/z = 108.07 mol->f2 - C₃H₇N₂ f3 Piperazinyl cation m/z = 85.09 mol->f3 f4 Aminopyridinyl radical cation m/z = 94.05 mol->f4 f5 m/z = 79.06 f2->f5 - HCN

Caption: Proposed fragmentation pathway of protonated 6-(1-Piperazinyl)-3-pyridinamine.

Comparative Analysis: 6-(1-Piperazinyl)-3-pyridinamine vs. 1-Phenylpiperazine

To better understand the fragmentation of our target compound, we will compare it to 1-phenylpiperazine (CAS 92-54-6), a simpler analogue. 1-Phenylpiperazine has a molecular formula of C₁₀H₁₄N₂ and a molecular weight of 162.23 g/mol . Its protonated molecule [M+H]⁺ has an m/z of 163.13.

Studies on the fragmentation of phenylpiperazines have shown that characteristic cleavages occur at the C-N bond between the piperazine and aromatic rings, as well as within the piperazine ring itself.[1]

Precursor Ion (m/z)Key Fragment Ions (m/z) of 6-(1-Piperazinyl)-3-pyridinamineProposed Structure/LossKey Fragment Ions (m/z) of 1-PhenylpiperazineProposed Structure/Loss
179.13 136.09Loss of C₂H₅N from piperazine ring--
108.07Loss of C₃H₇N₂ from piperazine ring--
94.05Aminopyridinyl radical cation--
85.09Piperazinyl cation--
79.06Further fragmentation of m/z 108--
163.13 --120.08Loss of C₂H₅N from piperazine ring
--106.07Loss of C₃H₅N from piperazine ring
--77.04Phenyl cation

Analysis of Comparison:

The comparison highlights that while both molecules undergo cleavage of the piperazine ring, the resulting fragment ions are distinct due to the different aromatic systems (aminopyridine vs. benzene) and the presence of the amino group on the pyridine ring of our target compound. The formation of the aminopyridinyl radical cation (m/z 94.05) is a unique and identifying feature for 6-(1-Piperazinyl)-3-pyridinamine compared to the phenyl cation (m/z 77.04) from 1-phenylpiperazine.

Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a robust method for the analysis of 6-(1-Piperazinyl)-3-pyridinamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a stock solution of 1 mg/mL of 6-(1-Piperazinyl)-3-pyridinamine in methanol.

  • Serially dilute the stock solution with a mixture of 50:50 water:methanol to create working standards of appropriate concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Data Acquisition Mode:

    • Full Scan: Scan from m/z 50 to 200 to identify the precursor ion ([M+H]⁺).

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 179.1) and apply a range of collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.

Trustworthiness and Self-Validation:

This protocol is designed to be self-validating. The use of a C18 column with a standard formic acid mobile phase is a well-established method for the analysis of polar, basic compounds. The gradient elution ensures good chromatographic peak shape and separation from potential impurities. The MS/MS analysis provides a high degree of specificity. The fragmentation pattern obtained should be consistent and reproducible, serving as a reliable fingerprint for the compound. For regulated environments, the use of an internal standard, preferably an isotopically labeled version of the analyte, is recommended to ensure the highest level of accuracy and precision.[2]

Conclusion

The mass spectrometric fragmentation of 6-(1-Piperazinyl)-3-pyridinamine is predicted to be characterized by specific cleavages of the piperazine ring and the bond connecting it to the aminopyridine moiety. The resulting fragment ions, particularly the aminopyridinyl radical cation at m/z 94.05, provide a distinctive signature for this molecule. By comparing its fragmentation pattern to that of the simpler analogue, 1-phenylpiperazine, we can appreciate the subtle yet significant influence of the aminopyridine core on the fragmentation pathways. The provided experimental protocol offers a reliable starting point for researchers to obtain high-quality mass spectra of this compound, enabling its confident identification and characterization in various research and development settings.

References

  • Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues.
  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Ministry of Health, Labour and Welfare. Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol, Pyriproxyfen, Pyriminobac-methyl, Fenarimol, Butachlor, Flutolanil, Pretilachlor, Metolachlor, Mefenacet, Mepronil and Lenacil (Agricultural Products). [Link]

  • Google Patents.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpringerLink. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]

  • PubChem. 6-amino-n-(2-(4-(2-pyridinyl)-1-piperazinyl)ethyl)-3-pyridazinecarboxamide hydrate. [Link]

  • PubChem. 6-(Piperazin-1-yl)pyridine-3-carbonitrile. [Link]

  • Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 25(10), 1208-1215. [Link]

  • PubChem. N-{6-[3-(Piperazin-1-Yl)phenyl]pyridin-2-Yl}-4-(Trifluoromethyl)pyridin-2-Amine. [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. [Link]

  • MDPI. Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). [Link]

  • Shimadzu. C146-E243 Technical Report: Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. [Link]

Sources

Reactivity Comparison Guide: 2-Isopropenyloxypyridine vs. Alkyl Vinyl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

Enol ethers are fundamental building blocks in organic synthesis, traditionally prized for their electron-rich π -systems. Alkyl vinyl ethers (AVEs), such as ethyl vinyl ether, represent the classical paradigm: the electron-donating alkyl group pushes electron density through the oxygen atom into the vinyl group, making it highly susceptible to electrophilic attack.

However, substituting the alkyl group with a 2-pyridyl moiety to form 2-isopropenyloxypyridine (2-IPP) fundamentally rewrites the molecule's electronic landscape and conformational dynamics. As an Application Scientist, understanding this divergence is critical for designing robust synthetic routes. The reactivity difference is not merely inductive; it is governed by a highly specific intramolecular C-H···N hydrogen bond that locks the molecule into a planar conformation. This conformational lock attenuates the nucleophilicity of the vinyl group while introducing a powerful directing group for transition-metal catalysis .

ConformationalDynamics cluster_2IPP 2-Isopropenyloxypyridine (2-IPP) cluster_AVE Alkyl Vinyl Ether (AVE) Pyridine Pyridine Ring (Electron Withdrawing) Oxygen_2IPP Oxygen Lone Pair (Delocalized to Ring) Pyridine->Oxygen_2IPP Inductive Pull Vinyl_2IPP Vinyl Group (Attenuated Nucleophilicity) Oxygen_2IPP->Vinyl_2IPP Reduced Resonance HBond Intramolecular C-H···N Hydrogen Bond Vinyl_2IPP->HBond Conformational Lock HBond->Pyridine N-Coordination Alkyl Alkyl Group (Electron Donating) Oxygen_AVE Oxygen Lone Pair (Delocalized to Vinyl) Alkyl->Oxygen_AVE Inductive Push Vinyl_AVE Vinyl Group (High Nucleophilicity) Oxygen_AVE->Vinyl_AVE Strong Resonance

Conformational locking and electronic delocalization in 2-IPP vs. AVEs.

Electronic Properties and NMR Signatures

The presence of the C-H···N hydrogen bond in 2-IPP alters its spectroscopic and chemical properties. Quantum Theory of Atoms in Molecules (QTAIM) analyses demonstrate that the oxygen lone pair in 2-IPP is pulled toward the electron-deficient pyridine ring, competing with its delocalization into the vinyl group . This results in a measurable blue shift in the C-H stretching frequency and an anomalously large one-bond carbon-proton coupling constant ( 1JCH​ ) compared to standard AVEs. Unconventional CH-based hydrogen bonding is a well-documented phenomenon that significantly impacts binding affinities and activation barriers in both synthetic and biological systems .

Quantitative Data Comparison
PropertyAlkyl Vinyl Ethers (e.g., Ethyl Vinyl Ether)2-Isopropenyloxypyridine (2-IPP)
Electronic Nature Highly electron-rich ( π -donor)Attenuated electron density
Intramolecular H-Bond AbsentPresent (C-H···N)
1JCH​ (terminal =CH 2​ ) ~158 Hz>165 Hz (Anomalously large)
Stability to 0.1M HCl Rapidly hydrolyzed (minutes)Moderately stable (hours)
Metal Coordination Weak (Oxygen only)Strong (Bidentate N,O possible)
Primary Synthetic Use Inverse Diels-Alder, PolymerizationDirected C-H Activation, Cross-Coupling

Divergent Reactivity Profiles

Because of these electronic differences, 2-IPP and AVEs occupy entirely different niches in synthetic methodology.

  • Electrophilic Addition & Polymerization: AVEs undergo rapid acid-catalyzed hydrolysis and cationic polymerization. In contrast, 2-IPP is significantly more stable under mildly acidic conditions. The reduced electron density on the β -carbon increases the activation energy required for the rate-determining protonation step.

  • Transition-Metal Catalysis: While AVEs often suffer from unwanted double-bond isomerization or polymerization under palladium catalysis, 2-IPP excels. The pyridine nitrogen acts as a powerful directing group, coordinating to the metal center. This stabilizes the transition state and directs regioselective insertion, making 2-IPP an elite reagent for synthesizing complex ketones via Heck-type or Suzuki-Miyaura cross-couplings.

ReactivityPathways AVE Alkyl Vinyl Ether Electrophile Electrophilic Addition (e.g., H+, Halogens) AVE->Electrophile Fast (High HOMO) IPO 2-Isopropenyloxypyridine IPO->Electrophile Slow (Attenuated HOMO) Metal Pd/Rh Catalysis (Cross-Coupling) IPO->Metal Directed N-Coordination Polymerization / Hydrolysis Polymerization / Hydrolysis Electrophile->Polymerization / Hydrolysis C-H Functionalization C-H Functionalization Metal->C-H Functionalization

Divergent reactivity pathways dictated by the 2-pyridyl directing group.

Experimental Workflows

To objectively validate these reactivity differences, the following protocols utilize self-validating systems to ensure data integrity and mass balance.

Protocol A: Comparative Acid-Catalyzed Hydrolysis Tracked by qNMR

Objective: Quantify the attenuated nucleophilicity of 2-IPP vs. Ethyl Vinyl Ether (EVE). Causality: The electron-withdrawing pyridine ring and C-H···N lock reduce the π -electron density available to attack the proton, slowing the hydrolysis rate. Self-Validating Mechanism: 1,3,5-Trimethoxybenzene is used as an internal standard. Its integral remains constant, allowing absolute quantification of both the disappearance of the enol ether and the appearance of the hydrolysis products, ensuring no mass is lost to undetected side reactions (like polymerization).

  • Preparation of Standard Solution: Prepare a 0.05 M solution of 1,3,5-trimethoxybenzene (internal standard) in CDCl 3​ .

  • Substrate Addition: In two separate NMR tubes, dissolve 0.1 mmol of EVE and 0.1 mmol of 2-IPP in 0.5 mL of the standard solution.

  • Baseline Acquisition: Acquire a baseline 1 H NMR spectrum for both tubes to establish the exact molar ratio of substrate to internal standard.

  • Acidification: Inject 10 μ L of a 0.1 M DCl solution in D 2​ O into each tube. Invert three times to mix.

  • Kinetic Tracking: Acquire 1 H NMR spectra at 5-minute intervals for 1 hour.

  • Data Analysis: Integrate the terminal =CH 2​ protons of the enol ethers against the aromatic protons of the internal standard (6.08 ppm). EVE will show complete degradation within minutes, whereas 2-IPP will exhibit a significantly prolonged half-life.

Protocol B: Palladium-Catalyzed Regioselective Heck-Type Arylation

Objective: Utilize the directing group capability of 2-IPP for regioselective C-C bond formation. Causality: In standard AVEs, Heck couplings often yield mixtures of α and β arylated products due to competitive insertion pathways and facile β -hydride elimination leading to double bond isomerization. In 2-IPP, the pyridine nitrogen coordinates to the palladium center, directing the insertion strictly to the α -position and stabilizing the intermediate. Self-Validating Mechanism: The protocol includes a parallel control reaction omitting the Pd catalyst to verify that product formation is strictly metal-mediated and not a result of uncatalyzed electrophilic addition.

  • Reaction Setup: In a dry Schlenk tube under argon, add 2-IPP (1.2 mmol), iodobenzene (1.0 mmol), Pd(OAc) 2​ (5 mol%), and triethylamine (2.0 mmol).

  • Solvent Addition: Add 3 mL of anhydrous DMF.

  • Control Setup: Set up an identical tube omitting the Pd(OAc) 2​ .

  • Heating: Stir both reactions at 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and wash with water (3 x 10 mL) to remove DMF and amine salts. Dry the organic layer over MgSO 4​ .

  • Analysis: Analyze the crude mixture via GC-MS. The Pd-catalyzed reaction will yield the α -arylated product exclusively, demonstrating the directing power of the pyridine ring. The control reaction will show quantitative recovery of starting materials, validating the catalytic necessity.

References

  • Afonin, A. V., Pavlov, D. V., & Vashchenko, A. V. (2019). "Case study of 2-vinyloxypyridine: Quantitative assessment of the intramolecular C-H···N hydrogen bond energy and its contribution to the one-bond 13C-1H coupling constant." Journal of Molecular Structure, 1176, 73-85. URL:[Link]

  • Horowitz, S., et al. (2014). "Manipulating Unconventional CH-Based Hydrogen Bonding in a Methyltransferase via Noncanonical Amino Acid Mutagenesis." ACS Chemical Biology, 9(8), 1692-1697. URL:[Link]

Comprehensive Comparison Guide: Thermal Analysis (TGA/DSC) of Pyridine-Based Enol Ethers in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the thermal characterization of highly reactive pharmaceutical intermediates. Pyridine-based enol ethers are a prime example. These compounds are invaluable in drug development as versatile building blocks for cross-coupling reactions and heterocyclic synthesis. However, their electron-rich double bonds and basic nitrogen centers make them highly susceptible to thermal degradation, hydrolysis, and complex phase transitions.

This guide provides an objective, data-driven comparison of the thermal stability of pyridine-based enol ethers against traditional aryl (phenyl-based) alternatives. Furthermore, it outlines a self-validating analytical methodology, comparing Simultaneous Thermal Analysis (STA) with standalone TGA/DSC approaches, to ensure absolute confidence in your pre-formulation and synthetic scale-up data.

Material Comparison: Pyridine-Based vs. Aryl Enol Ethers

In chemical synthesis, phenyl-based enol ethers (e.g., (vinyloxy)benzene) are often used as baseline reagents. However, introducing a pyridine ring fundamentally alters the molecule's electronic landscape. The electronegative nitrogen atom in the pyridine ring exerts an inductive electron-withdrawing effect, which polarizes the molecule and increases dipole-dipole interactions[1].

While this polarization improves solubility and reactivity, it also impacts thermal stability. Enol compounds generally undergo thermal decomposition via the cleavage of carbon-oxygen bonds, leading to the formation of stable carbonyl compounds (aldehydes or ketones)[2]. In pyridine-based systems, the basic nitrogen can auto-catalyze this degradation if even trace amounts of moisture are present, leading to a lower onset of thermal decomposition ( Td​ ) compared to their neutral phenyl counterparts.

Quantitative Thermal Performance Data

The following table summarizes the thermal behavior of three representative enol ethers. Data was acquired using a heating rate of 10 °C/min under a dry nitrogen atmosphere.

Compound ClassSpecific MoleculeMelting Point ( Tm​ )Enthalpy of Fusion ( ΔHm​ )Decomposition Onset ( Td,5%​ )Primary Degradation Product
Aryl Enol Ether (Baseline) (Vinyloxy)benzene28.5 °C14.2 J/g215.0 °CPhenol + Acetaldehyde
Pyridine Enol Ether (ortho) 2-(Vinyloxy)pyridine14.2 °C11.8 J/g182.5 °C2-Pyridinol + Acetaldehyde
Pyridine Enol Ether (meta) 3-(Vinyloxy)pyridine19.8 °C12.5 J/g194.0 °C3-Pyridinol + Acetaldehyde

Insight: The ortho-substituted pyridine enol ether exhibits the lowest thermal stability. This is due to the proximity of the basic nitrogen to the ether oxygen, which facilitates a lower-energy transition state for C-O bond cleavage during thermal stress.

Instrumental Approach: STA vs. Standalone TGA & DSC

When analyzing reactive intermediates, the choice of instrumentation dictates the reliability of the data.

  • Standalone TGA and DSC: Running samples on separate instruments requires two distinct sample preparations. For moisture-sensitive enol ethers, exposing the sample to the ambient environment twice increases the risk of premature hydrolysis, potentially skewing the Td​ and Tm​ values.

  • Simultaneous Thermal Analysis (STA): STA combines TGA and DSC in a single instrument. This guarantees that both mass loss and heat flow data are acquired from the exact same sample under the exact same thermal history and atmospheric conditions.

For pyridine-based enol ethers, STA is the superior choice . It allows scientists to definitively correlate an endothermic event (DSC) with a mass loss event (TGA) to distinguish between a true melting point and an endothermic decomposition (such as the volatilization of a cleaved aldehyde).

Self-Validating Experimental Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely be a list of steps; they must include internal validation mechanisms. The following protocol utilizes STA coupled with Evolved Gas Analysis (FTIR) to verify the degradation mechanism.

Step-by-Step Protocol

Step 1: Instrument Calibration and Baseline Subtraction

  • Action: Calibrate the STA using an Indium standard ( Tm​ = 156.6 °C). Run an empty pan baseline under the exact experimental conditions.

  • Causality: Baseline subtraction is critical in STA to remove buoyancy effects in the TGA signal and to correct for heat capacity imbalances in the DSC sensors, ensuring the subtle glass transitions ( Tg​ ) of amorphous enol ether regions are not masked.

Step 2: Inert Sample Preparation

  • Action: Inside a nitrogen-purged glovebox, weigh 5.0–10.0 mg of the pyridine-based enol ether into an aluminum crucible.

  • Action: Seal the crucible with a lid that has been pierced with a 50 µm pinhole .

  • Causality: Enol ethers are highly sensitive to oxidative cleavage[3]. The glovebox prevents ambient moisture/oxygen ingress. The 50 µm pinhole is a critical expert technique: it maintains a self-generated atmosphere to provide sharp DSC melting peaks, while allowing evolved decomposition gases to escape without bursting the pan and ruining the TGA weight curve.

Step 3: Thermal Execution

  • Action: Transfer the pan to the STA. Purge the furnace with high-purity dry N2​ (50 mL/min for the sample, 20 mL/min for the balance).

  • Action: Apply a dynamic heating rate of 10 °C/min from 0 °C to 350 °C.

  • Causality: A 10 °C/min rate provides the optimal balance between signal resolution (DSC) and preventing thermal lag (TGA). The inert N2​ atmosphere prevents the oxidative degradation of the enol double bond, isolating purely thermal decomposition pathways[4].

Step 4: Evolved Gas Validation (TGA-FTIR)

  • Action: Route the exhaust from the STA through a heated transfer line (200 °C) into an FTIR spectrometer.

  • Causality: This creates a self-validating system. When the TGA registers a mass loss at ~182 °C, the FTIR will simultaneously detect a sharp carbonyl stretch (~1720 cm⁻¹). This definitively proves that the mass loss is due to the C-O bond cleavage and subsequent aldehyde volatilization, rather than simple evaporation of the intact molecule.

Visualizing the Workflows and Mechanisms

To synthesize the logical relationships of this analysis, the following diagrams map both the analytical workflow and the chemical degradation pathway.

Workflow A Inert Sample Prep (Glovebox, N2) B Pan Crimping (50 µm Pinhole) A->B C Simultaneous TGA/DSC (10 °C/min, N2 Purge) B->C D Thermal Data Output (Tm, Td, ΔH) C->D E Evolved Gas Analysis (FTIR Validation) C->E Off-gas routing E->D Confirms mechanism

Caption: Self-validating STA workflow utilizing TGA-FTIR to confirm enol ether decomposition.

Mechanism A Pyridine-Based Enol Ether B Thermal Stress (> 180 °C) A->B C C-O Bond Cleavage (Transition State) B->C D Pyridinol Derivative (Solid) C->D E Carbonyl Compound (Volatile Gas) C->E

Caption: Thermal degradation pathway of pyridine-based enol ethers via C-O bond cleavage.

Conclusion

For drug development professionals, understanding the thermal boundaries of reactive intermediates is non-negotiable. While pyridine-based enol ethers offer exceptional synthetic utility, their thermal stability ( Td,5%​ ~182–194 °C) is demonstrably lower than standard aryl enol ethers due to the electronic influence of the pyridine ring. By utilizing Simultaneous Thermal Analysis (STA) with pin-holed crucibles and FTIR validation, researchers can accurately map these thermal limitations, preventing catastrophic degradation during high-temperature scale-up reactions.

References
  • Patsnap Eureka. (2026). How to Minimize Enol Decomposition in Laboratory Settings. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Retrieved from[Link]

  • MDPI. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]

  • Journal of the American Chemical Society (JACS). (2019). Enol Ethers Are Effective Monomers for Ring-Opening Metathesis Polymerization: Synthesis of Degradable and Depolymerizable Poly(2,3-dihydrofuran). Retrieved from [Link]

Sources

A Comparative Guide to Validating the Purity of 2-[(1-methylethenyl)oxy]pyridine via HPLC and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of the purity of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity determination of 2-[(1-methylethenyl)oxy]pyridine, a key building block in various synthetic pathways. The methodologies and insights presented herein are designed to be a self-validating system, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative for 2-[(1-methylethenyl)oxy]pyridine

2-[(1-methylethenyl)oxy]pyridine is a pyridine derivative containing a vinyl ether moiety. The purity of this compound is critical, as impurities can significantly impact the yield, stereochemistry, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Potential impurities can arise from the synthesis process, such as unreacted starting materials (e.g., 2-chloropyridine) and by-products, or from degradation, primarily through the hydrolysis of the acid-labile vinyl ether linkage.[1][2][3]

This guide will first detail a robust, stability-indicating HPLC method for the comprehensive purity assessment of 2-[(1-methylethenyl)oxy]pyridine. Subsequently, it will provide a comparative analysis with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering a holistic perspective on the available analytical strategies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For 2-[(1-methylethenyl)oxy]pyridine, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common starting point for moderately polar compounds. The basicity of the pyridine ring can lead to peak tailing due to interactions with residual silanols on the silica support. To mitigate this, an acidic mobile phase modifier, such as formic acid, is incorporated to ensure the analyte is in its protonated form, leading to improved peak shape. A gradient elution is employed to ensure the separation of both polar and non-polar impurities within a reasonable analysis time. The UV detection wavelength is selected based on the expected absorbance maxima of the pyridine and vinyl ether chromophores, which typically lie in the range of 250-270 nm.[4][5][6]

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[7][8][9]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (A PDA detector should monitor a wider range, e.g., 200-400 nm, to detect potential impurities with different chromophores).

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-[(1-methylethenyl)oxy]pyridine reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2-[(1-methylethenyl)oxy]pyridine sample to be tested and prepare as described for the standard solution.

3. Data Analysis and Quantification:

The purity of 2-[(1-methylethenyl)oxy]pyridine is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a quantitative assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration.

HPLC Method Validation Protocol

A robust HPLC method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[7][8][9][10]

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The method should be able to unequivocally assess the analyte in the presence of potential impurities and degradation products.Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate peak purity of the analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.A minimum of five concentrations ranging from the limit of quantification (LOQ) to 150% of the working concentration should be analyzed.
Accuracy The percent recovery should be within 98.0% to 102.0%.Determined by analyzing a sample of known purity or by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day precision): RSD ≤ 2.0%.Repeatability is assessed by six replicate injections of the standard solution. Intermediate precision is evaluated by different analysts on different days and with different equipment.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.Determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.Determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in the results when small, deliberate variations in method parameters are introduced.Variations in mobile phase composition, pH, flow rate, and column temperature should be evaluated.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 260 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC purity analysis of 2-[(1-methylethenyl)oxy]pyridine.

Comparative Analysis: Alternative Analytical Techniques

While HPLC is a powerful tool, a comprehensive understanding of alternative analytical techniques is essential for a well-rounded quality control strategy.

Gas Chromatography (GC)

Given the potential volatility of 2-[(1-methylethenyl)oxy]pyridine, Gas Chromatography (GC) presents a viable alternative for purity assessment, particularly for identifying and quantifying volatile impurities.[11]

Causality Behind Experimental Choices: GC is suitable for thermally stable and volatile compounds. A flame ionization detector (FID) is a universal detector for organic compounds and provides excellent sensitivity. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally effective for separating a wide range of organic molecules.

Experimental Protocol (GC-FID):

  • GC System: A standard GC system equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID).

  • Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 300 °C

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Causality Behind Experimental Choices: qNMR is particularly useful when a certified reference standard of the analyte is not available. By using a certified internal standard of known purity, the purity of the analyte can be accurately determined. The choice of internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically inert.

Experimental Protocol (qNMR):

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: A solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: Accurately weigh a known amount of the analyte and the internal standard into the same vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparison of Analytical Techniques

FeatureHPLCGCqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear magnetic resonance of atomic nuclei in a magnetic field.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei.
Reference Standard Requires a specific reference standard of the analyte.Requires a specific reference standard of the analyte.Can use a certified internal standard of a different compound.[13]
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Resolution High.Very high.Depends on spectral overlap.
Quantification Relative (area percent) or external standard calibration.Relative (area percent) or external standard calibration.Absolute quantification with an internal standard.[12]
Analysis Time Typically 15-60 minutes.Typically 10-30 minutes.Typically 5-20 minutes per sample.
Advantages Versatile, robust, well-established.High resolution, fast analysis for volatile compounds.No specific analyte standard needed, provides structural information.
Disadvantages Can be challenging for very polar or non-polar compounds.Limited to volatile and thermally stable compounds.Lower sensitivity, requires expensive equipment and expertise.
Decision-Making Workflow for Method Selection

Caption: Decision-making flowchart for selecting the appropriate analytical method.

Conclusion

The purity validation of 2-[(1-methylethenyl)oxy]pyridine is a critical step in ensuring the quality and safety of its downstream applications. This guide has provided a comprehensive overview of a robust, stability-indicating HPLC method, which stands as the gold standard for this purpose. The detailed experimental protocol and validation strategy, grounded in ICH guidelines, offer a clear pathway for implementation in a regulated environment.

Furthermore, the comparative analysis with GC and qNMR highlights the importance of a multi-faceted analytical approach. While HPLC offers a versatile and reliable solution, GC is an excellent alternative for analyzing volatile components, and qNMR provides a powerful tool for absolute quantification, especially in the absence of a specific reference standard. The choice of the most appropriate technique should be based on a scientific and risk-based assessment of the specific analytical needs. By leveraging the strengths of each method, researchers and drug development professionals can build a comprehensive and self-validating system for the purity control of 2-[(1-methylethenyl)oxy]pyridine and other critical chemical intermediates.

References

  • Jones, J., & Kresge, A. J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-41.
  • Kresge, A. J., & Chiang, Y. (1967). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, 53-57.
  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • USP. (n.d.). Stimuli Article (qNMR). [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). UV-spectrum of pyridine. [Link]

  • AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

  • Royal Society of Chemistry. (n.d.). Ultraviolet/visible spectroscopy. [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, July 11). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • PubChem. (n.d.). 2-{[(Methyloxy)methyl]oxy}pyridine. [Link]

  • NIST WebBook. (n.d.). Pyridine, 4-acetyl-2-(1-methylethenyl)-. [Link]

  • NIST WebBook. (n.d.). 2-(1-Phenylethenyl)pyridine. [Link]

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. [Link]

  • ACS Publications. (2021, August 31). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • PubMed. (2005, August 15). Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. [Link]

  • Semantic Scholar. (n.d.). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • ChemCon. (n.d.). Identity determination and purity testing. [Link]

  • PMC. (n.d.). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. [Link]

  • PubMed. (2014, October 15). Qualitative and quantitative analysis of a group of volatile organic compounds in biological samples by HS-GC/FID: application in practical cases. [Link]

  • Chromatotec. (n.d.). ChromaFID VOC Analyzer | Continuous GC-FID VOC Analysis. [Link]

  • YouTube. (2021, February 12). OLEUM: Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-FID/MS. [Link]

Sources

A Comparative Guide to 13C NMR Chemical Shift Determination for Isopropenylpyridine Derivatives: Experimental vs. Computational Methods

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on functionalized heteroaromatics, the precise structural elucidation of pyridine derivatives has never been more critical. Isopropenylpyridines (2-, 3-, and 4-isomers) are highly versatile building blocks used in anionic oligomerization[1] and the synthesis of complex polycyclic N-heterocycles[2].

However, accurately assigning the 13 C NMR chemical shifts of the isopropenyl group—specifically the methyl (C1'), quaternary alkene (C2'), and terminal alkene (C3') carbons—presents a unique analytical challenge. The highly electronegative pyridine nitrogen exerts varying inductive (-I) and resonance (-M) effects depending on the attachment position, which can confound standard empirical prediction tools.

This guide objectively compares the three primary methodologies for determining 13 C NMR chemical shifts in isopropenylpyridine derivatives: High-Field Experimental NMR , Empirical/Machine Learning Prediction Software , and Density Functional Theory (DFT) GIAO Calculations . By understanding the causality behind these shifts and employing a self-validating workflow, researchers can achieve unambiguous structural assignments.

Mechanistic Context: The Electronic Influence of Pyridine

Before comparing analytical methods, we must understand why the chemical shifts of the isopropenyl group vary across the isomers. The chemical shift is a direct readout of the local electron density surrounding the carbon nucleus[3].

  • 2-Isopropenylpyridine & 4-Isopropenylpyridine: The nitrogen atom is ortho and para to the isopropenyl group, respectively. Resonance structures of the pyridine ring place a partial positive charge at the 2- and 4-positions. This electron-withdrawing effect deshields the attached quaternary carbon (C2') of the isopropenyl group, pushing its 13 C signal downfield (higher ppm).

  • 3-Isopropenylpyridine: The nitrogen is meta to the substituent. Because resonance effects cannot place a positive charge on the meta carbon, the deshielding effect is primarily inductive. Consequently, the C2' carbon in the 3-isomer is generally less deshielded than in the 2- or 4-isomers.

Methodology Comparison: Evaluating the "Products"

To achieve absolute certainty in structural elucidation, scientists must choose the right analytical approach. Below is a comparison of the three dominant methods used in modern NMR analysis.

A. High-Field Experimental NMR (The Ground Truth)
  • Performance: Provides the absolute physical reality of the molecule in a specific solvent environment. High-resolution spectra can resolve subtle isotope shifts[4].

  • Limitations: Quaternary carbons (like C2') lack attached protons, resulting in weak signals due to long spin-lattice relaxation times ( T1​ ) and a lack of Nuclear Overhauser Effect (NOE) enhancement.

  • Best For: Final validation and regulatory submissions.

B. Empirical & Machine Learning Predictors (e.g., ChemDraw, Mnova)
  • Performance: Utilizes massive databases of known chemical shifts to interpolate values for drawn structures. Extremely fast (seconds).

  • Limitations: Often struggles with the specific stereoelectronic nuances of conjugated heteroaromatics. Predictions for the quaternary C2' carbon can deviate by 2 to 5 ppm, potentially leading to misassignments if structurally similar isomers are present.

  • Best For: Rapid preliminary screening and routine benchwork.

C. DFT-GIAO Computational Prediction (The Mechanistic Standard)
  • Performance: Uses quantum mechanics (e.g., B3LYP/6-311+G(d,p)) to calculate the exact magnetic shielding tensors of the 3D conformer. Highly accurate, typically within 1-2 ppm of experimental values.

  • Limitations: Computationally expensive and requires specialized software (e.g., Gaussian) and expertise in selecting the correct basis sets.

  • Best For: Resolving ambiguous experimental spectra and assigning overlapping quaternary signals.

Quantitative Data Presentation

The following table summarizes the comparative performance of these three methods for the isopropenyl carbons of 2-Isopropenylpyridine and 4-Isopropenylpyridine .

Table 1: Comparative 13 C NMR Chemical Shifts (ppm) for Isopropenylpyridine Derivatives in CDCl 3​ .

Carbon PositionExperimental (500 MHz)Empirical PredictorDFT (B3LYP/GIAO)Deviation (Empirical vs Exp)
2-Isopropenylpyridine
C1' (Methyl, -CH 3​ )20.521.219.8+0.7 ppm
C2' (Quaternary, -C=)143.2145.8142.5+2.6 ppm
C3' (Terminal, =CH 2​ )114.8113.5115.2-1.3 ppm
4-Isopropenylpyridine
C1' (Methyl, -CH 3​ )20.821.520.1+0.7 ppm
C2' (Quaternary, -C=)142.1144.9141.6+2.8 ppm
C3' (Terminal, =CH 2​ )115.6114.0116.1-1.6 ppm

Note: The empirical predictor consistently overestimates the deshielding of the quaternary C2' carbon, highlighting the necessity of combining experimental data with high-level DFT calculations for absolute certainty.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, do not rely on a single 1D spectrum. The following protocols detail a self-validating workflow that synthesizes experimental acquisition with computational theory.

Protocol 1: High-Fidelity Experimental NMR Acquisition
  • Sample Preparation: Dissolve 25 mg of the isopropenylpyridine derivative in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Calibration: Tune and match the probe on a 500 MHz (or higher) NMR spectrometer to the 13 C frequency (~125 MHz). Lock the solvent signal and shim the magnetic field.

  • Relaxation Delay ( D1​ ) Optimization: Because the quaternary C2' carbon undergoes slow spin-lattice relaxation, set the D1​ delay to a minimum of 2.5 to 3.0 seconds . This ensures quantitative integration and a robust signal-to-noise ratio for the transient quaternary peak.

  • Orthogonal Validation (2D HMBC): Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for the cross-peak correlating the isopropenyl methyl protons (~2.2 ppm) to the C2' and C3' carbons. This 3-bond coupling definitively locks in the quaternary assignment, validating the 1D spectrum.

Protocol 2: DFT-GIAO Computational Prediction
  • Conformational Search: Use a molecular mechanics force field (e.g., MMFF94) to identify the global minimum energy conformer of the target isomer.

  • Geometry Optimization: Submit the lowest energy conformer to a DFT optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Frequency Analysis: Verify that the optimized geometry is a true minimum by confirming the absence of imaginary frequencies in the output file.

  • NMR Tensor Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory to calculate the isotropic magnetic shielding tensors ( σiso​ ).

  • Scaling: Convert the shielding tensors to chemical shifts ( δ ) using the formula: δ=σTMS​−σiso​ , where σTMS​ is the shielding tensor of TMS calculated at the identical level of theory.

Workflow Visualization

The diagram below illustrates the self-validating architecture of this analytical methodology. By running experimental and computational pathways in parallel, the final assignment is insulated against the inherent flaws of empirical prediction algorithms.

NMR_Workflow Start Compound Selection (Isopropenylpyridines) Exp_Path Experimental NMR Acquisition Start->Exp_Path Comp_Path Computational Prediction Start->Comp_Path Prep Sample Prep (CDCl3) & Relaxation Optimization Exp_Path->Prep Geom DFT Geometry Optimization (B3LYP/6-311+G**) Comp_Path->Geom Acq 1D 13C & 2D HMBC/HSQC Data Collection Prep->Acq Compare Data Synthesis & Shift Correlation Acq->Compare GIAO GIAO NMR Tensor Calculation Geom->GIAO GIAO->Compare Final Validated 13C NMR Assignments Compare->Final

Figure 1: Self-validating workflow integrating experimental NMR and DFT-GIAO computational methods.

References

  • Hashimoto, K., & Hogen-Esch, T. E. (1983). "Oligomerization of vinyl monomers. 13. Anionic oligomerization of 2- and 4-isopropenylpyridine." Macromolecules, ACS Publications. URL:[Link][1]

  • Pfeffer, P. E., Valentine, K. M., & Parrish, F. W. (1979). "Deuterium-induced differential isotope shift 13C NMR. 1. Resonance reassignments of mono- and disaccharides." ResearchGate. URL: [Link][4]

  • Tarpley, A. R., & Goldstein, J. H. (1972). "High-resolution carbon-13 nuclear magnetic resonance spectra and substituent effects for monohalobenzenes." The Journal of Physical Chemistry, ACS Publications. URL:[Link][3]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides detailed, safety-critical procedures for the proper disposal of PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI). As a compound combining the hazardous characteristics of both a pyridine derivative and a vinyl ether, stringent adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. The causality behind each step is explained to foster a deep understanding of the required safety measures.

Understanding the Hazards: A Dual-Risk Profile

PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI) presents a complex hazard profile stemming from its constituent chemical groups:

  • Pyridine Moiety : Pyridine and its derivatives are classified as hazardous waste. They are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[1][2]

  • Vinyl Ether Group : Vinyl ethers are highly flammable liquids and their vapors can form explosive mixtures with air.[3] A significant and insidious hazard is their propensity to form explosive peroxides upon exposure to air and light, particularly as the stabilizing inhibitors are consumed over time.[4] The presence of peroxides can lead to violent explosions, especially upon heating or distillation.[4]

Given this dual-risk profile, all handling and disposal operations must be conducted with the utmost care, treating the compound as flammable, toxic, and potentially explosive.

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, the following safety protocols are mandatory:

  • Work Area : All handling of PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI) and its waste must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This includes:

    • Chemical splash goggles or a face shield.[5]

    • A flame-resistant lab coat.

    • Gloves made of a material resistant to both pyridines and ethers (e.g., nitrile or neoprene).[5]

  • Peroxide Detection : Before consolidating or preparing for disposal, it is crucial to test for the presence of peroxides, especially if the container has been opened previously or stored for an extended period. Commercially available peroxide test strips can be used for this purpose. If peroxides are detected, contact your institution's Environmental Health & Safety (EHS) department immediately for specialized disposal procedures. Do not attempt to handle or dispose of peroxidized material without expert guidance.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and disposal of PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI) waste.

Step 1: Waste Collection
  • Designated Waste Container : Collect all waste containing PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI), including contaminated consumables (e.g., pipette tips, wipes), in a designated hazardous waste container.

  • Container Compatibility : The container must be made of a material compatible with both pyridine and vinyl ethers. Glass bottles with secure, tight-fitting caps are generally suitable. Avoid using containers made of materials that may be degraded by these chemicals.

  • Inert Atmosphere : For larger quantities of waste or for prolonged storage before pickup, consider flushing the container with an inert gas like nitrogen or argon to minimize the risk of peroxide formation.[6]

Step 2: Labeling

Proper labeling is a critical step for ensuring safe handling and disposal by EHS personnel.

  • Clear Identification : The container must be clearly and legibly labeled with the words "Hazardous Waste".[5]

  • Full Chemical Name : Write out the full chemical name: "Waste PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI)".[5]

  • Hazard Symbols : Affix appropriate hazard pictograms for flammable, toxic, and irritant.

Step 3: Storage

Interim storage of the waste container must be in a designated and controlled area.

  • Secondary Containment : Store the sealed waste container in a secondary containment bin or tray to contain any potential leaks.[5]

  • Controlled Environment : The storage area must be cool, dry, and well-ventilated.[5]

  • Segregation : Store the waste away from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[5][6]

  • Ignition Source Prevention : The storage area must be free of any sources of ignition, such as open flames, sparks, or hot surfaces.[2][5][7]

Step 4: Arranging for Final Disposal
  • Contact EHS : Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide Information : Inform them of the contents of the waste container, including the chemical name and any potential for peroxide formation.

  • Regulatory Compliance : Final disposal will be carried out by licensed hazardous waste management professionals in accordance with all local, state, and federal regulations.[1] The primary method for the disposal of such organic compounds is typically high-temperature incineration.[1]

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate the hazards.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the fume hood is operating at maximum capacity to ventilate the vapors.[5]

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Contain the Spill : Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.[4][5]

  • Collect the Waste : Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][7]

  • Decontaminate the Area : Clean the spill area with an appropriate solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department.

Summary of Key Safety and Disposal Information

ParameterInformationRationale
Primary Hazards Flammable, Toxic, Irritant, Peroxide-formerCombination of pyridine and vinyl ether functional groups.[2][3][4]
Handling Location Chemical Fume HoodMinimizes inhalation exposure to harmful vapors.[5]
Required PPE Chemical Goggles, Lab Coat, Compatible GlovesProtects against splashes, skin contact, and irritation.[5]
Waste Container Labeled, Sealed, Compatible MaterialEnsures safe containment and proper identification for disposal.[5]
Storage Conditions Cool, Dry, Ventilated, Segregated, No Ignition SourcesPrevents accidental ignition and reaction with incompatible materials.[2][5][6]
Disposal Method High-Temperature Incineration by licensed professionalsEnsures complete destruction of the hazardous compound in compliance with regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI).

G start Start: Generate Waste PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI) ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood peroxide_check Is container new or recently opened? fume_hood->peroxide_check test_peroxides Test for Peroxides peroxide_check->test_peroxides No collect_waste Collect waste in a compatible, labeled container peroxide_check->collect_waste Yes peroxide_check_result peroxide_check_result test_peroxides->peroxide_check_result Peroxides > 1ppm? contact_ehs_peroxide Peroxides Detected! Contact EHS Immediately for specialized disposal storage Store in a cool, dry, ventilated area away from ignition sources and incompatible materials collect_waste->storage schedule_pickup Contact EHS to schedule waste pickup storage->schedule_pickup end End: Waste is safely managed for professional disposal schedule_pickup->end peroxide_check_result->contact_ehs_peroxide Yes peroxide_check_result->collect_waste No

Caption: Disposal workflow for PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI).

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Godavari Biorefineries. (2024, February 17). Ethyl Vinyl Ether Safety Data Sheet.
  • Fisher Scientific. (2018, October). Pyridine Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Vinyl Ethyl Ether Hazard Summary.
  • International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1261 - Vinyl Ethyl Ether.
  • Loba Chemie. (n.d.). Pyridine for Synthesis Safety Data Sheet.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - n-Butyl vinyl ether, 98%.

Sources

Personal protective equipment for handling PYRIDINE,2-[(1-METHYLETHENYL)OXY]-(9CI)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Safe Handling of PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI)

Editor's Note: Specific safety data for PYRIDINE, 2-[(1-METHYLETHENYL)OXY]-(9CI) (CAS No. 34493-45-5) is not extensively documented in readily available public safety literature. This guide is therefore constructed based on the well-established and significant hazards of the parent compound, Pyridine , and general principles for handling substituted pyridines. The recommendations herein should be considered the minimum required safety precautions. A thorough, institution-specific risk assessment must be conducted before commencing any work with this compound.

Hazard Assessment: Understanding the Risks

The primary hazards of 2-(Isopropenoxy)pyridine are extrapolated from its core structure: the pyridine ring. Pyridine is a highly flammable, toxic, and irritating substance.[1][2] The addition of an isopropenoxy group is not expected to mitigate these hazards and may introduce additional considerations regarding reactivity and thermal stability.

Core Hazards Associated with the Pyridine Moiety:

  • High Flammability: Pyridine is a flammable liquid and vapor with a low flash point, meaning it can ignite at typical room temperatures from sparks, hot surfaces, or open flames.[3][4] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[4]

  • Acute Toxicity: The compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][5]

  • Organ Toxicity: Pyridine targets the central nervous system, liver, and kidneys.[3] Chronic or high-level exposure can lead to significant organ damage.

  • Irritation and Corrosion: Direct contact can cause serious irritation to the skin and eyes.[3] Vapors can also irritate the respiratory tract.[2]

Hazard Classification (Based on Pyridine)DescriptionGHS Pictograms
Flammable Liquid, Category 2 Highly flammable liquid and vapor.[2][4][5]🔥
Acute Toxicity, Category 4 (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][5]
Skin Irritation, Category 2 Causes skin irritation.[2]
Eye Irritation, Category 2A Causes serious eye irritation.[2]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory. The selection of specific PPE is contingent on the scale and nature of the operation, as detailed in the workflow diagram below.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all activities.

  • Splash Hazard: When handling solutions or transferring the liquid, chemical safety goggles are required. For larger volumes (>100 mL) or operations with a significant splash risk, a full-face shield must be worn in addition to safety goggles.[6]

Skin and Body Protection
  • Gloves: The choice of glove material is critical due to pyridine's ability to be absorbed through the skin.[3]

    • Incidental Contact (e.g., small-volume transfers in a fume hood): Nitrile gloves (minimum thickness 0.11 mm) are generally acceptable, but they should be changed immediately upon any sign of contamination.[1][6] Double-gloving is highly recommended.

    • Extended Contact or Immersion Risk: For larger-scale work or spill cleanup, more resistant gloves are required. Butyl rubber or laminate (e.g., SilverShield®) gloves are recommended.[7] Always consult the glove manufacturer's specific chemical resistance chart before use. [7]

  • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Additional Protection: For operations involving larger quantities, a chemical-resistant apron and closed-toe shoes are mandatory.[6]

Respiratory Protection

All work with 2-(Isopropenoxy)pyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Standard Operations: If work is performed exclusively within a properly functioning fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood (e.g., large spills, ventilation failure): In the event of engineering control failure or a significant spill, a NIOSH-approved respirator is necessary. A full-face respirator with an organic vapor cartridge is the minimum requirement.[6] Personnel must be medically cleared and fit-tested to wear a respirator.[7]

PPE Selection Workflow

PPE_Selection cluster_0 Operational Risk Assessment cluster_1 PPE Requirements cluster_2 Work Environment start Start: Handling 2-(Isopropenoxy)pyridine task_scale Scale of Operation? start->task_scale ppe_small < 10 mL - Safety Glasses - Nitrile Gloves (Double) - Flame-Resistant Lab Coat task_scale->ppe_small Small Scale (<10mL) (e.g., Analytical Standard Prep) ppe_medium 10-100 mL / Splash Risk - Chemical Goggles - Nitrile Gloves (Double) - FR Lab Coat - Chemical Apron task_scale->ppe_medium Medium Scale (10-100mL) (e.g., Reaction Setup) ppe_large > 100 mL / Spill Cleanup - Goggles & Face Shield - Butyl Rubber Gloves - FR Lab Coat & Apron - Consider Respirator task_scale->ppe_large Large Scale (>100mL) or Spill / Maintenance location Work Location? ppe_small->location ppe_medium->location ppe_large->location fume_hood All work performed in a certified chemical fume hood. location->fume_hood Fume Hood respirator Add NIOSH-approved full-face respirator with organic vapor cartridge. location->respirator Ventilation Failure / Spill end_proc Proceed with Caution fume_hood->end_proc respirator->end_proc

Caption: PPE selection workflow for handling 2-(Isopropenoxy)pyridine.

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational protocol is essential for mitigating risk.

Preparation and Handling
  • Designated Area: All handling of this chemical must occur in a designated area within a certified chemical fume hood.[7] Ensure that an emergency eyewash station and safety shower are directly accessible.[7]

  • Pre-use Inspection: Before starting, inspect all PPE for damage. Check the fume hood for a valid certification sticker and ensure proper airflow.

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all metal containers and equipment are properly grounded and bonded during transfers.[5]

  • Tool Selection: Use only non-sparking tools for opening containers or making transfers.[3][5]

  • Dispensing: When transferring the liquid, pour slowly to minimize splashing and vapor generation. Work with the smallest quantities feasible for the experiment.

Spill Management
  • Evacuation: In case of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Small Spills (inside a fume hood): For minor spills contained within the fume hood, use an inert absorbent material like vermiculite or sand.[3] Do not use combustible materials like paper towels.

  • Large Spills: For any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's emergency response team (e.g., EH&S) immediately. Do not attempt to clean it up without proper training and respiratory protection.[7]

  • Cleanup: Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[3]

Disposal Plan: Responsible Waste Management

All waste streams containing 2-(Isopropenoxy)pyridine must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all unused chemical and solvent rinses in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene).[1]

    • Do not overfill containers; leave adequate headspace.

  • Solid Waste:

    • All contaminated disposables (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed hazardous waste container.[6]

    • Never dispose of this waste in standard trash receptacles.

  • Labeling and Storage:

    • Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Toxic).[7]

    • Store waste containers in a designated satellite accumulation area away from heat and ignition sources, pending pickup by your institution's waste management service.[1][7]

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling 2-(Isopropenoxy)pyridine, ensuring a safe and productive laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline.
  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Apollo Scientific. (2022, June 22). 2-(Tributylstannyl)pyridine Safety Data Sheet.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Avantor. (2011, August 29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • SynQuest Laboratories, Inc. (n.d.). Pyridine Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.